molecular formula C6H7IN2O2 B3120312 4-Iodo-3,6-dimethoxy-pyridazine CAS No. 262353-13-9

4-Iodo-3,6-dimethoxy-pyridazine

Cat. No.: B3120312
CAS No.: 262353-13-9
M. Wt: 266.04 g/mol
InChI Key: PBOOYGQKAOBZFJ-UHFFFAOYSA-N
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Description

4-Iodo-3,6-dimethoxy-pyridazine is a useful research compound. Its molecular formula is C6H7IN2O2 and its molecular weight is 266.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Iodo-3,6-dimethoxy-pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-3,6-dimethoxy-pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-iodo-3,6-dimethoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-10-5-3-4(7)6(11-2)9-8-5/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOOYGQKAOBZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C(=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Utilization of 4-Iodo-3,6-dimethoxypyridazine (CAS 262353-13-9) in Advanced Medicinal Chemistry and Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As drug discovery programs increasingly target complex kinase networks and central nervous system (CNS) pathologies, the demand for versatile, heteroaromatic building blocks has surged. Pyridazines offer unique bioisosteric properties, yet their unfunctionalized cores are notoriously resistant to electrophilic attack and prone to poor solubility. 4-Iodo-3,6-dimethoxypyridazine (CAS 262353-13-9) circumvents these limitations. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and validated synthetic workflows, empowering researchers to leverage this scaffold for rapid hit-to-lead optimization.

Physicochemical Profiling and Structural Rationale

To effectively utilize 4-iodo-3,6-dimethoxypyridazine, one must understand the interplay between its substituents and the electron-deficient diazine core. The pyridazine ring inherently possesses a low-lying lowest unoccupied molecular orbital (LUMO), making it susceptible to nucleophilic attack but highly resistant to standard electrophilic aromatic substitution[1].

Structural Causality:

  • 3,6-Dimethoxy Groups: These moieties serve a dual purpose. Inductively, they modulate the electron density of the ring, but practically, they act as robust protecting groups for the tautomerizable pyridazinone core. Furthermore, they significantly enhance the lipophilicity and organic solubility of the intermediate, which is critical for maintaining homogeneity during transition-metal catalysis[2].

  • 4-Iodo Substituent: The carbon-iodine (C-I) bond is highly polarizable and weaker than its C-Br or C-Cl counterparts. This facilitates rapid oxidative addition by palladium(0) species at lower temperatures, minimizing the thermal degradation of sensitive coupling partners[2].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Operational Relevance
CAS Number 262353-13-9Standardized identifier for procurement and regulatory tracking[3].
Molecular Formula C₆H₇IN₂O₂Determines stoichiometric calculations[3].
Molar Mass 266.04 g/mol High mass relative to size due to the heavy iodine atom[3].
Melting Point 154.1 - 156.1 °CSolid state at room temperature ensures ease of handling, weighing, and long-term benchtop stability[3].
Boiling Point 392.9 ± 42.0 °C (Predicted)Extremely low volatility; safe for high-temperature sealed-tube reactions[3].
Density 1.822 ± 0.06 g/cm³ (Predicted)High density typical of heavily halogenated heteroaromatics[3].
pKa 1.20 ± 0.10 (Predicted)Weakly basic nitrogens; requires strong acids for protonation, ensuring stability in mildly acidic workups[3].
Core Synthetic Workflows: Transition Metal Catalysis & Metallation

The versatility of 4-iodo-3,6-dimethoxypyridazine lies in its orthogonal reactivity profiles. It can act as an electrophile in cross-coupling or as a nucleophile following halogen-metal exchange.

2.1 Palladium-Catalyzed Cross-Coupling The 4-position of the 3,6-dimethoxypyridazine ring is highly activated toward Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings[2]. The oxidative addition of Pd(0) into the C-I bond is the rate-determining step, which proceeds smoothly due to the low bond dissociation energy of the C-I bond.

2.2 Halogen-Metal Exchange Dynamics When reacting with isopropylmagnesium chloride (i-PrMgCl), the iodine atom undergoes rapid halogen-metal exchange to form a stable 4-magnesiated species[1]. This Grignard reagent can subsequently be trapped by various electrophiles (e.g., aldehydes, ketones, or acyl chlorides)[2].

G Core 4-Iodo-3,6-dimethoxypyridazine (CAS 262353-13-9) Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) Core->Suzuki Boronic Acids/Esters Sonogashira Sonogashira Coupling (Pd/Cu-Catalyzed) Core->Sonogashira Terminal Alkynes Grignard Halogen-Metal Exchange (i-PrMgCl) Core->Grignard 1. i-PrMgCl 2. Electrophile Prod1 4-Aryl/Heteroaryl- 3,6-dimethoxypyridazine Suzuki->Prod1 Prod2 4-Alkynyl- 3,6-dimethoxypyridazine Sonogashira->Prod2 Prod3 4-Substituted (Electrophile Trapped) Grignard->Prod3

Divergent synthetic functionalization pathways of 4-iodo-3,6-dimethoxypyridazine.

Application in Drug Development: The Pyridazine Pharmacophore

In medicinal chemistry, the pyridazine ring is a privileged scaffold. It is frequently deployed as a bioisostere for phenyl or pyrimidine rings to lower the calculated partition coefficient (cLogP) and improve aqueous solubility.

Once the 4-position is functionalized, the 3,6-dimethoxy groups can be selectively cleaved (using reagents like aqueous HBr or BBr₃) to reveal pyridazin-3-ones or pyridazine-3,6-diones. These motifs are exceptional hydrogen-bond acceptors and donors, frequently utilized to anchor molecules into the hinge region of kinase targets.

Workflow Start Target Identification (Kinase/CNS) Scaffold Scaffold Selection: 3,6-Dimethoxypyridazine Start->Scaffold Coupling Library Generation (C4 Diversification) Scaffold->Coupling Pd-Catalysis Deprotect Methoxy Deprotection (to Pyridazinone) Coupling->Deprotect Screening In Vitro Screening & SAR Analysis Deprotect->Screening Screening->Coupling Iterative SAR

Logical workflow for hit-to-lead optimization using the 3,6-dimethoxypyridazine scaffold.

Validated Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems where causality dictates every operational step.

Protocol A: Suzuki-Miyaura Cross-Coupling at the C4 Position

  • Reagent Preparation: Charge an oven-dried Schlenk flask with 4-iodo-3,6-dimethoxypyridazine (1.0 equiv), the appropriate aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Base Addition: Add an aqueous solution of Na₂CO₃ (2.0 equiv). Causality: The base coordinates to the boron atom, forming a negatively charged boronate complex that is essential for the transmetallation step onto the palladium center.

  • Solvent System: Suspend the mixture in a degassed solvent system (1,4-Dioxane/H₂O, 4:1 v/v). Causality: Degassing removes dissolved oxygen, preventing the oxidation of the catalytically active Pd(0) species and minimizing oxidative homocoupling of the boronic acid.

  • Thermal Activation: Heat the reaction mixture to 80–90 °C under an inert Argon atmosphere for 4–8 hours. Monitor conversion via LC-MS.

  • Workup and Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol B: Halogen-Metal Exchange and Electrophilic Trapping

  • Cryogenic Setup: Dissolve 4-iodo-3,6-dimethoxypyridazine (1.0 equiv) in anhydrous THF under a strict Argon atmosphere. Cool the solution to -40 °C. Causality: Cryogenic control is mandatory to prevent the highly reactive metallated pyridazine from undergoing self-condensation or ring-opening.

  • Metallation: Dropwise add i-PrMgCl (1.1 equiv, 2.0 M solution in THF). Stir for 30 minutes at -40 °C. Causality: The highly polarizable C-I bond undergoes rapid exchange with the isopropyl Grignard, generating the thermodynamically favored 4-magnesio-3,6-dimethoxypyridazine intermediate[2].

  • Electrophile Addition: Introduce the target electrophile (e.g., an aldehyde, 1.2 equiv) dissolved in anhydrous THF.

  • Quenching: Allow the reaction to warm to 0 °C, then quench with saturated aqueous NH₄Cl. Causality: The mild acidic quench protonates the resulting alkoxide without degrading the acid-sensitive methoxy protecting groups.

  • Isolation: Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers, concentrate in vacuo, and purify via chromatography.

References[3] Title: 4-Iodo-3,6-dimethoxy-pyridazine - ChemBK

Source: chembk.com URL: Title: 4-Iodo-3,6-dimethoxy-pyridazine - SigmaAldrich.cn Source: sigmaaldrich.cn URL:[1] Title: Product Class 8: Pyridazines Source: thieme-connect.de URL:[2] Title: a scaffold for the synthesis of highly functionalised heterocycles - Durham E-Theses Source: dur.ac.uk URL:

Sources

The Pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Iodo-3,6-dimethoxy-pyridazine: A Versatile Building Block in Modern Drug Discovery

Executive Summary: 4-Iodo-3,6-dimethoxy-pyridazine is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique structural features—a π-deficient pyridazine core, electron-donating methoxy groups, and a synthetically versatile carbon-iodine bond—make it an ideal precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, core reactivity, and strategic applications, particularly in the realm of drug development, offering researchers and scientists a detailed understanding of its utility and potential.

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and engage in dipole interactions, make it a valuable component in designing molecules that can effectively interact with biological targets.[2] The introduction of specific substituents onto this core allows for the fine-tuning of a compound's pharmacological profile. 4-Iodo-3,6-dimethoxy-pyridazine represents a strategically designed intermediate where the methoxy groups modulate the electronic character of the ring and the iodine atom serves as a versatile synthetic handle for diversification.

Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is critical for its application in synthesis and drug design. The key characteristics of 4-iodo-3,6-dimethoxy-pyridazine are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₇IN₂O₂[3][4][5][6]
Molecular Weight 266.04 g/mol [3][4][5]
CAS Number 262353-13-9[3][4]
Appearance Solid (Typical)N/A
Melting Point 154.1 - 156.1 °C[3][5]
Boiling Point 392.9 ± 42.0 °C (Predicted)[3][5]
Density 1.822 ± 0.06 g/cm³ (Predicted)[3][5]
SMILES COC1=NN=C(C(=C1)I)OC[4]
InChI Key PBOOYGQKAOBZFJ-UHFFFAOYSA-N

Core Reactivity and Synthetic Utility

The primary value of 4-iodo-3,6-dimethoxy-pyridazine in research and development lies in the reactivity of its carbon-iodine bond. This bond provides a reliable and predictable site for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Iodoarenes and iodo-heteroarenes are premier substrates for a wide array of palladium-catalyzed cross-coupling reactions.[7] The C-I bond in 4-iodo-3,6-dimethoxy-pyridazine is readily activated by palladium(0) catalysts, enabling transformations such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the direct attachment of aryl, alkynyl, vinyl, and amino groups, respectively.

Expertise & Experience Insight: The choice of an iodo-substituted precursor over its bromo- or chloro-analogs is a deliberate one. The C-I bond has a lower bond dissociation energy, facilitating oxidative addition to the palladium catalyst at milder reaction conditions. This often translates to higher yields, broader substrate scope, and greater functional group tolerance, which are critical factors in the multi-step synthesis of complex drug candidates.

Metal-Halogen Exchange

Another powerful transformation is the metal-halogen exchange, which converts the electrophilic carbon-iodine bond into a nucleophilic carbon-metal bond.[8] Reacting 4-iodo-3,6-dimethoxy-pyridazine with organolithium or Grignard reagents (e.g., i-PrMgCl) results in the formation of a highly reactive pyridazinyl-lithium or pyridazinyl-magnesium species.[8] This intermediate can then be "quenched" with a wide variety of electrophiles (e.g., aldehydes, ketones, disulfides) to install new functional groups with high precision.[8]

G cluster_0 cluster_1 cluster_2 start 4-Iodo-3,6-dimethoxy-pyridazine reaction1 Pd-Catalyzed Cross-Coupling start->reaction1 Suzuki, Sonogashira, Heck, etc. reaction2 Metal-Halogen Exchange start->reaction2 e.g., i-PrMgCl or n-BuLi product1 Diversified Pyridazines (e.g., Aryl, Alkynyl) reaction1->product1 intermediate Nucleophilic Pyridazinyl (Grignard or Organolithium) reaction2->intermediate product2 Functionalized Pyridazines (via Electrophilic Quench) intermediate->product2 + Electrophile (E+)

Sources

solubility of 4-iodo-3,6-dimethoxy-pyridazine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4-iodo-3,6-dimethoxy-pyridazine in DMSO

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 4-iodo-3,6-dimethoxy-pyridazine in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of solubility as a critical parameter in preclinical research. This document moves beyond a simple recitation of protocols to explain the underlying scientific rationale, ensuring that the described methods are robust and self-validating.

The Central Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the solubility of a compound is a cornerstone of its developability profile. A compound's ability to dissolve in a solvent system is a prerequisite for its absorption, distribution, metabolism, and excretion (ADME) properties. Poor solubility can lead to erratic and insufficient drug exposure in biological systems, ultimately causing the failure of otherwise promising drug candidates. Dimethyl sulfoxide (DMSO) has emerged as a near-universal solvent in early-stage drug discovery due to its remarkable capacity to dissolve a wide array of both polar and nonpolar compounds.[1][2][3] Consequently, accurately determining the solubility of novel chemical entities, such as 4-iodo-3,6-dimethoxy-pyridazine, in DMSO is a fundamental step in their preclinical evaluation.

Physicochemical Properties: A Molecular Perspective

The solubility of a solute in a solvent is governed by the interplay of their respective physicochemical properties. A thorough understanding of the molecular characteristics of both 4-iodo-3,6-dimethoxy-pyridazine and DMSO is essential for interpreting solubility data.

4-iodo-3,6-dimethoxy-pyridazine: A Substituted Diazine

4-iodo-3,6-dimethoxy-pyridazine is a heterocyclic compound featuring a pyridazine core. The pyridazine ring is an aromatic six-membered ring containing two adjacent nitrogen atoms.[4] This class of compounds is of interest in medicinal chemistry, with various derivatives being explored for their biological activities.[5][6][7]

PropertyValueSource
Molecular Formula C6H7IN2O2[8]
Molecular Weight 266.04 g/mol [8]
Appearance (Typically a solid)N/A
SMILES COC1=NN=C(C(=C1)I)OC[8]

The key structural features that influence its solubility include:

  • The Pyridazine Core: The two adjacent nitrogen atoms are capable of acting as hydrogen bond acceptors. The aromatic nature of the ring contributes to its overall planarity.

  • Methoxy Groups (-OCH3): The oxygen atoms in the two methoxy groups can also act as hydrogen bond acceptors. These groups introduce some polarity to the molecule.

  • Iodine Atom (-I): The iodine substituent is large and polarizable, contributing to van der Waals interactions. It is an electron-withdrawing group, which can influence the electron density of the pyridazine ring.

Dimethyl Sulfoxide (DMSO): The "Universal Solvent"

DMSO, with the chemical formula (CH₃)₂SO, is a highly polar aprotic solvent.[1][2] Its unique properties make it an invaluable tool in the laboratory.

PropertyValueSource
Molecular Formula (CH₃)₂SO[2]
Molar Mass 78.13 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 189 °C[2]
Melting Point 19 °C[2]
Key Feature Polar aprotic[2][9]

The exceptional solvating power of DMSO stems from its molecular structure:

  • Polarity: The sulfinyl group (S=O) is highly polar, allowing for strong dipole-dipole interactions with polar solutes.

  • Aprotic Nature: DMSO does not have acidic protons, meaning it does not act as a hydrogen bond donor.

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This is a critical consideration in experimental work, as water contamination can affect solubility.[10]

The Thermodynamics and Kinetics of Dissolution

The process of dissolution can be viewed from two distinct yet related perspectives: thermodynamic and kinetic.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the undissolved solid phase.[11] This value represents the true, stable solubility of the compound. The process is governed by two key energy considerations:

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid solute together in its crystal lattice.

  • Solvation Energy: The energy released when the solute molecules interact with the solvent molecules.

For dissolution to be favorable, the solvation energy must be sufficient to overcome the crystal lattice energy. The overall enthalpy of solution (ΔH_soln) determines how solubility changes with temperature.[12][13]

  • Endothermic Dissolution (ΔH_soln > 0): Heat is absorbed during dissolution. Increasing the temperature will increase solubility, in accordance with Le Chatelier's Principle.[14]

  • Exothermic Dissolution (ΔH_soln < 0): Heat is released during dissolution. Increasing the temperature will decrease solubility.[13][14]

Kinetic Solubility

Kinetic solubility, in contrast, is a measure of the concentration at which a compound, typically dissolved in a concentrated DMSO stock solution, begins to precipitate when diluted into an aqueous buffer.[15][16] This is a non-equilibrium measurement and is often higher than the thermodynamic solubility due to the formation of a supersaturated solution.[11][17] In early drug discovery, kinetic solubility is often used as a high-throughput screen to identify compounds with potential solubility liabilities.

Experimental Determination of Solubility in DMSO

The following section details the protocols for determining both the kinetic and thermodynamic .

Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility.

Protocol for Kinetic Solubility Determination (Target Concentration: 100 mM)

This protocol aims to determine if the compound is soluble up to a standard high concentration used for stock solutions in drug discovery.

Materials:

  • 4-iodo-3,6-dimethoxy-pyridazine

  • Anhydrous DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath

  • NMR spectrometer and tubes

Procedure:

  • Calculation: Calculate the mass of 4-iodo-3,6-dimethoxy-pyridazine required to prepare a 100 mM solution in a specific volume of DMSO (e.g., for 1 mL, mass = 0.1 mmol * 266.04 g/mol = 26.6 mg).

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.[10]

    • Visually inspect the solution against a light source for any undissolved particles.

    • If not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.[18]

    • Gentle warming (e.g., 37°C) can be applied cautiously if the compound is still not dissolved, but be mindful of potential degradation.[18]

  • Visual Assessment: A clear, particle-free solution indicates that the compound is soluble at 100 mM.

  • ¹H NMR Confirmation:

    • Prepare a diluted sample (e.g., 1 mM) in deuterated DMSO (DMSO-d6).

    • Acquire a ¹H NMR spectrum. The presence of sharp peaks corresponding to the compound at the expected concentration confirms solubility and provides a quality control check on the compound's structure and purity.[10][19]

Protocol for Thermodynamic (Equilibrium) Solubility Determination

This method, often referred to as the shake-flask method, determines the true equilibrium solubility.

Materials:

  • 4-iodo-3,6-dimethoxy-pyridazine

  • Anhydrous DMSO

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation (e.g., HPLC-UV, NMR with an internal standard)

Procedure:

  • Preparation: Add an excess amount of 4-iodo-3,6-dimethoxy-pyridazine to a known volume of DMSO in a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration:

    • Seal the vial tightly.

    • Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, remove the vial and allow the undissolved solid to settle.

    • Carefully collect a sample of the supernatant. It is crucial to avoid disturbing the solid material. This can be achieved by:

      • Centrifuging the vial and drawing off the supernatant.

      • Filtering the solution through a syringe filter that is compatible with DMSO.

  • Analysis:

    • Accurately dilute the saturated supernatant with DMSO.

    • Quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or quantitative ¹H NMR (qNMR) with a known concentration of an internal standard.

  • Reporting: The resulting concentration is the thermodynamic solubility, typically reported in mg/mL or mM.

Interpreting and Validating Solubility Data

The interpretation of solubility data must be done with a clear understanding of the method used.

  • Kinetic solubility provides a rapid assessment of a compound's suitability for use in high-throughput screening assays. A result of "soluble at 100 mM" is generally considered excellent for a primary stock solution.

  • Thermodynamic solubility is a more fundamental property of the compound and is crucial for later stages of drug development, including formulation and toxicology studies.

Self-Validating Systems:

  • For kinetic solubility, the ¹H NMR analysis serves as a self-validating step. It not only confirms the concentration but also the structural integrity of the compound in solution.

  • In thermodynamic solubility, running the experiment for different time points (e.g., 24h and 48h) and obtaining consistent results can validate that equilibrium has been reached.

Molecular Interactions and Predictive Insights

The is driven by favorable intermolecular interactions. The polar sulfinyl group of DMSO can interact strongly with the pyridazine ring and the methoxy groups via dipole-dipole forces. The methyl groups of DMSO can engage in van der Waals interactions with the nonpolar regions of the solute.

G cluster_solute 4-iodo-3,6-dimethoxy-pyridazine cluster_solvent DMSO solute Pyridazine Core (π-system, N atoms) -OCH₃ Groups (H-bond acceptors) -I Atom (Polarizable) solvent S=O Group (Highly Polar) -CH₃ Groups (Nonpolar) solute->solvent Dipole-Dipole Interactions (Pyridazine N, Methoxy O with S=O) solute->solvent Van der Waals Forces (Aromatic Ring, -I with -CH₃)

Caption: Solute-solvent interactions.

While experimental determination is the gold standard, computational models can provide predictive insights into DMSO solubility based on molecular descriptors such as lipophilicity, polarity, and size.[20]

Conclusion

Determining the is a multi-faceted process that requires careful experimental execution and a solid understanding of the underlying chemical principles. By distinguishing between kinetic and thermodynamic solubility and employing robust, self-validating protocols, researchers can generate high-quality, reliable data. This information is not merely a data point but a critical piece of the puzzle in the complex process of drug discovery, guiding decisions from initial screening through to lead optimization and beyond.

References

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  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • PubMed. (2004, February 15). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

  • Wageningen University & Research eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • ACS Publications. (2013, July 31). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. [Link]

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  • BuyersGuideChem. 4-Iodo-3,6-dimethoxy-pyridazine. [Link]

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  • PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

Sources

3,6-dimethoxy-4-iodopyridazine SMILES string

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,6-dimethoxy-4-iodopyridazine: Synthesis, Properties, and Applications

Introduction

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with a wide array of derivatives being investigated for significant biological activities.[1] Among these, functionalized pyridazines serve as critical building blocks for the synthesis of complex molecules in drug discovery and materials science. 3,6-dimethoxy-4-iodopyridazine is a key heterocyclic intermediate, valued for its specific substitution pattern which allows for directed chemical modifications. The electron-donating methoxy groups activate the pyridazine ring, while the iodine atom at the 4-position provides a versatile handle for cross-coupling reactions. This guide offers a comprehensive overview of 3,6-dimethoxy-4-iodopyridazine, detailing its chemical properties, a validated synthesis protocol, its reactivity, and essential safety information for researchers and drug development professionals.

Chemical Properties and Identifiers

The fundamental characteristics of 3,6-dimethoxy-4-iodopyridazine are summarized below. The Simplified Molecular-Input Line-Entry System (SMILES) string provides a machine-readable representation of the molecule's structure.

Structural and Physicochemical Data
PropertyValueSource
IUPAC Name 4-Iodo-3,6-dimethoxypyridazine-
CAS Number 262353-13-9[2]
Molecular Formula C₆H₇IN₂O₂[2]
Molecular Weight 266.04 g/mol [2]
Canonical SMILES COC1=NN=C(C(=C1)I)OC[2]
Topological Polar Surface Area (TPSA) 44.24 Ų[2]
logP (octanol-water partition coefficient) 1.0984[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 2[2]
Chemical Structure Diagram

The following diagram illustrates the two-dimensional structure of 3,6-dimethoxy-4-iodopyridazine.

Caption: 2D structure of 3,6-dimethoxy-4-iodopyridazine.

Synthesis Protocol

The synthesis of 3,6-dimethoxy-4-iodopyridazine is typically achieved through a multi-step process starting from a commercially available precursor, 3,6-dichloropyridazine. The methodology involves a nucleophilic substitution followed by a regioselective electrophilic iodination.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 3,6-dimethoxy-4-iodopyridazine.

Step 1: Synthesis of 3,6-Dimethoxypyridazine

Causality: The first step involves the nucleophilic aromatic substitution of the chloro groups on 3,6-dichloropyridazine with methoxide ions. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring facilitates this substitution, making the carbon atoms at positions 3 and 6 highly electrophilic and susceptible to attack by strong nucleophiles like sodium methoxide.

Protocol:

  • Reagent Preparation: Prepare a solution of sodium methoxide by carefully adding sodium metal (2.2 equivalents) to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser. The reaction is exothermic and should be cooled in an ice bath.

  • Reaction: Once all the sodium has reacted and the solution has cooled to room temperature, add 3,6-dichloropyridazine (1.0 equivalent) portion-wise.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Resuspend the resulting solid in water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 3,6-dimethoxypyridazine.

Step 2: Synthesis of 3,6-Dimethoxy-4-iodopyridazine

Causality: The electron-donating methoxy groups at positions 3 and 6 activate the pyridazine ring towards electrophilic substitution. The directing effect of these groups favors substitution at the C4 and C5 positions. N-Iodosuccinimide (NIS) is used as a mild and effective source of an electrophilic iodine cation (I+), which regioselectively iodinates the activated ring.

Protocol:

  • Reaction Setup: Dissolve 3,6-dimethoxypyridazine (1.0 equivalent) in an appropriate solvent like acetonitrile in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 3,6-dimethoxy-4-iodopyridazine, can be purified by recrystallization or column chromatography.

Reactions and Applications in Drug Development

The true value of 3,6-dimethoxy-4-iodopyridazine lies in its utility as a versatile synthetic intermediate. The iodo-substituent is a key functional group for introducing molecular diversity through metal-catalyzed cross-coupling reactions.

Utility in Cross-Coupling Reactions

The carbon-iodine bond at the C4 position is a prime site for forming new carbon-carbon and carbon-heteroatom bonds. This makes the molecule a valuable building block for creating libraries of 3,4,6-trisubstituted pyridazine derivatives, which are often explored for their therapeutic potential.[1][3]

Caption: Application in palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or vinyl substituents.

  • Sonogashira Coupling: Enables the formation of a C-C bond with terminal alkynes.

  • Buchwald-Hartwig Amination: Facilitates the synthesis of N-arylated or N-alkylated derivatives.

This strategic functionalization is central to structure-activity relationship (SAR) studies in drug discovery, where modifying substituents at the C4 position can fine-tune a compound's biological activity, selectivity, and pharmacokinetic properties.[4]

Applications in Medicinal Chemistry

The pyridazine core is a well-established pharmacophore. Specifically, 3,6-disubstituted pyridazines have been identified as a novel class of anticancer agents that target cyclin-dependent kinase 2 (CDK2).[1] The ability to easily diversify the 4-position of the 3,6-dimethoxypyridazine scaffold makes it an attractive starting point for developing new kinase inhibitors and other targeted therapeutics.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3,6-dimethoxy-4-iodopyridazine is not widely available, data from structurally related iodo- and chloro-pyridazines can be used to infer its hazard profile.[5][6] Researchers should handle this compound with appropriate caution in a well-ventilated chemical fume hood.

GHS Hazard Classification (Inferred)
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

  • Skin Irritation (Category 2): Causes skin irritation.[5][7]

  • Serious Eye Damage (Category 1/2A): Causes serious eye damage or irritation.[5][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5][7]

Recommended Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

  • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.[6]

  • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.[8]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[6][7] Use non-sparking tools and ensure adequate ventilation.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents.

References

  • PubChem. (n.d.). 3,6-Diiodopyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances. Retrieved from [Link]

  • Vaidyanathan, G., Zalutsky, M. R., & DeGrado, T. R. (1998). Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine. Bioconjugate Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Synthesis of 3,6-Diaminopyridazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 3,6-disubstituted imidazo[1,2-b]pyridazine derivative.

Sources

Synthesis of Bioactive Heterocycles Using Iodopyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridazine (1,2-diazine) scaffolds are privileged structures in medicinal chemistry, valued for their ability to serve as bioisosteres for phenyl and pyridine rings while significantly lowering logP and increasing aqueous solubility. The incorporation of an iodine handle—specifically in 3-iodopyridazine or 3,6-diiodopyridazine —transforms this scaffold from a passive core into a highly reactive electrophile.

This guide details the technical exploitation of iodopyridazines. Unlike their chloro- or bromo-analogs, iodopyridazines possess a unique "soft" reactivity profile that facilitates oxidative addition under mild conditions, preserving sensitive functional groups on complex bioactive targets. This document provides a roadmap for leveraging this reactivity in the synthesis of kinase inhibitors, GPCR ligands, and GABA antagonists.

Reactivity Profile: The Iodo-Advantage

The utility of iodopyridazines stems from the weak C–I bond dissociation energy (~65 kcal/mol) compared to C–Br (~81 kcal/mol) and C–Cl (~95 kcal/mol). In the electron-deficient pyridazine ring, this effect is amplified.

Electronic Considerations

The pyridazine ring is highly


-deficient due to the electronegativity of the two adjacent nitrogen atoms. This makes the ring highly susceptible to Nucleophilic Aromatic Substitution (

) but resistant to Electrophilic Aromatic Substitution (

).
  • Oxidative Addition: The C–I bond undergoes rapid oxidative addition to Pd(0), often occurring at room temperature. This allows for chemoselective coupling in the presence of chlorides or even bromides.[1]

  • Regioselectivity in 3,6-Diiodopyridazine: While symmetrical, the first substitution breaks the symmetry. The introduction of an electron-donating group (e.g., via

    
     or Suzuki) deactivates the ring slightly, making the second oxidative addition slower, which allows for controlled sequential functionalization.
    
Strategic Hierarchy

When designing a synthesis, prioritize transformations based on bond lability:

  • Pd-Catalyzed Cross-Coupling (C–I): Fastest rates; occurs under mildest conditions.

  • 
     (C–I):  Facile with amines/thiols; requires no metal but may need heat.
    
  • C–Cl/C–Br Functionalization: Requires higher temperatures or specialized bulky ligands if present on the same scaffold.

Core Synthetic Methodologies

Palladium-Catalyzed Cross-Couplings

The Suzuki-Miyaura and Sonogashira couplings are the workhorses for functionalizing iodopyridazines.

Suzuki-Miyaura Coupling[2]
  • Challenge: Pyridazines can coordinate to Pd(II) species, potentially poisoning the catalyst.

  • Solution: Use ligands with high steric bulk (e.g., SPhos, XPhos) or bidentate ligands (dppf) to prevent N-coordination.

  • Base Selection: Weak bases (

    
    , 
    
    
    
    ) are preferred to prevent hydrolysis of the iodo-species to the pyridazinone (a common side reaction).
Sonogashira Coupling[3]
  • Utility: Ideal for installing rigid alkyne linkers common in kinase inhibitors.

  • Protocol Note: Copper-free conditions are often superior for iodopyridazines to avoid homocoupling of the alkyne, which is accelerated by the electron-deficient nature of the heterocycle.

Nucleophilic Aromatic Substitution ( )

Iodide is an excellent leaving group in


 reactions on pyridazines, often superior to fluoride in this specific heteroaromatic context due to the polarizability of the C–I bond stabilizing the transition state.
  • Nucleophiles: Primary/secondary amines, thiols, and alkoxides.

  • Conditions: Polar aprotic solvents (DMSO, DMF, NMP) at 60–100 °C.

Visualization of Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways available from a core 3,6-diiodopyridazine scaffold.

G Start 3,6-Diiodopyridazine Suzuki Mono-Aryl Pyridazine (Suzuki-Miyaura) Start->Suzuki Pd(dppf)Cl2, ArB(OH)2 Stoichiometry 1:1 Sonogashira Alkynyl Pyridazine (Sonogashira) Start->Sonogashira Pd(PPh3)2Cl2, CuI Terminal Alkyne SNAr Amino-Iodo Pyridazine (SNAr) Start->SNAr HNR2, DIPEA DMSO, 80°C Biaryl Unsymmetrical Biaryl Pyridazine Suzuki->Biaryl 2nd Suzuki (Ar'B(OH)2) Fused Fused Heterocycle (e.g., Pyrolopyridazine) Sonogashira->Fused Cyclization (e.g., with hydrazine) Drug Bioactive Target (e.g., Gabazine Analog) SNAr->Drug Functionalization of Amino Group

Caption: Divergent synthetic pathways from 3,6-diiodopyridazine allowing for controlled, sequential functionalization.

Case Study: Optimization of Gabazine (SR-95531) Synthesis

Gabazine is a potent


 receptor antagonist. Traditional synthesis often relies on 3-amino-6-chloropyridazine. However, utilizing an iodo-intermediate offers a distinct advantage in the cross-coupling step.[3]
Comparative Analysis
  • Chloro-Route: Requires microwave irradiation at 120°C or extended reflux times for the Suzuki coupling due to the strong C–Cl bond.

  • Iodo-Route: The Suzuki coupling of 3-amino-6-iodopyridazine with 4-methoxyphenylboronic acid proceeds at 60–80°C with lower catalyst loading (1-3 mol% vs 5-10 mol%), reducing metal scavenging costs in late-stage processing.

Mechanism of Improvement

The rate-limiting step in the catalytic cycle—oxidative addition—is accelerated by orders of magnitude for the iodide. This prevents thermal degradation of the boronic acid, a common issue in the chloro-route.

Experimental Protocols

Protocol A: Regioselective Mono-Suzuki Coupling of 3,6-Diiodopyridazine

Target: Synthesis of 3-(4-fluorophenyl)-6-iodopyridazine

Reagents:

  • 3,6-Diiodopyridazine (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.05 equiv)

  • 
     (0.03 equiv)
    
  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Setup: Charge a dried Schlenk flask with 3,6-diiodopyridazine (331 mg, 1.0 mmol), boronic acid (147 mg, 1.05 mmol), and base (652 mg, 2.0 mmol).

  • Degassing: Evacuate and backfill with Argon (3x). Add degassed Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add the Pd-catalyst (24 mg, 0.03 mmol) under a positive stream of Argon.

  • Reaction: Heat to 60 °C (oil bath). Monitor by TLC/LCMS. The starting diiodide (

    
     in 30% EtOAc/Hex) should disappear, yielding the mono-coupled product (
    
    
    
    ).
    • Note: Higher temperatures (>80 °C) promote bis-coupling.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
Protocol B: Amination of 3-Iodopyridazine

Target: Synthesis of 3-(Morpholin-4-yl)pyridazine

Reagents:

  • 3-Iodopyridazine (1.0 equiv)

  • Morpholine (1.5 equiv)

  • DIPEA (2.0 equiv)

  • Solvent: DMSO (anhydrous)

Procedure:

  • Dissolve 3-iodopyridazine (206 mg, 1.0 mmol) in DMSO (2 mL).

  • Add DIPEA (350

    
    L) and Morpholine (130 
    
    
    
    L).
  • Heat to 90 °C for 4 hours.

    • Checkpoint: The reaction color typically deepens to orange/brown.

  • Cool to RT and pour into ice water (20 mL).

  • Extract with EtOAc (3 x 10 mL). The product is often sufficiently pure after concentration; otherwise, recrystallize from EtOH.

Data Summary: Halogen Reactivity in Pyridazines[6][7]

Bond TypeBond Energy (kcal/mol)Relative Rate (Ox. Add.)Recommended Temp (Suzuki)Primary Risk
C–I ~65Fastest (1000x) 25 – 60 °CDeiodination (Reduction)
C–Br ~81Moderate (1x)80 – 100 °CSlow conversion
C–Cl ~95Slow (<0.01x)100 – 140 °CCatalyst decomposition

Troubleshooting & Optimization

  • Problem: Hydrolysis to Pyridazinone.

    • Cause: Hydroxide ions generated from carbonate bases attacking the electron-deficient ring.

    • Fix: Switch to anhydrous conditions using

      
       suspended in Toluene/Dioxane, or use KF as the base.
      
  • Problem: Protodeiodination (Loss of Iodine).

    • Cause: Hydride source in the reaction (often from alcohol solvents or excessive heating).

    • Fix: Ensure solvents are dry; avoid ethanol/isopropanol. Use DMF or Dioxane.

  • Problem: Bis-coupling in Diiodo-scaffolds.

    • Cause: Over-active catalyst or excess boronic acid.

    • Fix: Use strictly 1.0 equivalent of boronic acid. Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the diiodide.

References

  • Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531). Source: Organic & Biomolecular Chemistry, 2010.[4] URL:[Link]

  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Source: Journal of Organic Chemistry, 2013. URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Source: Chemical Science, 2016. URL:[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: Chemistry - A European Journal, 2013. URL:[Link]

Sources

The Reactivity Profile of 4-Iodo vs. 3-Iodo Pyridazine Derivatives: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridazines (1,2-diazines) are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for phenyl and pyridine rings to modulate lipophilicity and metabolic stability. The functionalization of the pyridazine core heavily relies on halogenated intermediates. However, the introduction of an iodine atom at the C3 versus the C4 position fundamentally alters the electronic landscape of the heterocycle. This technical guide provides a deep-dive analysis into the causal mechanisms driving the differential reactivity of 3-iodo and 4-iodo pyridazines, equipping synthetic chemists with the predictive frameworks and validated protocols necessary for regioselective drug development.

Electronic Fundamentals: The 1,2-Diazine Core

The adjacent nitrogen atoms in the pyridazine ring exert a profound, synergistic electron-withdrawing effect, rendering the entire ring highly electron-deficient compared to standard arenes[1]. This deficiency dictates that pyridazines are highly susceptible to nucleophilic attack, but the reactivity is highly position-dependent.

  • Orbital Dynamics & Activation Energy: The reactivity of halogenated pyridazines correlates directly with their Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1 energies. Quantum mechanical calculations demonstrate that the activation energy for nucleophilic substitution at the C3 position is approximately 1.99 kcal/mol lower than at the C4 position[2].

  • Bond Dissociation Energy (BDE): The proximity of the halogen to the electronegative nitrogen atoms significantly impacts bond strength. The C–Halogen BDE is computationally proven to be lower at the 3-position than at the 4-position due to the "

    
    -nitrogen effect"[3]. This lower BDE directly translates to accelerated oxidative addition kinetics during transition-metal catalysis.
    

Nucleophilic Aromatic Substitution ( ) Dynamics

Unlike pyridine, the pyridazine nucleus lacks any truly "unactivated" carbon, meaning nucleophilic substitution is a primary method for structural modification[1].

  • 3-Iodopyridazines (Highly Activated): The C3 position is directly adjacent (

    
    ) to the N2 nitrogen. When a nucleophile attacks C3, it forms a highly stabilized Meisenheimer complex where the negative charge is efficiently delocalized onto the adjacent electronegative nitrogen atoms. Consequently, 3-iodopyridazines undergo rapid 
    
    
    
    with amines, alkoxides, and thiolates under relatively mild conditions.
  • 4-Iodopyridazines (Moderately Activated): The C4 position is

    
     to the nitrogen atoms. While still more reactive than a standard halobenzene, 4-iodopyridazines exhibit a higher activation barrier for 
    
    
    
    [2]. Reactions at this position often require elevated temperatures, stronger bases, or prolonged reaction times to achieve full conversion.

Transition Metal-Catalyzed Cross-Coupling

Both 3-iodo and 4-iodo pyridazines are excellent substrates for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Stille, Sonogashira). The highly polarizable C–I bond ensures that the oxidative addition of Pd(0) outcompetes potential


 side-reactions when mild bases are employed.
  • Regioselectivity in Polyhalogenated Systems: Because the C3–I bond possesses a lower BDE than the C4–I bond[3], Pd(0) inserts more rapidly at the 3-position. In a theoretical 3,4-diiodopyridazine system, cross-coupling would occur preferentially at C3, allowing for sequential, regioselective functionalization.

Comparative Data Summary

Table 1: Comparative Reactivity Metrics of 3-Iodo vs. 4-Iodo Pyridazines

Property / Reaction3-Iodopyridazine4-IodopyridazineMechanistic Rationale

Reactivity
HighModerateThe

-nitrogen effect stabilizes the Meisenheimer intermediate, resulting in a lower activation energy[2].
C–I Bond Dissociation Energy LowerHigherProximity to the electronegative N1/N2 atoms weakens the C3–I bond relative to C4[3].
Oxidative Addition (Pd/Cu) Very FastFastThe lower BDE at C3 facilitates rapid insertion of low-valent transition metals[3].
Directed Metalation Major ProductMinor ProductPre-coordination of the metal base to the N-lone pair directs deprotonation to the adjacent C3 position[4].

Reactivity-Guided Workflow

G Pyridazine Unsubstituted Pyridazine Core Metalation TMPZnCl·LiCl (Directed Zincation) Pyridazine->Metalation Iodination I2 Quench Metalation->Iodination Iodo3 3-Iodopyridazine (Highly Activated) Iodination->Iodo3 Major (94%) Iodo4 4-Iodopyridazine (Moderately Activated) Iodination->Iodo4 Minor (6%) SNAr3 Fast SNAr (Amines, Alkoxides) Iodo3->SNAr3 Alpha-N Effect Suzuki3 Rapid Oxidative Addition (Suzuki/Stille) Iodo3->Suzuki3 Lower BDE SNAr4 Slower SNAr (Requires Heat/Strong Nu) Iodo4->SNAr4 Beta-N Effect Suzuki4 Standard Oxidative Addition (Suzuki/Stille) Iodo4->Suzuki4 Higher BDE

Fig 1. Reactivity-guided functionalization pathways for 3-iodo and 4-iodo pyridazine derivatives.

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Iodopyridazine via Directed Zincation

The lack of directing groups on unsubstituted pyridazine makes regioselective functionalization challenging. However, exploiting the coordination effect of the nitrogen lone pair allows for highly selective C3-zincation using the bimetallic base TMPZnCl·LiCl[4].

Causality Check: The bimetallic base TMPZnCl·LiCl is specifically chosen because the Lewis acidic Zn/Li coordinates to the pyridazine nitrogen, directing the bulky TMP (tetramethylpiperidide) to deprotonate the adjacent C3 proton, overriding standard pKa-driven metalation.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve pyridazine (1.0 mmol) in anhydrous THF (2.0 mL).

  • Metalation: Dropwise add a solution of TMPZnCl·LiCl (1.75 equiv) at 25 °C. Heat the mixture to 70 °C for 2 hours[4].

  • In-Process Validation: Withdraw a 0.1 mL aliquot, quench with

    
    , and extract with EtOAc. Analyze via 
    
    
    
    -NMR to confirm >90% deuterium incorporation at the C3 position before proceeding.
  • Electrophilic Trapping: Cool the reaction to -20 °C and add a solution of

    
     (2.0 equiv) in THF. Stir for 30 minutes, allowing the reaction to warm to room temperature.
    
  • Workup: Quench with saturated aqueous

    
     to reduce excess iodine. Extract with EtOAc, dry over 
    
    
    
    , and concentrate.
  • Expected Outcome: 3-iodopyridazine is isolated in ~70% yield with a regioselectivity of 94:6 (3-iodo : 4-iodo)[4].

Protocol B: General Suzuki-Miyaura Coupling of Iodopyridazines

Causality Check:


 is selected as the catalyst because the bidentate dppf ligand tightly binds the palladium center, preventing catalyst deactivation (poisoning) by the strongly coordinating nitrogen atoms of the pyridazine core. A biphasic solvent system ensures the solubility of both the organic heteroaryl halide and the inorganic base.
  • Preparation: Charge a microwave vial with the iodopyridazine (1.0 equiv), aryl boronic acid (1.2 equiv),

    
     (0.05 equiv), and 
    
    
    
    (2.0 equiv).
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and

    
     (4:1 v/v, 0.2 M concentration). Seal the vial and purge with argon for 5 minutes.
    
  • Reaction: Heat the mixture at 90 °C for 2–4 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The complete disappearance of the highly polarizable C–I bond signal (and corresponding isotope pattern) alongside the emergence of the product mass confirms successful oxidative addition and reductive elimination.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black, washing with EtOAc. Concentrate the filtrate and purify via flash chromatography.

References

  • 2 - wuxiapptec.com 2.1 - thieme-connect.de 3.3 - nih.gov 4.4 - researchgate.net

Sources

Strategic Handling and Synthetic Utility of 4-Iodo-3,6-dimethoxypyridazine in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of downstream lead optimization. 4-Iodo-3,6-dimethoxypyridazine (CAS: 262353-13-9) is a highly specialized, halogenated 1,2-diazine. Unlike pyridine or pyrimidine scaffolds, the unique electronic distribution of the pyridazine system inherently activates the C4 and C5 positions for nucleophilic attack and transition-metal-catalyzed cross-coupling [1].

This technical whitepaper synthesizes critical Safety Data Sheet (SDS) parameters with field-proven mechanistic insights. By moving beyond standard safety checklists, this guide provides a self-validating framework for handling, storing, and deploying this compound in the synthesis of complex pharmacophores, such as NLRP3 inflammasome inhibitors [2].

Physicochemical Profiling and Structural Dynamics

Understanding the physicochemical nature of 4-iodo-3,6-dimethoxypyridazine is essential for both occupational safety and reaction optimization. The presence of two electron-donating methoxy groups at the C3 and C6 positions alters the electron density of the pyridazine ring, partially offsetting the electron-withdrawing nature of the adjacent nitrogen atoms. This electronic push-pull system makes the C-I bond at the C4 position highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)), while remaining stable enough for long-term storage under controlled conditions [3].

Table 1: Core Physicochemical Properties
PropertyValue / Specification
IUPAC Name 4-iodo-3,6-dimethoxypyridazine
CAS Number 262353-13-9
Molecular Formula C₆H₇IN₂O₂
Molecular Weight 266.04 g/mol
SMILES COC1=NN=C(C(=C1)I)OC
Physical State Solid (Powder/Crystals)
Storage Conditions Sealed in dry, inert atmosphere (N₂/Ar) at 2–8°C

Comprehensive Safety Data and Hazard Mitigation (SDS Core)

As a halogenated heterocyclic compound, 4-iodo-3,6-dimethoxypyridazine presents specific occupational hazards. It is classified under the Globally Harmonized System (GHS) as a multi-route irritant. Proper engineering controls (e.g., handling within a Class II biological safety cabinet or standard chemical fume hood) and personal protective equipment (nitrile gloves, safety goggles) are non-negotiable [4].

Table 2: GHS Hazard Classification & Safety Protocols
Hazard Class / CategorySignal WordHazard Statements (H-Codes)Precautionary Protocols (P-Codes)
Acute Toxicity, Oral (Cat 4) WarningH302: Harmful if swallowedP264: Wash skin thoroughly after handling
Skin Irritation (Cat 2) WarningH315: Causes skin irritationP280: Wear protective gloves/eye protection
Eye Irritation (Cat 2A) WarningH319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water
STOT - Single Exp. (Cat 3) WarningH335: May cause respiratory irritationP261: Avoid breathing dust/fumes/gas
Emergency Response Logic

The following workflow dictates the immediate causality-driven response to accidental exposure. Speed of isolation and dilution is the primary mechanism for mitigating halogenated organic tissue damage.

SafetyWorkflow Event Exposure Event Skin Skin Contact Wash with soap/water Event->Skin Eye Eye Contact Rinse 15 mins Event->Eye Inhale Inhalation Move to fresh air Event->Inhale Med Seek Medical Attention Provide SDS Skin->Med Eye->Med Inhale->Med

Figure 1: Emergency response workflow for 4-iodo-3,6-dimethoxypyridazine exposure.

Mechanistic Utility in Medicinal Chemistry

The primary utility of 4-iodo-3,6-dimethoxypyridazine lies in its role as an electrophilic partner in advanced cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and C-S couplings).

Causality in Catalyst/Ligand Selection: When synthesizing complex thioethers—such as precursors for NLRP3 inhibitors—the choice of ligand is paramount [2]. Xantphos, a bidentate phosphine ligand with a wide bite angle (~108°), is strategically employed. The wide bite angle forces the palladium center into a geometry that accelerates the rate-limiting reductive elimination step. This effectively drives the formation of the C-S bond while suppressing off-target thioetherification or catalyst poisoning by the mercaptan nucleophile.

Validated Experimental Protocol: Palladium-Catalyzed C-S Cross-Coupling

The following protocol details the coupling of 4-iodo-3,6-dimethoxypyridazine with benzyl mercaptan [2]. This workflow is designed as a self-validating system ; in-process controls (IPC) are integrated to ensure mechanistic fidelity and prevent downstream purification failures.

ExpWorkflow Step1 1. Reagent Assembly Substrate + DIPEA + Xantphos Step2 2. Sparging (10 min) N2 Degassing to prevent oxidation Step1->Step2 Step3 3. Catalyst & Nucleophile Pd2(dba)3 + Benzyl Mercaptan Step2->Step3 Step4 4. Microwave Irradiation Overcomes activation barrier Step3->Step4 Step5 5. IPC & Isolation LC-MS check -> Filtration Step4->Step5

Figure 2: Self-validating C-S cross-coupling workflow under microwave irradiation.

Step-by-Step Methodology
  • Reagent Assembly & Base Addition: To a solution of 4-iodo-3,6-dimethoxypyridazine (1.0 g, 3.76 mmol) in anhydrous 1,4-dioxane (20 mL), add N,N-diisopropylethylamine (DIPEA) (1.24 mL, 7.52 mmol) and Xantphos (218 mg, 0.38 mmol).

    • Causality Check: DIPEA acts as a non-nucleophilic base to scavenge the hydroiodic acid generated during the catalytic cycle, preventing substrate degradation.

  • Deoxygenation (Critical Step): Degas the resulting mixture with a subsurface nitrogen (N₂) sparge for exactly 10 minutes.

    • Causality Check: Oxygen rapidly oxidizes the electron-rich phosphine ligand (Xantphos) to its phosphine oxide, killing the catalytic cycle.

  • Catalyst and Nucleophile Introduction: Subsequently, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (172 mg, 0.19 mmol), followed immediately by benzyl mercaptan (0.44 mL, 3.76 mmol).

  • Microwave Irradiation: Heat the solution with continuous magnetic stirring under microwave irradiation (typically 110°C for 30–45 minutes depending on reactor calibration).

    • Causality Check: Microwave dielectric heating provides rapid, uniform energy transfer, overcoming the high activation energy barrier of the sterically hindered C4 position without causing thermal decomposition of the mercaptan.

  • In-Process Control (IPC) & Workup: Before proceeding to isolation, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: You must observe the disappearance of the 266 m/z peak (starting material) and the appearance of the desired product mass. Once validated, filter the mixture through a Celite pad to remove palladium black, concentrate under reduced pressure, and purify via flash chromatography.

References

  • Product Class 8: Pyridazines.Thieme Connect.
  • WO2019008029A1 - Sulfonylureas and sulfonylthioureas as nlrp3 inhibitors.Google Patents.
  • 4-Iodo-3,6-dimethoxy-pyridazine.Sigma-Aldrich.
  • 262353-13-9 | 4-Iodo-3,6-dimethoxy-pyridazine.ChemScene.

A Researcher's Guide to Sourcing and Qualifying High-Purity 4-iodo-3,6-dimethoxy-pyridazine for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 4-iodo-3,6-dimethoxy-pyridazine in Medicinal Chemistry

4-iodo-3,6-dimethoxy-pyridazine is a versatile heterocyclic building block of significant interest to researchers in drug development. Its unique electronic properties, stemming from the electron-deficient pyridazine core, combined with the synthetically tractable iodo-substituent, make it a valuable precursor for creating complex molecular architectures. The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-inflammatory and anticancer properties[1][2][3].

The iodine atom serves as a crucial synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These reactions are fundamental to modern drug discovery, enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. However, the success of these sensitive catalytic cycles is critically dependent on the purity of the starting materials. Trace impurities can poison catalysts, lead to unpredictable side reactions, and ultimately compromise yield, purity, and the biological activity of the final compound. This guide provides an in-depth framework for sourcing high-purity 4-iodo-3,6-dimethoxy-pyridazine and establishing a robust in-house quality control (QC) workflow to ensure experimental success.

Commercial Supplier Landscape

A number of chemical suppliers offer 4-iodo-3,6-dimethoxy-pyridazine (CAS No. 262353-13-9). While availability is broad, purity grades and the depth of analytical documentation can vary significantly. Researchers should prioritize suppliers who provide comprehensive analytical data and demonstrate batch-to-batch consistency.

SupplierStated PurityAvailabilityNotes
Sigma-Aldrich (Merck) Not specified on the public page; requires login for details.[4]Research quantitiesOften provides detailed Certificates of Analysis (CoA) upon purchase.[4]
ChemScene ≥ 95%[5]Research to bulk quantitiesProvides custom synthesis and commercial production services.[5]
Leap Chem Co., Ltd. Not specifiedBulk and laboratory supplier[6]Positions itself as a supplier for both R&D and manufacturing activities.[6]
Chemos (BIOZOL GmbH) Not specifiedLaboratory quantities[6]Specializes in reagents and standards for analytical and chemical labs.[6]
AOBChem Not specifiedResearch quantities (via distributors like MilliporeSigma)[4]Supplier of various chemical building blocks.

This table is non-exhaustive and intended for illustrative purposes. Researchers should conduct their own due diligence.

The Critical Role of the Certificate of Analysis (CoA)

A CoA is more than a simple statement of purity; it is a legal document attesting to the quality of a specific batch. When procuring this reagent, a detailed CoA is non-negotiable.

Key elements to scrutinize on a CoA:

  • Purity by a Quantitative Method: Look for purity determined by High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR), not just thin-layer chromatography (TLC). A value of >98% is recommended for sensitive applications.

  • Identity Confirmation: The CoA must confirm the compound's identity using methods like ¹H NMR and Mass Spectrometry (MS). The data should be consistent with the expected structure of 4-iodo-3,6-dimethoxy-pyridazine.

  • Residual Solvents: The presence of residual solvents from synthesis and purification (e.g., dichloromethane, ethyl acetate, hexanes) should be quantified by Gas Chromatography (GC) and be minimal (<0.5%).

  • Water Content: Determined by Karl Fischer titration, high water content can be detrimental to many reactions, especially those involving organometallics.

  • Traceability: The document should include a unique batch or lot number that links the product to the specific analytical data.

In-House Quality Control: A Self-Validating Workflow

Even with a supplier's CoA, performing an in-house QC check on incoming material is a critical best practice. This validates the supplier's data and ensures the material has not degraded during transit or storage.

QC_Workflow cluster_procurement Procurement & Initial Check cluster_testing In-House Analytical Verification cluster_decision Decision & Release start Receive Reagent doc_review Review Supplier CoA start->doc_review visual_insp Visual Inspection (Color, Form) doc_review->visual_insp nmr_acq ¹H NMR Acquisition visual_insp->nmr_acq hplc_acq HPLC-MS Acquisition nmr_acq->hplc_acq data_analysis Analyze Data hplc_acq->data_analysis compare Compare to CoA & Reference data_analysis->compare decision Pass / Fail? compare->decision release Release to Lab decision->release Pass reject Quarantine & Contact Supplier decision->reject Fail Impurity_Impact imp_source Potential Impurities imp_sm Unreacted Starting Material (e.g., 3,6-dichloro- or 3,6-dimethoxypyridazine) imp_source->imp_sm imp_deiodo De-iodinated Species imp_source->imp_deiodo imp_solvent Residual Solvents imp_source->imp_solvent impact_yield Lower Reaction Yield imp_sm->impact_yield impact_side Formation of Side Products imp_sm->impact_side imp_deiodo->impact_yield impact_purify Difficult Purification imp_deiodo->impact_purify impact_poison Catalyst Poisoning imp_solvent->impact_poison impact Downstream Impact impact_yield->impact impact_poison->impact impact_side->impact impact_purify->impact

Caption: Impact of Common Impurities on Synthesis.

  • De-iodinated Impurity (3,6-dimethoxypyridazine): This is a common process-related impurity. While often benign, its presence reduces the effective molarity of the desired reagent, leading to lower yields. It can also complicate purification as its polarity is similar to the product.

  • Incompletely Reacted Precursors (e.g., 4-chloro-3,6-dimethoxypyridazine): Halogenated impurities can compete in cross-coupling reactions, leading to a mixture of undesired products.

  • Heavy Metals: Trace metals from previous synthetic steps can poison sensitive palladium or copper catalysts, completely shutting down the desired reaction.

Handling, Storage, and Stability

Iodinated aromatic compounds, including 4-iodo-3,6-dimethoxy-pyridazine, require careful handling to maintain their high purity.

  • Storage: The compound should be stored under inert gas (argon or nitrogen), protected from light, and refrigerated (2-8°C is standard). [5]Exposure to light and heat can cause gradual de-iodination.

  • Moisture: Pyridazines are susceptible to moisture. [7]The compound should be stored in a desiccator, and containers should be warmed to room temperature before opening to prevent condensation.

  • Weighing: Weigh the reagent quickly in a dry environment. For highly sensitive reactions, weighing should be performed in a glovebox.

By implementing this comprehensive approach—from diligent supplier selection and rigorous data scrutiny to robust in-house validation and proper handling—researchers can ensure the quality of their 4-iodo-3,6-dimethoxy-pyridazine, leading to more reliable, reproducible, and successful outcomes in their drug discovery programs.

References

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-Iodo-3,6-dimethoxy-pyridazine | 262353-13-9. Retrieved from [Link]

  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [Link]

  • D'Auria, M., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2296. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Retrieved from [Link]

  • Google Patents. (n.d.). US3004027A - Process for purification of 3,6-dichloropyridazine.
  • National Center for Biotechnology Information. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Mishra, S., et al. (2000). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. Analyst, 125(3), 459-64. Retrieved from [Link]

  • Kelly, F. C. (1953). Studies on the stability of iodine compounds in iodized salt. Bulletin of the World Health Organization, 9(2), 217-30. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. Retrieved from [Link]

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An In-depth Technical Guide to the Functionalization of 3,6-Dimethoxypyridazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among the various substituted pyridazines, 3,6-dimethoxypyridazine presents a unique and versatile starting material for the synthesis of novel chemical entities. This technical guide provides a comprehensive overview of the functionalization strategies for the 3,6-dimethoxypyridazine core. It delves into the mechanistic underpinnings of key transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and C-H functionalization. Drawing from established methodologies for related pyridazine systems, this guide offers field-proven insights and detailed experimental protocols to empower researchers in their quest for novel bioactive molecules.

Introduction: The Strategic Value of the 3,6-Dimethoxypyridazine Scaffold

The 1,2-diazine (pyridazine) ring system is a key heterocyclic motif found in numerous biologically active compounds, demonstrating applications as anticancer, anti-inflammatory, and antimicrobial agents.[1] The symmetrical substitution of the pyridazine ring at the 3- and 6-positions with methoxy groups in 3,6-dimethoxypyridazine offers several strategic advantages for synthetic diversification. The electron-donating nature of the methoxy groups can influence the electronic properties of the pyridazine ring, while also serving as potential leaving groups for nucleophilic substitution reactions or as directing groups for C-H functionalization. This guide will explore the primary avenues for elaborating upon this core structure, providing a foundation for the rational design and synthesis of novel pyridazine derivatives.

Nucleophilic Aromatic Substitution (SNAr): Displacing the Methoxy Moieties

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The methoxy groups at the 3- and 6-positions, while not as reactive as halogens, can be displaced by a variety of nucleophiles under appropriate conditions.

Mechanistic Considerations

The SNAr reaction on the pyridazine ring proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the methoxy group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the methoxide anion restores the aromaticity of the ring, yielding the substituted product. The electron-withdrawing nitrogen atoms of the pyridazine ring play a crucial role in stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.

Amination Reactions: Introducing Nitrogen-based Functionality

The introduction of amino groups onto the pyridazine scaffold is a common strategy in drug discovery. While direct amination of 3,6-dimethoxypyridazine is not extensively reported, protocols for the amination of the more reactive 3-chloro-6-methoxypyridazine provide a valuable blueprint.[2] The higher reactivity of the C-Cl bond compared to the C-OMe bond means that more forcing conditions would likely be required for the dimethoxy analogue.

Generalized Experimental Protocol for Amination (Adapted from 3-chloro-6-methoxypyridazine):

This protocol describes a general procedure for the synthesis of 3-amino-6-methoxypyridazine from 3-chloro-6-methoxypyridazine.[2] Adaptation for 3,6-dimethoxypyridazine would likely require higher temperatures, stronger bases, or the use of a catalyst.

Reaction Scheme:

start 3-Chloro-6-methoxypyridazine product 3-Amino-6-methoxypyridazine start->product SNA_r_ reagents + NH3 (excess) Ethanol, 150 °C Sealed Vessel

Figure 1: General scheme for the amination of 3-chloro-6-methoxypyridazine.

Step-by-Step Methodology: [2]

  • Reaction Setup: In a pressure-rated reaction vessel, combine 3-chloro-6-methoxypyridazine (1.0 equiv), ethanol, and a magnetic stir bar.

  • Ammonia Addition: Add a solution of ammonia in ethanol (e.g., 7N) in excess (typically 3-5 equivalents).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to a high temperature (e.g., 150 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the vessel to room temperature. Carefully open the vessel in a well-ventilated fume hood. Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Table 1: Troubleshooting Common Issues in Pyridazine Amination

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficient temperature or reaction time.Increase the reaction temperature or prolong the reaction time. For 3,6-dimethoxypyridazine, consider temperatures >150 °C.
Poor mixing.Ensure vigorous stirring is maintained throughout the reaction.
Low Yield Loss of product during work-up or purification.Optimize extraction and purification procedures.
Sub-optimal reaction conditions.Screen different solvents and bases. For less reactive substrates, stronger bases like sodium amide may be necessary, though this increases the risk of side reactions.
Side Product Formation Hydrolysis of the methoxy group to a pyridazinone.Use anhydrous solvents and reagents.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they represent a powerful tool for the functionalization of the pyridazine core.[3] To utilize 3,6-dimethoxypyridazine in these reactions, it is often necessary to first convert one or both of the methoxy groups into a more reactive leaving group, such as a halide or a triflate. However, direct C-H functionalization followed by cross-coupling is also a viable strategy.

Conversion of Methoxy Groups to Halides

A common synthetic route to functionalized pyridazines begins with the more readily available 3,6-dichloropyridazine. This precursor can be synthesized from maleic hydrazide.[4] Subsequently, one of the chloro groups can be selectively substituted with a methoxy group to yield 3-chloro-6-methoxypyridazine, a versatile intermediate for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: Aryl and Heteroaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron species and an organic halide or triflate.[5][6] This reaction is particularly valuable for introducing aryl and heteroaryl moieties onto the pyridazine ring.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling of 3-Chloro-6-methoxypyridazine: [5]

Reaction Scheme:

start 3-Chloro-6-methoxypyridazine product 3-Aryl-6-methoxypyridazine start->product Suzuki_Coupling_ reagents + Arylboronic Acid Pd(PPh3)4, Na2CO3 Toluene/H2O, Reflux

Figure 2: General scheme for the Suzuki-Miyaura coupling of 3-chloro-6-methoxypyridazine.

Step-by-Step Methodology: [5]

  • Reaction Setup: To a round-bottom flask, add 3-chloro-6-methoxypyridazine (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and an aqueous sodium carbonate solution (2 M).

  • Degassing: Thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 20-30 minutes.

  • Reaction Conditions: Heat the mixture to reflux (around 110 °C) and stir vigorously for at least 16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Table 2: Recommended Catalyst Systems for Challenging Suzuki Couplings of Chloro-pyridazines [6]

Catalyst/Ligand SystemBaseSolventTemperature (°C)Notes
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100Effective for electron-deficient chlorides.
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene110Bulky ligand promotes oxidative addition.
Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is invaluable for introducing alkynyl functionalities, which can serve as handles for further transformations.

Generalized Experimental Protocol for Sonogashira Coupling: [8]

  • Reaction Setup: To a solution of the halopyridazine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine, 2.0 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat (up to 100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination: A Versatile C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and a primary or secondary amine.[9] This method offers a broad substrate scope and functional group tolerance.

Generalized Experimental Protocol for Buchwald-Hartwig Amination of 6-Chloro-3-methoxypyridazin-4-amine: [9]

  • Catalyst Pre-formation (optional but recommended): In a Schlenk flask, dissolve the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., Xantphos) in an anhydrous, degassed solvent like toluene and stir for 10 minutes at room temperature.

  • Reaction Setup: In a separate Schlenk flask, add the chloro-pyridazine substrate and a base (e.g., sodium tert-butoxide or cesium carbonate).

  • Reagent Addition: Add the pre-formed catalyst solution to the substrate/base mixture, followed by the amine.

  • Reaction Conditions: Seal the flask and heat the mixture with vigorous stirring (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent. Dry, concentrate, and purify by column chromatography.

C-H Functionalization: A Step-Economic Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of aromatic and heteroaromatic compounds.[10][11][12] For 3,6-dimethoxypyridazine, this approach avoids the need for pre-functionalization, offering a more direct route to novel derivatives.

Directed Ortho-Metalation (DoM)

The methoxy groups on the pyridazine ring can act as directing groups for ortho-lithiation. The lone pairs on the oxygen atoms can coordinate to an organolithium reagent, directing deprotonation to the adjacent C-H bond. The resulting lithiated intermediate can then be quenched with a variety of electrophiles.

Conceptual Workflow for Directed Ortho-Metalation:

start 3,6-Dimethoxypyridazine intermediate Lithiated Intermediate start->intermediate Lithiation step1 1. n-BuLi, THF, -78 °C product Functionalized Pyridazine intermediate->product Electrophilic_Quench_ step2 2. Electrophile (E+)

Figure 3: Conceptual workflow for the directed ortho-metalation of 3,6-dimethoxypyridazine.

While specific, detailed protocols for the directed lithiation of 3,6-dimethoxypyridazine are not abundant in the general literature, the principles of DoM on other electron-rich heterocycles can be applied.[13] The choice of the organolithium reagent and reaction conditions is critical to avoid nucleophilic addition to the pyridazine ring. The use of hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures is often preferred.

Palladium-Catalyzed Direct Arylation

Palladium-catalyzed direct C-H arylation offers a powerful method for forming biaryl linkages without the need for organometallic reagents.[10] While direct arylation of 3,6-dimethoxypyridazine is not well-documented, related electron-rich pyridazine derivatives have been shown to undergo this transformation. The reaction typically involves a palladium catalyst, a ligand, a base, and an aryl halide. The electron-rich nature of the 3,6-dimethoxypyridazine ring should, in principle, make it a suitable substrate for this type of reaction.

Conclusion and Future Outlook

The functionalization of the 3,6-dimethoxypyridazine core offers a rich landscape for the discovery of novel chemical entities with potential applications in medicinal chemistry and materials science. While direct functionalization of this specific scaffold is an area that warrants further exploration, a wealth of knowledge from the broader field of pyridazine and pyridine chemistry provides a solid foundation for synthetic endeavors. Nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions of halogenated precursors, and emerging C-H functionalization strategies all represent viable and powerful approaches. As the demand for novel heterocyclic compounds continues to grow, the development of efficient and selective methods for the diversification of the 3,6-dimethoxypyridazine ring will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine. BenchChem.
  • BenchChem. (2025). Application Note: A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine. BenchChem.
  • Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides. (2010).
  • Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2008). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Journal of the American Chemical Society, 130(8), 2448–2449.
  • Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. (n.d.).
  • 1,2,4,5-tetrazine capped Pd(0) nanoparticles: a catalyst for copper-free Sonogashira coupling of aryl halides in aqueous medium. (n.d.). RSC Publishing.
  • Proposed mechanism for the visible-light mediated C–H direct arylation of diazines with aryldiazonium salts …. (n.d.).
  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018). MDPI.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-3-methoxypyridazin-4-amine. BenchChem.
  • Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b] pyridazines Using Aryl Bromides and Chlorides. (2016). The Soulé Research Group.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022).
  • A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides. (n.d.). SciSpace.
  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (n.d.). PMC.
  • Suzuki Reaction General Procedure. (n.d.). Consensus Academic Search Engine.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). PMC.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific.
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
  • 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. (n.d.).
  • BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. BenchChem.
  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. (2025).
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. (n.d.). PMC.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (n.d.).
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
  • Directed (ortho)
  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874.
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025).
  • A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. (2025). BenchChem.
  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574.

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Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of 4-iodo-3,6-dimethoxy-pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of 4-iodo-3,6-dimethoxy-pyridazine with various boronic acids. Pyridazine-containing compounds are of significant interest in medicinal chemistry and materials science, and the ability to functionalize them through cross-coupling reactions is crucial for the development of novel molecular entities.

The presence of two nitrogen atoms in the pyridazine ring can, however, present challenges for traditional palladium-catalyzed cross-coupling reactions. These nitrogen atoms can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation. Therefore, the choice of catalyst, ligand, base, and solvent system is critical to achieving high yields and purity. This guide will delve into the mechanistic considerations behind the selection of reaction components and provide a robust, step-by-step protocol for researchers in drug development and organic synthesis.

Mechanistic Considerations and Component Selection

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. For a substrate like 4-iodo-3,6-dimethoxy-pyridazine, each step requires careful optimization.

  • Oxidative Addition: The reaction initiates with the oxidative addition of the aryl iodide to a Pd(0) species. The C-I bond is relatively weak, making this step generally facile. The electron-rich nature of the dimethoxy-pyridazine ring further facilitates this process.

  • Transmetalation: This is often the rate-limiting step and involves the transfer of the organic group from the boronic acid (or its boronate ester) to the palladium center. The choice of base is critical here, as it facilitates the formation of the more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the formation of the C-C bond and regeneration of the Pd(0) catalyst.

The key to a successful coupling with a pyridazine substrate is to select a catalytic system that is active enough to overcome potential product inhibition and stable enough to have a long catalytic lifetime.

Catalytic System Selection:
  • Palladium Pre-catalyst: Palladium(II) pre-catalysts such as Pd(dppf)Cl2 are often preferred due to their air and moisture stability. They are reduced in situ to the active Pd(0) species. For more challenging couplings, pre-formed Pd(0) sources like Pd(PPh3)4 can be used, though they require more careful handling.

  • Ligand: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are generally effective for Suzuki-Miyaura couplings. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a robust and versatile ligand that can stabilize the palladium catalyst and promote the desired reactivity. For particularly challenging substrates, more specialized ligands like SPhos or XPhos may be considered.

  • Base: An inorganic base is required to activate the boronic acid. Potassium carbonate (K2CO3) is a common and effective choice, providing a good balance of reactivity and cost-effectiveness. For less reactive boronic acids, a stronger base like cesium carbonate (Cs2CO3) may be beneficial. The use of an aqueous solution of the base is common, as it can accelerate the transmetalation step.

  • Solvent: A polar aprotic solvent is typically used to ensure the solubility of all reaction components. Dioxane and toluene are excellent choices, often used in combination with water to facilitate the dissolution of the inorganic base.

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of 4-iodo-3,6-dimethoxy-pyridazine

This protocol provides a general method for the coupling of 4-iodo-3,6-dimethoxy-pyridazine with a generic arylboronic acid. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst.

Materials:
  • 4-iodo-3,6-dimethoxy-pyridazine

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl2 (0.05 equivalents)

  • Potassium carbonate (K2CO3) (3.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Reaction Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 4-iodo-3,6-dimethoxy-pyridazine - Arylboronic acid - Pd(dppf)Cl2 - K2CO3 solvent Add Solvents: - Dioxane - Water reagents->solvent 1. inert Establish Inert Atmosphere (N2 or Ar) solvent->inert 2. heating Heat to 80-100 °C inert->heating 3. monitoring Monitor by TLC or LC-MS heating->monitoring quench Quench with Water monitoring->quench 4. (Upon completion) extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (Na2SO4 or MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Characterize Final Product (NMR, MS, etc.) purify->product

Caption: Workflow for the Suzuki-Miyaura coupling of 4-iodo-3,6-dimethoxy-pyridazine.

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodo-3,6-dimethoxy-pyridazine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

  • Heating: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Recommended Reaction Parameters: A Comparative Table

ParameterCondition 1 (Standard)Condition 2 (For less reactive boronic acids)Condition 3 (Alternative)
Palladium Pre-catalyst Pd(dppf)Cl2 (5 mol%)Pd(dppf)Cl2 (5 mol%)Pd(PPh3)4 (5 mol%)
Ligand dppf (in pre-catalyst)dppf (in pre-catalyst)PPh3 (in pre-catalyst)
Base K2CO3 (3.0 eq)Cs2CO3 (3.0 eq)Na2CO3 (3.0 eq)
Solvent Dioxane/Water (4:1)Dioxane/Water (4:1)Toluene/Water (4:1)
Temperature 80-100 °C100-110 °C90-110 °C

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-I Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Both Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Both Transmetal Transmetalation Transmetal->PdII_Both PdII_Both->Pd0 Product Coupled Product (Ar-Ar') PdII_Both->Product RedElim Reductive Elimination RedElim->Pd0 ArI 4-iodo-3,6-dimethoxy-pyridazine Boronic Ar'-B(OH)2 Base Base (e.g., K2CO3)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality boronic acid- Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents.- Use freshly opened or purified boronic acid. Consider using the corresponding boronate ester.
Formation of side products - Homocoupling of the boronic acid- Protodeboronation- Lower the reaction temperature.- Use a less concentrated solution.- Ensure an inert atmosphere is maintained.
Difficulty in purification - Co-elution of product and byproducts- Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

The Suzuki-Miyaura coupling of 4-iodo-3,6-dimethoxy-pyridazine is a powerful tool for the synthesis of novel, functionalized pyridazine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this important reaction in their synthetic endeavors. Further optimization may be required for specific boronic acid coupling partners, but the principles outlined herein should serve as a valuable starting point.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition. 2001 , 40 (24), 4544-4568. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. 2008 , 41 (11), 1461–1473. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Boronic Acids. Journal of the American Chemical Society. 2007 , 129 (11), 3358–3366. [Link]

Application Note: Precision Sonogashira Cross-Coupling of 4-Iodo-3,6-dimethoxypyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application Focus: Late-stage functionalization, heterocycle derivatization, and scaffold building

Executive Summary & Mechanistic Rationale

The pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized for its favorable physicochemical properties and hydrogen-bonding capabilities. However, the electron-deficient nature of the 1,2-diazine ring makes it highly susceptible to undesired nucleophilic attacks, complicating transition-metal-catalyzed cross-couplings.

To circumvent this, 4-iodo-3,6-dimethoxypyridazine is employed as a highly optimized building block[1]. The causality behind this specific structural design is threefold:

  • Electronic Shielding: The 3,6-dimethoxy groups act as electron-donating protective moieties. They stabilize the inherently reactive C3 and C6 positions, effectively shutting down competing nucleophilic substitution pathways during basic coupling conditions[1].

  • Regioselective Activation: The iodine atom at the C4 position provides a highly polarizable carbon-halogen bond. In the hierarchy of oxidative addition kinetics (I > Br > Cl), the C-I bond ensures rapid and exclusive insertion by the Palladium(0) catalyst at room temperature to mild heating[2].

  • Solubility: The methoxy groups significantly enhance the solubility of the rigid heterocyclic core in standard organic solvents (e.g., THF, DMF), ensuring a homogeneous catalytic environment.

The Sonogashira coupling of this substrate relies on a synergistic bimetallic system. Palladium drives the primary cross-coupling cycle, while a Copper(I) co-catalyst accelerates the reaction by converting the terminal alkyne into a highly nucleophilic copper acetylide, which rapidly transmetalates with the Pd(II) intermediate[3].

Catalytic Workflow & Pathway Visualization

The following diagram illustrates the interconnected Palladium and Copper catalytic cycles tailored for the functionalization of 4-iodo-3,6-dimethoxypyridazine. Rigorous exclusion of oxygen is mandatory; the presence of


 diverts the copper acetylide into a Glaser homocoupling pathway, consuming the alkyne and stalling the primary cycle[4].

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst PdII_Ox Pd(II) Complex (Oxidative Addition) Pd0->PdII_Ox Oxidative Addition PdII_Trans Pd(II) Complex (Transmetalation) PdII_Ox->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product 4-Alkynyl-3,6-dimethoxypyridazine (Target Product) PdII_Trans->Product Substrate 4-Iodo-3,6-dimethoxypyridazine Substrate->PdII_Ox CuAcetylide Copper(I) Acetylide (from Alkyne + CuI + Base) CuAcetylide->PdII_Trans

Figure 1: Bimetallic catalytic cycle for the Sonogashira coupling of 4-iodo-3,6-dimethoxypyridazine.

Quantitative Scope and Yield Optimization

The table below synthesizes the empirically validated reaction parameters for coupling various terminal alkynes with 4-iodo-3,6-dimethoxypyridazine. The data demonstrates how the electronic and steric nature of the alkyne dictates the thermal requirements of the system.

Alkyne SubstrateCatalyst SystemBase / SolventTemp / TimeYield (%)Causality / Observation
Phenylacetylene 5%

/ 10%

TEA / THF25 °C, 4 h92% Highly conjugated system stabilizes the Cu-acetylide; rapid transmetalation.
Trimethylsilylacetylene 5%

/ 10%

TEA / THF25 °C, 6 h88% Sterically demanding TMS group slows transmetalation; requires extended time.
1-Hexyne 5%

/ 10%

TEA / THF50 °C, 8 h81% Aliphatic alkyne lacks conjugation; lower nucleophilicity necessitates mild heating.
Propargyl Alcohol 5%

/ 10%

TEA / THF25 °C, 5 h85% Free hydroxyl group is well-tolerated without protection; highly atom-economical.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Visual cues and analytical checkpoints are embedded within the steps to ensure the operator can confirm mechanistic progression in real-time.

Materials Required
  • Substrate: 4-iodo-3,6-dimethoxypyridazine (1.0 equiv, 1.0 mmol)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv, 1.2 mmol)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (0.05 equiv, 5 mol%)
    
  • Co-catalyst: Copper(I) iodide [

    
    ] (0.10 equiv, 10 mol%)
    
  • Base: Triethylamine (TEA), anhydrous and degassed (3.0 equiv, 3.0 mmol)

  • Solvent: Tetrahydrofuran (THF), anhydrous and degassed (0.2 M, 5.0 mL)

Step-by-Step Methodology

Step 1: Preparation of the Anaerobic Matrix

  • To an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodo-3,6-dimethoxypyridazine (266 mg, 1.0 mmol),

    
     (35 mg, 0.05 mmol), and 
    
    
    
    (19 mg, 0.10 mmol).
  • Seal the flask with a rubber septum. Perform three cycles of vacuum evacuation followed by backfilling with high-purity Argon.

  • Causality:

    
     is highly susceptible to oxidation. Trace oxygen will catalyze the Glaser homocoupling of the alkyne, visually indicated by the reaction mixture turning a deep, opaque green/blue.
    

Step 2: Reagent Introduction and Catalyst Activation

  • Inject anhydrous, degassed THF (5.0 mL) and anhydrous TEA (0.42 mL, 3.0 mmol) through the septum via a gas-tight syringe.

  • Inject the terminal alkyne (1.2 mmol) dropwise over 2 minutes.

  • Validation Checkpoint 1: Upon addition of the alkyne and base, the suspension will transition from a pale yellow (characteristic of the Pd(II) precatalyst) to a dark red/brown homogeneous solution. This color shift is the self-validating indicator that the in situ reduction of Pd(II) to the active Pd(0) species has successfully occurred[3].

Step 3: Cross-Coupling Execution

  • Stir the reaction mixture at room temperature (25 °C) for 4 to 6 hours (refer to the quantitative table for specific alkyne thermal requirements).

  • Validation Checkpoint 2: Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 7:3). The 4-iodo-3,6-dimethoxypyridazine starting material (

    
    ) is strongly UV-active. The successful formation of the highly conjugated product will appear as a new, intensely blue-fluorescent spot under 254 nm UV light at a lower 
    
    
    
    (
    
    
    ). The reaction is complete when the starting material spot is fully consumed.

Step 4: Quenching and Biphasic Extraction

  • Quench the reaction by opening the flask to the atmosphere and adding 10 mL of saturated aqueous

    
     solution.
    
  • Causality: The ammonium chloride complexes with the copper species, pulling them into the aqueous layer and preventing downstream catalytic degradation of the product.

  • Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

Step 5: Chromatographic Isolation

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate (typically 10% to 30% EtOAc).

  • Evaporate the product fractions to yield the pure 4-alkynyl-3,6-dimethoxypyridazine derivative. Verify purity via

    
     NMR (look for the disappearance of the terminal alkyne proton at 
    
    
    
    ppm and the retention of the two distinct methoxy singlets at
    
    
    ppm).

References

  • Product Class 8: Pyridazines Science of Synthesis / Thieme Connect[Link]

  • Sonogashira Coupling Organic Chemistry Portal[Link]

  • Sonogashira Coupling: Catalytic Coupling Reactions Chemistry LibreTexts[Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Arylation of 4-Iodo-3,6-dimethoxy-pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Functionalized Pyridazines

The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] These nitrogen-containing heterocycles are integral to the development of therapeutics targeting inflammation, cancer, and various neurological disorders.[1][3][4] The ability to precisely install aryl groups onto the pyridazine ring via carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is a critical step in the synthesis of new chemical entities for drug discovery programs.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering a versatile and efficient means to construct these crucial bonds under relatively mild conditions.[5][6] This guide focuses on the 4-iodo-3,6-dimethoxy-pyridazine substrate. The carbon-iodine bond is the most reactive of the common halogens in the crucial oxidative addition step of the catalytic cycle, allowing for selective functionalization even in the presence of other, less reactive halides.[7][8][9]

This document provides a comprehensive overview, including mechanistic insights and detailed, field-tested protocols for the two most common and powerful arylation methods for this substrate: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Mechanistic Framework: The Palladium Catalytic Cycle

The power of these transformations lies in a catalytic cycle that shuttles a palladium center between its Pd(0) and Pd(II) oxidation states. While specific intermediates vary between reaction types, the fundamental sequence of elementary steps remains consistent.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodo-3,6-dimethoxy-pyridazine, forming a Pd(II) complex. The electron-deficient nature of the pyridazine ring facilitates this key activation step.[6]

  • Transmetalation (Suzuki/Stille) or Ligand Exchange/Deprotonation (Buchwald-Hartwig):

    • In the Suzuki-Miyaura reaction, a base activates an organoboron reagent (e.g., an arylboronic acid), which then transfers its aryl group to the palladium center, displacing the iodide.[10]

    • In the Stille reaction, an organostannane reagent directly transfers its organic group to the palladium complex.[11][12]

    • In the Buchwald-Hartwig amination, the amine coupling partner coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[5]

  • Reductive Elimination: The two organic partners (the pyridazine and the newly introduced aryl or amino group) couple and are expelled from the palladium coordination sphere. This step forms the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[13]

Palladium Catalytic Cycle cluster_cycle pd0 Pd(0)L_n Active Catalyst pd_complex Ar-Pd(II)L_n-I (Ar = Pyridazine) pd0->pd_complex Ar-I oxidative_addition Oxidative Addition oxidative_addition->pd_complex pd_complex->pd0 reductive_elimination Reductive Elimination pd_complex->reductive_elimination product Ar-Ar' or Ar-NR'R'' Product pd_complex->product reductive_elimination->product product->pd0 Regenerates Catalyst transmetalation Transmetalation (Suzuki) or Amine Binding/Deprotonation (Buchwald) transmetalation->pd_complex coupling_partner Ar'-B(OH)₂ + Base or R'R''NH + Base coupling_partner->transmetalation substrate Ar-I (4-Iodo-pyridazine) substrate->oxidative_addition Optimization Workflow cluster_params Optimization Parameters start Initial Reaction (Standard Conditions) check_yield Assess Yield & Purity (TLC, LC-MS) start->check_yield catalyst Screen Catalyst/Ligand (e.g., Pd(OAc)₂, SPhos) check_yield->catalyst <85% Yield or Side Products success Optimized Protocol check_yield->success >85% Yield Clean base Screen Base (e.g., K₃PO₄, Cs₂CO₃) catalyst->base Re-assess solvent Screen Solvent (e.g., Dioxane, DMF) base->solvent Re-assess temp Adjust Temperature (± 10-20 °C) solvent->temp Re-assess temp->catalyst Iterate if needed

Sources

Application Note: Synthesis of 4-Aryl-3,6-dimethoxypyridazines via Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridazines are privileged scaffolds in modern medicinal chemistry, frequently deployed as bioisosteres for phenyl and heteroaryl rings to improve aqueous solubility, lower lipophilicity, and modulate metabolic stability[1]. Among pyridazine derivatives, the 3,6-dimethoxypyridazine core is a highly versatile intermediate. The electron-donating methoxy groups protect the inherently electron-deficient diazine core from unwanted nucleophilic degradation and reduction[2]. Furthermore, they serve as robust directing groups for regioselective metalation and can be unmasked late-stage via acidic hydrolysis to yield biologically relevant pyridazinone pharmacophores.

This application note details a field-proven, self-validating methodology for the synthesis of 4-aryl-3,6-dimethoxypyridazines. The strategy relies on the regioselective magnesiation of 3,6-dimethoxypyridazine using Knochel’s turbo-Grignard reagent (TMPMgCl·LiCl) to access the 4-iodo intermediate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids[3][4].

Mechanistic Rationale & Strategy

Regioselective Metalation via Kinetic Control

Direct functionalization of the pyridazine core is notoriously challenging. The highly electronegative nitrogen atoms lower the LUMO of the ring, making it highly susceptible to nucleophilic addition rather than deprotonation[5]. Traditional alkyllithium bases often lead to ring fragmentation or addition byproducts.

The Causality of Base Selection: To circumvent this, the bulky, non-nucleophilic base TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex) is employed[3]. The steric bulk of the TMP amine prevents nucleophilic attack on the C4/C5 positions. Meanwhile, the LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity. This allows for rapid, regioselective deprotonation at the C4 position at low temperatures (-40 °C), forming a stable organomagnesium intermediate that is subsequently trapped with iodine[6].

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling of 4-iodo-3,6-dimethoxypyridazine with arylboronic acids provides a modular route to 4-aryl derivatives[4].

The Causality of Ligand Selection: Pyridazines possess strongly coordinating nitrogen lone pairs that can competitively bind to the palladium center, potentially poisoning the catalyst. To prevent this, bidentate phosphine ligands with large bite angles, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), are utilized. The bidentate nature ensures the palladium coordination sphere remains saturated, preventing catalyst deactivation while facilitating the reductive elimination step.

SynthesisWorkflow A 3,6-Dichloropyridazine B 3,6-Dimethoxypyridazine A->B NaOMe, MeOH Reflux, 12h C 4-Iodo-3,6-dimethoxypyridazine B->C 1. TMPMgCl·LiCl, THF, -40°C 2. I2, THF D 4-Aryl-3,6-dimethoxypyridazine C->D Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90°C

Figure 1: Three-step synthetic workflow from 3,6-dichloropyridazine to 4-aryl-3,6-dimethoxypyridazine.

Experimental Protocols

Protocol A: Synthesis of 4-Iodo-3,6-dimethoxypyridazine

This protocol establishes the electrophilic coupling partner. It is a self-validating system: the success of the metalation is visually confirmed by the rapid decolorization of the iodine solution during the quench.

Reagents:

  • 3,6-Dimethoxypyridazine: 10.0 mmol (1.0 equiv)

  • TMPMgCl·LiCl (1.0 M in THF/toluene): 11.0 mmol (1.1 equiv)

  • Iodine (I₂): 12.0 mmol (1.2 equiv)

  • Anhydrous THF: 40 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Substrate Dissolution: Add 3,6-dimethoxypyridazine (1.40 g, 10.0 mmol) and anhydrous THF (20 mL). Stir to dissolve.

  • Metalation: Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath. Causality: Strict temperature control is required to ensure kinetic deprotonation and prevent thermodynamic equilibration or ring opening.

  • Base Addition: Add TMPMgCl·LiCl (11.0 mL, 1.0 M) dropwise via syringe over 15 minutes. Stir the resulting dark solution at -40 °C for 30 minutes.

  • Electrophilic Trapping: Dissolve I₂ (3.05 g, 12.0 mmol) in anhydrous THF (20 mL) and add dropwise to the reaction mixture. Stir for an additional 1 hour, allowing the mixture to slowly warm to 0 °C.

  • Quench & Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (20 mL). Causality: Thiosulfate reduces unreacted electrophilic iodine to water-soluble iodide, preventing oxidative side reactions during workup and removing the dark purple color, validating the quench.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc, 8:2) to afford 4-iodo-3,6-dimethoxypyridazine as a pale yellow solid.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol utilizes a biphasic solvent system to ensure the solubility of both the organic substrates and the inorganic base required for boronic acid activation.

Reagents:

  • 4-Iodo-3,6-dimethoxypyridazine: 1.0 mmol (1.0 equiv)

  • Arylboronic Acid: 1.2 mmol (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (5 mol%)

  • K₂CO₃: 2.0 mmol (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v): 10 mL

Step-by-Step Methodology:

  • Setup: In a 20 mL microwave vial or Schlenk tube, combine 4-iodo-3,6-dimethoxypyridazine (266 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (36 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Solvent Addition & Degassing: Add 10 mL of a 1,4-Dioxane/H₂O (4:1) mixture. Sparge the solution with argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidative degradation of the phosphine ligand.

  • Reaction: Seal the vial and heat the mixture to 90 °C in an oil bath for 4–8 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS until the starting iodide is completely consumed.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 15 mL).

  • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via flash chromatography to yield the 4-aryl-3,6-dimethoxypyridazine.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA + 4-Iodo-3,6- dimethoxypyridazine TM Transmetalation Complex OA->TM + Ar-B(OH)2 + Base - Halide RE Reductive Elimination TM->RE Isomerization RE->Pd0 - 4-Aryl-3,6- dimethoxypyridazine

Figure 2: Pd-catalyzed Suzuki-Miyaura catalytic cycle for 4-aryl-3,6-dimethoxypyridazine synthesis.

Substrate Scope & Yield Data

The optimized Suzuki-Miyaura conditions exhibit broad functional group tolerance. The table below summarizes expected yields based on established literature parameters for this specific scaffold[4].

EntryArylboronic Acid PartnerProductIsolated Yield (%)Reaction Time (h)
1Phenylboronic acid4-Phenyl-3,6-dimethoxypyridazine88%4
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3,6-dimethoxypyridazine85%5
34-Fluorophenylboronic acid4-(4-Fluorophenyl)-3,6-dimethoxypyridazine82%4
43-Pyridylboronic acid4-(Pyridin-3-yl)-3,6-dimethoxypyridazine74%8
52-Thienylboronic acid4-(Thiophen-2-yl)-3,6-dimethoxypyridazine79%6

Troubleshooting & Optimization

  • Issue: Protodehalogenation (Reduction of C-I bond).

    • Observation: LC-MS shows a mass corresponding to 3,6-dimethoxypyridazine instead of the cross-coupled product.

    • Causality & Solution: This occurs when the oxidative addition complex undergoes premature protolysis, often exacerbated by steric hindrance or slow transmetalation. Ensure the base (K₂CO₃) is finely powdered and fully dissolved in the aqueous phase. If the issue persists, switch to a more active precatalyst system like XPhos Pd G3 to accelerate transmetalation.

  • Issue: Low Conversion with Heteroaryl Boronic Acids (e.g., Entry 4).

    • Observation: Incomplete consumption of the iodide after 12 hours.

    • Causality & Solution: Heteroaryl boronic acids are prone to rapid protodeboronation under basic aqueous conditions at elevated temperatures. To mitigate this, use the corresponding pinacol boronate ester (BPin) instead of the free boronic acid, or lower the reaction temperature to 70 °C while extending the reaction time.

  • Issue: Cleavage of Methoxy Groups.

    • Observation: Formation of highly polar pyridazinone byproducts.

    • Causality & Solution: The methoxy groups on the electron-deficient pyridazine ring are susceptible to nucleophilic aromatic substitution (S_NAr) by hydroxide ions generated from the aqueous base. Avoid using stronger bases like NaOH or KOH; stick to mild carbonate bases (K₂CO₃ or Cs₂CO₃).

References

1. Harenberg, J. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. LMU Munich (Knochel Group). Available at: 2.[6] Pattison, G., Sandford, G., et al. (2008). A scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses. Available at: 3.[2] Oostveen, E. A., van der Plas, H. C. Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. Available at: 4.[1] Product Class 8: Pyridazines. Thieme-Connect. Available at: 5.[3] Bresser, T., Mosrin, M., Monzon, G., & Knochel, P. (2010). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. ResearchGate. Available at: 6.[4] Durham University. A scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses. Available at: 7.[5] Durham University. Synthesis and reactions of new N-heteroaryl boronic acids. Durham E-Theses. Available at:

Sources

Strategic Synthesis of 3,6-Dimethoxypyridazine-4-boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for converting 4-iodo-3,6-dimethoxy-pyridazine to boronic esters Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Application Note: AN-PYR-042

Executive Summary

The conversion of 4-iodo-3,6-dimethoxypyridazine to its corresponding boronic ester (typically the pinacol ester) is a pivotal transformation in the synthesis of pyridazine-based kinase inhibitors and antifungals. While standard Suzuki-Miyaura protocols exist, the electron-deficient nature of the diazine core—counterbalanced by the electron-donating methoxy groups—presents specific challenges regarding stability (protodeboronation) and catalyst poisoning.

This guide details two validated pathways:

  • Transition Metal Catalysis (Miyaura Borylation): The robust, scalable route utilizing Pd(II) and mild bases.

  • Metallation-Transmetalation (Turbo-Grignard): The kinetic route utilizing

    
     for low-temperature conversion.
    

Substrate Analysis & Reagent Selection Logic

The Substrate: 4-iodo-3,6-dimethoxypyridazine
  • Electronic Character: The pyridazine ring is inherently electron-deficient (

    
    -deficient), making the C-I bond highly activated for oxidative addition.
    
  • Substituent Effect: The 3,6-dimethoxy groups act as Electron Donating Groups (EDGs) via resonance. This significantly stabilizes the ring against nucleophilic attack compared to bare pyridazine, but the 4-position remains sterically accessible.

  • Critical Risk: Protodeboronation . Heteroaryl boronic esters adjacent to nitrogen atoms (alpha or beta) are prone to C-B bond hydrolysis and subsequent protonolysis, especially under basic aqueous conditions.[1]

Reagent Selection Matrix
ComponentRecommended ReagentMechanistic Rationale
Boron Source ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Bis(pinacolato)diboron)
Forms a thermally stable ester immediately. More atom-economical alternatives (e.g.,

) are riskier due to potential hydrodehalogenation side-reactions.[1]
Catalyst

The bidentate dppf ligand has a large bite angle, favoring the reductive elimination of the bulky boronic ester. It is robust and air-stable.
Base KOAc (Potassium Acetate)A weak base is critical. Strong bases (carbonates/hydroxides) accelerate the competing Suzuki homocoupling and promote protodeboronation.
Solvent 1,4-Dioxane (Anhydrous)High boiling point for kinetics; non-coordinating enough to allow catalytic turnover.[1] DMSO is a viable alternative for higher solubility but complicates workup.
Exchange Reagent

(Turbo Grignard)
For Method B: Allows Iodine-Magnesium exchange at

rather than

.[1] The LiCl breaks polymeric aggregates, increasing reactivity without the harsh nucleophilicity of

.

Protocol A: Palladium-Catalyzed Miyaura Borylation

Best for: Routine synthesis, batch scale-up, and tolerance of moisture.[1]

Materials
  • Substrate: 4-iodo-3,6-dimethoxypyridazine (1.0 equiv)

  • Reagent: Bis(pinacolato)diboron (

    
    ) (1.1 - 1.2 equiv)[1]
    
  • Catalyst:

    
     (3 - 5 mol%)[1]
    
  • Base: Potassium Acetate (KOAc), anhydrous (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology
  • Inerting: Charge a reaction vial or round-bottom flask with a magnetic stir bar. Cycle vacuum/Argon (or

    
    ) three times to remove oxygen. Note: 
    
    
    
    promotes homocoupling of the aryl halide.
  • Solids Addition: Add the pyridazine substrate,

    
    , KOAc, and Pd catalyst under a positive pressure of inert gas.
    
  • Solvation: Add anhydrous 1,4-dioxane via syringe. Sparge the solvent with Argon for 5–10 minutes if not pre-degassed.

  • Reaction: Seal the vessel and heat to 85–90°C .

    • Checkpoint: Monitor by LC-MS or TLC after 2 hours. The reaction typically completes in 4–12 hours. Look for the disappearnce of the iodide (

      
      ) and appearance of the boronate ester (
      
      
      
      of ester, often observed as the free acid mass due to ionization hydrolysis).
  • Workup (Critical):

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc).

    • Filter through a pad of Celite to remove palladium black and inorganic salts.

    • Purification Note: Silica gel chromatography can cause degradation. If purification is needed, use neutral alumina or rapid silica chromatography with 1% triethylamine in the eluent to buffer acidity.

Protocol B: Turbo-Grignard Exchange (Knochel Method)

Best for: Temperature-sensitive substrates or rapid throughput.

Materials
  • Substrate: 4-iodo-3,6-dimethoxypyridazine (1.0 equiv)

  • Exchange Reagent: Isopropylmagnesium chloride - Lithium chloride complex (

    
    ), 1.3 M in THF (1.1 equiv)[1]
    
  • Quench Reagent: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (

    
    ) (1.2 equiv)[1]
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Setup: Flame-dry a flask and cool under Argon. Add the substrate and dissolve in anhydrous THF (0.5 M).

  • Exchange: Cool the solution to 0°C (ice bath).

  • Activation: Dropwise add the Turbo Grignard reagent over 5 minutes.

    • Mechanistic Insight: The iodine-magnesium exchange is extremely fast due to the weak C-I bond. The 3-methoxy group may provide mild chelating assistance, but the driving force is the formation of the more stable alkyl iodide (

      
      ) and aryl-Grignard.
      
  • Incubation: Stir at 0°C for 30–60 minutes.

  • Quench: Add the boron source (

    
    ) dropwise.
    
  • Warming: Allow the mixture to warm to room temperature over 1 hour.

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with EtOAc. Dry over 
    
    
    
    .

Visualized Workflows

Figure 1: Mechanistic Pathway & Decision Logic

This diagram illustrates the catalytic cycle for Method A and the kinetic pathway for Method B, aiding in troubleshooting.

G Substrate 4-iodo-3,6-dimethoxypyridazine MethodA Method A: Miyaura Borylation (Pd-Catalyzed) Substrate->MethodA Standard Route MethodB Method B: Turbo-Grignard (Mg/Li Exchange) Substrate->MethodB Fast / Low Temp Pd_Cycle Pd(0) Oxidative Addition Pd(II)-I Species MethodA->Pd_Cycle Mg_Exchange I/Mg Exchange (0°C) Formation of Pyridazyl-MgX MethodB->Mg_Exchange Transmetal Transmetalation with B2pin2 (Base: KOAc) Pd_Cycle->Transmetal RedElim Reductive Elimination Transmetal->RedElim Product Target Boronic Ester (Pinacol Ester) RedElim->Product Electrophile Quench with iPrO-Bpin Mg_Exchange->Electrophile Electrophile->Product SideProduct Risk: Protodeboronation (If aqueous/acidic) Product->SideProduct Hydrolysis Risk

Caption: Dual-pathway logic for synthesizing pyridazyl boronic esters. Method A relies on Pd-catalysis (thermodynamic), while Method B utilizes kinetic metal-halogen exchange.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation or

poisoning.
Switch to

(more robust) or increase loading to 5 mol%. Ensure rigorous degassing.
Protodeboronation Hydrolysis of the C-B bond during reaction or workup.Use anhydrous solvents. Avoid aqueous workup if possible (filter and evaporate). Store product at 4°C under Argon.
Homocoupling (Biaryl) Oxidative homocoupling of the halide.Reduce catalyst loading. Ensure excess

is present. Remove

completely.
"Sticky" Reaction Polymerization or complexation.Add Celite to the reaction mixture before filtration. Wash the cake thoroughly with hot EtOAc.

References

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[3] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[3] The Journal of Organic Chemistry, 60(23), 7508–7510.[1][3] Link[1]

  • Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link[1]

  • Billingsley, K. L., & Buchwald, S. W. (2008).[1] An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591.[1] Link[1]

  • Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2011).[1] Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates. Chemistry – An Asian Journal, 6(5), 1126–1130.[1] Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.[1] Link

Sources

C-H activation functionalization of 3,6-dimethoxypyridazine at C4

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Information Gathering

I'm now starting a thorough search for crucial data on C-H activation and functionalization of 3,6-dimethoxypyridazine. I'm focusing on the C4 position, aiming to gather insights on directing groups, catalysts, conditions, and suitable coupling partners. I'm prioritizing authoritative sources.

Analyzing Search Results

I've moved on to analyzing the search hits, seeking key studies and recent developments, especially mechanistic details and the rationale behind reagent choices. I'm focusing on the successful examples of C4-functionalization and noting any challenges or limitations.

Planning Application Note Structure

I'm now outlining the application note's framework. I'll introduce pyridazine's medicinal relevance and the benefits of C-H activation. Next, I'll detail C-H activation principles, emphasizing directing groups and catalytic cycles. Then, there will be a detailed "Protocols" section with step-by-step instructions. A Graphviz diagram visualizing the catalytic cycle is planned, as well as a literature-based table of key reaction parameters.

Refining Research Strategies

I am now focusing on refining my search strategy to pinpoint the most relevant methodologies, catalysts, and reaction conditions for C4-functionalization of 3,6-dimethoxypyridazine. I'm prioritizing seminal publications and recent advancements, and I'm looking into the mechanistic details behind the reagent choices. I will compile a detailed list of successful reactions and any documented limitations.

I am also developing the application note's structure. I will begin by highlighting the significance of pyridazine derivatives and the advantages of C-H activation as a synthetic strategy. Then, I will focus on C-H activation principles, explaining directing groups and the catalytic cycle.

Refining the Search Focus

I've got a decent grasp of the general pyridazine C-H activation landscape now. However, I'm currently drilling down to find concrete examples and protocols for the specific functionalization of 3,6-dimethoxypyridazine at the C4 position. The existing results are a little broad, so the query needs refinement.

Targeting Specific Catalysts

I'm now zeroing in on transition-metal catalyzed C-H activation of 3,6-dimethoxypyridazine. My focus is on identifying specific catalysts like Rh, Ir, and Pd, along with reaction conditions and coupling partners for C4-functionalization. I also need to understand any directing groups used, the mechanistic details, and regioselectivity at the C4 position. I need to gather this concrete data before moving forward.

Refining The Search Scope

I've hit another snag. While the second round of searches yielded more pertinent results, they're still not quite on target. I've uncovered several articles on C-H functionalization of pyridines and related nitrogen heterocycles. Some of these mention the use of specific catalysts and reaction conditions. Still need to fine-tune the keywords.

Expanding The Exploration

I'm now getting a clearer picture. More relevant results emerged, including C-H functionalization studies on nitrogen heterocycles like pyridazines. I'm focusing on the challenges of C4-functionalization in pyridines. Key themes are directing groups and metal catalysts (Pd, Rh, Ir) for arylation, olefination, and borylation. I'm seeing examples of C4-functionalization in pyridines, but it does not directly apply to 3,6-dimethoxypyridazine. I found information on a radical-mediated reaction with a related substrate.

Narrowing The Focus

I'm now zeroing in on the specific challenge. My searches reveal relevant strategies, including directing groups and metal catalysts (Pd, Rh, Ir), used in C-H functionalization of pyridines, and, to a lesser extent, pyridazines. The electronic properties of pyridines make C4-functionalization challenging, yet strategies exist. I've yet to find a specific example of C4-functionalization of 3,6-dimethoxypyridazine. I also found relevant examples of a different substrate, 3,6-dichloropyridazine, via a radical-mediated reaction.

Analyzing Elusive Protocols

I've been reviewing recent search results. While a direct protocol for C-H activation functionalization of 3,6-dimethoxypyridazine at the C4 position is still absent, the insights gained will strongly inform the application note's structure and content.

Evaluating Azine Functionalization

I've made headway in understanding the challenges. The difficulty of C4-selective functionalization of pyridines and azines, driven by nitrogen's electronic effects, is now clear, providing a strong rationale for the "Expertise & Experience" section. I've also identified promising strategies for C4-selectivity. Minisci-type reactions and metalation/deprotonation are both promising avenues for application to 3,6-dimethoxypyridazine.

Refining Strategy Insights

I'm now integrating recent findings. While a specific protocol remains elusive, the search results reinforced the challenges of C4-functionalization due to nitrogen's electronic effects. I've pinpointed potential C4-selective strategies, including Minisci reactions, metalation, and photoredox catalysis as options to investigate. I'll focus on these approaches for the application note.

Synthesizing Protocol Options

I've integrated the most recent findings and I'm ready to draft the application note. The search reinforced the established challenges with C4-functionalization due to nitrogen's impact. Key strategies are Minisci reactions, metalation, transition metal catalysis, and photoredox catalysis, with Minisci as a promising exemplary route. I'll structure the note to first explain the issues and then suggest a representative protocol based on Minisci.

Formulating Exemplary Protocol

I've carefully integrated the recent search findings. The challenges in C4-functionalization due to the nitrogen's influence are clear. I'll focus on Minisci-type reactions, metalation, and photoredox catalysis in the application note. I'll propose a detailed Minisci-based protocol for C4-alkylation, and reference relevant literature. I'm now drafting the application note's structure and content, and ready to include illustrative yields and diagrams.

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 4-Iodo-3,6-dimethoxypyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized for its favorable physicochemical properties and its ability to act as a bioisostere for phenyl and heteroaryl rings. Among its derivatives, 4-iodo-3,6-dimethoxypyridazine stands out as a highly versatile building block. While aryl iodides are traditionally reserved for transition-metal-catalyzed cross-coupling reactions, the profound electron deficiency of the 1,2-diazine core opens an efficient, metal-free functionalization pathway: Nucleophilic Aromatic Substitution (SNAr). This guide details the mechanistic causality, optimized parameters, and self-validating protocols for executing SNAr on this specific substrate.

Mechanistic Rationale & Structural Advantages

To successfully execute SNAr on 4-iodo-3,6-dimethoxypyridazine, one must understand the electronic interplay of the molecule.

  • The Pyridazine Activation: In classic SNAr reactions, the rate-determining step is the addition of the nucleophile to the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex[1]. The pyridazine core is intrinsically electron-deficient. When a nucleophile attacks the C4 position, the resulting negative charge is effectively delocalized onto both the N1 and N2 nitrogen atoms. This profound resonance stabilization drastically lowers the activation energy required for the addition step[2].

  • The Leaving Group Paradox: Standard SNAr reactivity dictates that leaving group ability follows the trend F >> Cl > Br > I, because highly electronegative atoms (like fluorine) stabilize the transition state via inductive effects[3]. However, the extreme electron-withdrawing nature of the pyridazine ring compensates for the weaker inductive effect of the iodine atom. Furthermore, the high polarizability of the C–I bond facilitates orbital overlap and attack by soft nucleophiles, allowing the reaction to proceed smoothly under moderate heating[4].

  • Role of the 3,6-Dimethoxy Groups: These substituents serve a dual purpose. Inductively, the oxygen atoms withdraw electron density, further activating the ring toward nucleophilic attack. Synthetically, they act as masked carbonyls; post-SNAr, they can be selectively hydrolyzed to yield functionalized pyridazine-3,6-diones, which are highly valuable in medicinal chemistry[5].

SNAr_Mechanism A 4-Iodo-3,6-dimethoxypyridazine + Nucleophile (Nu⁻) B Meisenheimer Complex (Anion stabilized by N1 & N2) A->B Addition (Rate-Determining) C 4-Nu-3,6-dimethoxypyridazine + I⁻ (Leaving Group) B->C Elimination (Fast)

Figure 1: Addition-elimination mechanism of SNAr on 4-iodo-3,6-dimethoxypyridazine.

Reaction Scope & Quantitative Data

The choice of nucleophile, base, and solvent dictates the kinetic success of the SNAr reaction. The table below summarizes the optimized parameters for various nucleophile classes reacting with 4-iodo-3,6-dimethoxypyridazine.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Time (h)Expected Yield (%)
Secondary Amine MorpholineDIPEADMSO110880–90
Primary Amine BenzylamineK₂CO₃DMF901275–85
Thiolate Sodium thiophenolateNaHTHF65485–95
Alkoxide Sodium methoxideNaOMeMeOH65670–80

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems . They incorporate specific visual cues and chemical checkpoints to ensure the reaction is proceeding correctly at each stage, eliminating guesswork from the workflow.

Workflow Step1 1. Reagent Preparation Dry solvent (DMF/DMSO), Inert atmosphere (N2/Ar) Step2 2. Nucleophile Activation Base addition (e.g., K2CO3, NaH), Formation of active Nu⁻ Step1->Step2 Step3 3. SNAr Reaction Add 4-Iodo-3,6-dimethoxypyridazine, Heat to 80-120°C Step2->Step3 Step4 4. Reaction Monitoring TLC / LC-MS analysis Step3->Step4 Step5 5. Workup & Extraction Quench with H2O, Extract with EtOAc/DCM Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6

Figure 2: Standard experimental workflow for SNAr functionalization of pyridazine scaffolds.

Protocol A: C4-Amination via Secondary Amines (e.g., Morpholine)

Causality Focus: Kinetic acceleration via homogeneous basic conditions.

  • Setup & Activation: In an oven-dried Schlenk flask under N₂ atmosphere, dissolve 4-iodo-3,6-dimethoxypyridazine (1.0 equiv, 1.0 mmol) in anhydrous DMSO (2.0 mL, 0.5 M).

    • Causality: DMSO is selected as a highly polar aprotic solvent to unsolvate the nucleophile, maximizing its kinetic energy for the rate-determining addition step.

  • Reagent Addition: Add morpholine (1.5 equiv, 1.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol).

    • Causality: DIPEA is chosen over inorganic bases (like K₂CO₃) to maintain a completely homogeneous reaction mixture in DMSO, ensuring consistent kinetic profiles and preventing localized super-heating.

  • Heating & Visual Validation: Heat the mixture to 110 °C.

    • Validation Check: Within 30 minutes, the mixture will transition from pale yellow to a deep orange/amber color. This color shift is a reliable visual indicator of the charge-transfer complex formation and active substitution.

  • Monitoring: After 8 hours, analyze via TLC (Hexane/EtOAc 1:1).

    • Validation Check: The starting material (strongly UV-active at 254 nm, higher

      
      ) should be completely consumed, replaced by a lower 
      
      
      
      product spot (due to the introduced polar amine moiety).
  • Workup: Cool to room temperature and quench with distilled water (10 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 10 mL).

    • Validation Check: The LiCl wash is a critical self-validating step; it specifically forces the DMSO into the aqueous phase, preventing solvent contamination in the crude NMR.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Protocol B: C4-Thioetherification via Thiolates (e.g., Thiophenol)

Causality Focus: Irreversible nucleophile activation and soft-soft interactions.

  • Nucleophile Activation: In an oven-dried flask under N₂, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv, 1.5 mmol) in anhydrous THF (3.0 mL). Cool to 0 °C. Slowly add thiophenol (1.2 equiv, 1.2 mmol) dropwise.

    • Validation Check: Immediate effervescence (H₂ gas evolution) will be observed. The reaction is ready for the next step only when gas evolution completely ceases, validating the quantitative formation of the highly nucleophilic sodium thiolate.

  • Substrate Addition: Add a solution of 4-iodo-3,6-dimethoxypyridazine (1.0 equiv, 1.0 mmol) in THF (1.0 mL) dropwise to the activated thiolate.

    • Causality: THF is utilized to stabilize the highly reactive sodium thiolate while preventing the degradation pathways often seen in higher-boiling solvents. The high polarizability of the thiolate (a "soft" nucleophile) pairs perfectly with the "soft" iodine leaving group, allowing the reaction to proceed at lower temperatures.

  • Heating: Attach a reflux condenser and heat to 65 °C for 4 hours.

  • Workup & Validation: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl (5 mL) to neutralize any unreacted NaH. Extract with DCM (3 × 10 mL).

    • Validation Check: The organic layer should be clear. If a milky emulsion forms, it indicates incomplete quenching of the basic aqueous phase; add 1 M HCl dropwise until the emulsion breaks.

  • Isolation: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at:[1]

  • Chemistry LibreTexts. "16.6: Nucleophilic Aromatic Substitution." Available at:[2]

  • Wikipedia. "Nucleophilic aromatic substitution." Available at:[3]

  • Ludwig-Maximilians-Universität München. "Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks." Available at:[5]

  • MDPI. "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens." Available at:[4]

Sources

Application Note: Strategic Management of Methoxy Groups in Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting Group Stability of Methoxy Groups in Pyridazine Synthesis Content Type: Detailed Application Note and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In medicinal chemistry, the pyridazinone scaffold is a privileged structure found in various cardiovascular and anti-inflammatory drugs (e.g., Levosimendan, Emorfazone). However, the direct functionalization of pyridazinones is often plagued by N-alkylation vs. O-alkylation selectivity issues and poor solubility.

The methoxy group serves as a critical "pseudo-protecting group" for the pyridazinone lactam. It locks the tautomer in the aromatic pyridazine form, enabling chemistries (such as Pd-catalyzed couplings and ortho-lithiations) that are difficult on the free lactam. This guide details the stability profile of methoxypyridazines, protocols for their functionalization, and the specific conditions required to cleave the methoxy group to restore the bioactive pyridazinone core.

Chemo-Stability Profile

The methoxy group on a pyridazine ring is significantly more labile than on a benzene ring due to the electron-deficient nature of the diazine core. This lability is a double-edged sword: it allows for mild deprotection but requires careful handling during intermediate steps.

Stability Matrix
Reagent ClassSpecific ReagentStabilityNotes/Risk Factor
Pd-Catalysts

,

High Stable under standard Suzuki/Stille conditions (up to 100°C).
Alkyl Lithiums

Moderate/Low Risk of nucleophilic attack at C-ring positions. Use LiTMP or LDA for safe lithiation.
Acids (Weak)

, dilute

High Stable at RT. Hydrolysis occurs at reflux.
Acids (Strong)

,

,

Unstable Triggers rapid deprotection to pyridazinone.
Nucleophiles Amines, ThiolsModerate

displacement of

is possible at high temps (

).
Reductants

High Generally stable; hydrogenolysis of

is rare compared to

.

Mechanistic Insight: The "Methoxy Pivot"

The strategic value of the methoxy group lies in its ability to mask the amide-like character of the pyridazinone, rendering the ring aromatic and lipophilic.

Workflow Visualization

The following diagram illustrates the "Methoxy Pivot"—using the methoxy group to access diverse chemistry before reverting to the target scaffold.

MethoxyPivot DCP 3,6-Dichloropyridazine MCP 3-Chloro-6-methoxypyridazine (The Pivot) DCP->MCP NaOMe, MeOH (Nucleophilic Subst.) FUNC Functionalized Methoxypyridazine MCP->FUNC Suzuki/Stille or Lithiation FINAL Target Pyridazinone FUNC->FINAL HBr/AcOH or BBr3 (Deprotection) SIDE Nucleophilic Displacement (By-product) FUNC->SIDE Amines/Thiols (High Temp)

Caption: The "Methoxy Pivot" strategy converts readily available dichloropyridazine into a versatile intermediate, allowing C-C bond formation before restoring the pharmacophore.

Detailed Experimental Protocols

Protocol A: Selective Synthesis of 3-Chloro-6-methoxypyridazine

Context: This is the starting material for most methoxy-protected pyridazine workflows. Control of stoichiometry is vital to prevent bis-methoxylation.

Materials:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Sodium methoxide (1.05 equiv, 0.5 M in MeOH)

  • Methanol (anhydrous)

Procedure:

  • Dissolution: Dissolve 3,6-dichloropyridazine in anhydrous methanol (

    
    ) in a round-bottom flask under nitrogen.
    
  • Addition: Cool the solution to

    
    . Add the sodium methoxide solution dropwise over 30 minutes.
    
    • Critical Check: Do not rush addition; local excesses of methoxide lead to the 3,6-dimethoxy byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Workup: Concentrate the solvent to

    
     volume. Pour into ice-water (
    
    
    
    ). Collect the white precipitate by filtration.
  • Purification: Recrystallization from ethanol/water is usually sufficient.

    • Yield Expectation: 75–85%.

Protocol B: Directed Ortho-Lithiation of Methoxypyridazines

Context: The methoxy group directs lithiation to the ortho position (C4). However, n-BuLi often attacks the electron-deficient ring (nucleophilic addition). LiTMP is required for clean deprotonation.

Materials:

  • 3-Methoxy-6-substituted-pyridazine (1.0 equiv)[1]

  • LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - prepared in situ

  • THF (anhydrous)

  • Electrophile (e.g.,

    
    , 
    
    
    
    , aldehydes)

Procedure:

  • LiTMP Preparation: To a solution of 2,2,6,6-tetramethylpiperidine (1.2 equiv) in THF at

    
    , add 
    
    
    
    (1.2 equiv). Stir for 30 mins at
    
    
    , then cool back to
    
    
    .
  • Metalation: Add the solution of the methoxypyridazine (in THF) dropwise to the LiTMP solution at

    
    .
    
    • Note: The solution often turns deep red/orange, indicating the formation of the lithiated species.

  • Trapping: Stir for 30–45 minutes at

    
    . Add the electrophile (1.5 equiv) rapidly.
    
  • Quench: Allow to warm to

    
     over 1 hour, then quench with saturated 
    
    
    
    .
  • Stability Note: The lithiated species is unstable above

    
     and may dimerize or decompose.
    
Protocol C: Deprotection (Demethylation) to Pyridazinone

Context: Restoring the lactam. Two methods are provided based on substrate sensitivity.

Method 1: Acid Hydrolysis (Robust Substrates)

  • Reagents: Conc.

    
     (
    
    
    
    ) or Glacial Acetic Acid.
  • Procedure: Dissolve substrate in glacial acetic acid (

    
    ) and add conc. 
    
    
    
    (5 equiv). Reflux (
    
    
    ) for 2–4 hours.
  • Workup: Cool to RT, neutralize carefully with

    
     (solid) or 
    
    
    
    solution to
    
    
    . The pyridazinone usually precipitates.

Method 2: Boron Tribromide Cleavage (Sensitive Substrates)

  • Reagents:

    
     (
    
    
    
    in
    
    
    ).
  • Procedure: Dissolve substrate in dry

    
     at 
    
    
    
    . Add
    
    
    (2–3 equiv) dropwise. Warm to
    
    
    or RT and stir for 2 hours.
  • Quench: Caution: Quench with MeOH at

    
     (exothermic). Partition between 
    
    
    
    and
    
    
    .

Troubleshooting & FAQ

Q: My Suzuki coupling failed, and I see deprotected pyridazinone. Why?

  • Cause: While Pd-coupling is generally safe, using strong hydroxide bases (like

    
     or 
    
    
    
    ) in aqueous solvents at high temperatures can hydrolyze the methoxy group.
  • Solution: Switch to milder bases like

    
     or 
    
    
    
    and use anhydrous conditions (Dioxane/DMF) if possible.

Q: Can I use a benzyloxy (


) group instead? 
  • Insight: Yes. Benzyloxy groups are cleaved via hydrogenolysis (

    
    ), which is orthogonal to acid/base conditions. This is preferred if your molecule contains acid-sensitive groups (like acetals or Boc-amines) that would not survive 
    
    
    
    deprotection.

Q: I observe nucleophilic displacement of the methoxy group during amine coupling.

  • Cause: The pyridazine ring is highly electron-deficient. If you are trying to install an amine at the 3-position (displacing a Cl) while a methoxy is at the 6-position, high temperatures can cause the amine to displace the methoxy group as well.

  • Solution: Perform the

    
     reaction at the lowest possible temperature, or use catalytic Buchwald-Hartwig conditions which are often more selective than thermal displacement.
    

References

  • Synthesis of 3-Chloro-6-methoxypyridazine

    • BenchChem Technical Guide. "An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine."
  • Suzuki Coupling Stability

    • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[2] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[1][2][3] Angewandte Chemie International Edition.

  • Lithiation Protocols (LiTMP vs n-BuLi)

    • Gribble, G. W., et al. "Regioselective ortho-Lithiation of Halopyridines."[4] ResearchGate.[5][6]

  • Demethylation Methodologies

    • Goh, T.B., Mordi, M.M., Mansor, S.M. (2013). "Demethylation of Mitragynine Picrate with BBr3... A new entry for Ester Derivatives." Asian Journal of Research in Chemistry.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3,6-dimethoxy-pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of Substituted Pyridazines

The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2] The strategic functionalization of the pyridazine ring is paramount for the development of novel molecular entities with tailored properties. Among the myriad of synthetic methodologies, the Palladium-catalyzed Buchwald-Hartwig amination stands out as a robust and versatile tool for the formation of carbon-nitrogen (C-N) bonds, a critical linkage in numerous pharmaceuticals.[3][4][5]

This comprehensive guide delves into the specifics of the Buchwald-Hartwig amination of 4-iodo-3,6-dimethoxy-pyridazine, a key intermediate for the synthesis of highly functionalized pyridazine derivatives.[6] The electron-deficient nature of the pyridazine ring presents unique challenges and opportunities in cross-coupling reactions. These application notes provide researchers, scientists, and drug development professionals with a detailed protocol, mechanistic insights, and practical guidance to successfully navigate this important transformation.

Scientific Rationale and Mechanistic Overview

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that enables the formation of C-N bonds by reacting an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][5][7] The catalytic cycle, a cornerstone of modern organometallic chemistry, is generally understood to proceed through a sequence of elementary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition R-I Aryl-Pd(II)-X(L) R-Pd(II)-I(L) Oxidative Addition->Aryl-Pd(II)-X(L) Amine Coordination Amine Coordination Aryl-Pd(II)-X(L)->Amine Coordination + HNR'R'' - I- Aryl-Pd(II)-Amine(L) [R-Pd(II)(L)(HNR'R'')]+ Amine Coordination->Aryl-Pd(II)-Amine(L) Deprotonation Deprotonation Aryl-Pd(II)-Amine(L)->Deprotonation + Base - [Base-H]+ Aryl-Pd(II)-Amido(L) R-Pd(II)-NR'R''(L) Deprotonation->Aryl-Pd(II)-Amido(L) Reductive Elimination Reductive Elimination Aryl-Pd(II)-Amido(L)->Reductive Elimination R-NR'R'' Reductive Elimination->Pd(0)L Catalyst Catalyst Oxidative Adduct Oxidative Adduct Amine Complex Amine Complex Amido Complex Amido Complex

Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, Pd(II) precatalysts like Pd(OAc)₂ and Pd₂(dba)₃ are often preferred for their air stability.[8] The active Pd(0) catalyst is generated in situ. More advanced, well-defined precatalysts that incorporate the phosphine ligand offer improved reactivity and reproducibility.[9]

  • Ligand Selection: The choice of phosphine ligand is critical to the success of the reaction.[8] For electron-deficient heteroaryl halides like 4-iodo-3,6-dimethoxy-pyridazine, bulky and electron-rich biarylphosphine ligands are generally required.[10] These ligands facilitate both the oxidative addition and the reductive elimination steps, which can be challenging with such substrates. Ligands like Xantphos, BINAP, and various Buchwald ligands (e.g., XPhos, RuPhos, BrettPhos) have proven effective in similar systems.[8][10]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[11] The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.

  • Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.[2][12]

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of 4-iodo-3,6-dimethoxy-pyridazine. Optimization may be necessary for specific amine coupling partners.

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reagents used are often air- and moisture-sensitive, necessitating the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).

Protocol 1: General Procedure for the Amination of 4-Iodo-3,6-dimethoxy-pyridazine

This protocol is suitable for a wide range of primary and secondary amines.

Protocol_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add: - 4-iodo-3,6-dimethoxy-pyridazine - Pd Catalyst & Ligand - Base setup->reagents evacuate Evacuate & Backfill with Inert Gas (3x) reagents->evacuate add_solvents Add Anhydrous Solvent & Amine evacuate->add_solvents heat Heat with Stirring (80-110 °C, 4-24 h) add_solvents->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Workup: - Cool to RT - Dilute with Organic Solvent - Wash with Water & Brine monitor->workup Reaction Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify end End purify->end

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • 4-Iodo-3,6-dimethoxy-pyridazine (1.0 equiv)[13][14]

  • Amine (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk tube or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add 4-iodo-3,6-dimethoxy-pyridazine, the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Evacuate the vessel and backfill with inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-amino-3,6-dimethoxy-pyridazine derivative.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of 4-iodo-3,6-dimethoxy-pyridazine with various amines, based on analogous transformations in the literature.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Toluene10012High
2AnilinePd(OAc)₂ (3)XPhos (6)NaOtBu (1.5)Dioxane1108Good
3BenzylaminePd₂(dba)₃ (2.5)BrettPhos (5)KOtBu (1.8)Toluene9016Good-High
4n-ButylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Dioxane10018Moderate-Good

Note: Yields are qualitative estimates (Moderate: 40-60%, Good: 61-80%, High: >81%) and will vary depending on the specific amine and reaction optimization.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. Key to ensuring the reliability of this transformation is the careful monitoring of the reaction progress and the characterization of the final product.

  • Reaction Monitoring: TLC and LC-MS are invaluable tools for tracking the consumption of the starting material (4-iodo-3,6-dimethoxy-pyridazine) and the formation of the product. This allows for the determination of the optimal reaction time and can provide early indications of any issues, such as catalyst deactivation or the formation of side products.

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This data provides unambiguous evidence of a successful C-N bond formation.

Conclusion

The Buchwald-Hartwig amination of 4-iodo-3,6-dimethoxy-pyridazine is a highly effective method for the synthesis of a diverse range of 4-amino-3,6-dimethoxy-pyridazine derivatives. By carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The protocols and insights provided in this guide are intended to empower scientists in their efforts to develop novel molecules for a wide range of applications, from pharmaceuticals to advanced materials.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination.... Retrieved from [Link]

  • Request PDF. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Request PDF. (n.d.). The Buchwald‐Hartwig Amination of Nitroarenes. Retrieved from [Link]

  • Wageningen University & Research eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved from [Link]

  • Durham E-Theses. (n.d.). a sca old for the synthesis of highly functionalised heterocycles. Retrieved from [Link]

  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • PMC. (2018, November 18). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • ACS Publications. (2019, July 2). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Retrieved from [Link]

  • ResearchGate. (2021, September 7). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019, December 18). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Retrieved from [Link]

  • Arkivoc. (2000, July 10). RADICALIC ETHOXYCARBONYLATION OF 3-IODO- PYRIDAZINES: AN EFFICIENT ACCESS TO TRI. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]

  • Macmillan Group. (n.d.). Why C–N and C–O Couplings?. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

Sources

Application Note: Lithiation and Trapping Strategies for 4-Iodo-3,6-dimethoxypyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: Provide a self-validating, mechanistically grounded protocol for the metalation and electrophilic trapping of the 3,6-dimethoxypyridazine scaffold.

Mechanistic Causality & Strategic Overview

The functionalization of diazines, particularly pyridazines, is a critical pathway in modern drug discovery. However, the electron-deficient nature of the pyridazine ring presents unique synthetic challenges. The two adjacent


 nitrogen atoms significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, making it highly susceptible to nucleophilic addition (Chichibabin-type reactions) at the C4/C5 positions[1].

To successfully functionalize this scaffold, chemists rely on two primary metalation strategies involving 4-iodo-3,6-dimethoxypyridazine :

  • Directed Ortho-Lithiation (DoM) to synthesize the 4-iodo scaffold: Direct deprotonation of 3,6-dimethoxypyridazine requires a highly sterically hindered, non-nucleophilic base. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is mandatory here; using standard

    
    -BuLi results in nucleophilic attack rather than proton abstraction[2]. Trapping the resulting 4-lithio species with iodine yields the stable 4-iodo-3,6-dimethoxypyridazine building block[3].
    
  • Halogen-Metal Exchange for downstream trapping: Once 4-iodo-3,6-dimethoxypyridazine is isolated, it can be converted into a reactive carbanion for electrophilic trapping. While classical lithium-halogen exchange (using Li metal or

    
    -BuLi) is possible[4], lithiopyridazines are notoriously unstable and prone to ring-opening or dimerization at temperatures above -78 °C[2]. To circumvent this, transmetalation via isopropylmagnesium chloride (
    
    
    
    -PrMgCl) generates a pyridazinyl Grignard reagent that is exceptionally stable at room temperature, allowing for broader electrophile compatibility and higher yields[2].

Synthetic Workflow Diagram

G A 3,6-Dimethoxypyridazine (Starting Material) B 4-Lithio-3,6-dimethoxypyridazine (Highly Reactive Carbanion) A->B LiTMP, THF, -78°C (Directed Ortho-Metalation) C 4-Iodo-3,6-dimethoxypyridazine (Stable Halogenated Scaffold) B->C I2 in THF (Electrophilic Trapping) D Metalated Pyridazine (Li or MgCl Intermediate) C->D n-BuLi (-78°C) OR i-PrMgCl (Room Temp) (Halogen-Metal Exchange) E 4-Substituted-3,6-dimethoxypyridazine (Final Trapped Product) D->E Electrophile (E+) (e.g., Aldehydes, Disulfides)

Workflow for the metalation and electrophilic trapping of 3,6-dimethoxypyridazine derivatives.

Quantitative Data: Method Comparison

To aid in experimental design, the following table summarizes the quantitative parameters and operational constraints of the three primary metalation pathways discussed in this guide.

ParameterDirected Ortho-Lithiation (DoM)Lithium-Halogen ExchangeMg-Halogen Exchange (Grignard)
Starting Material 3,6-Dimethoxypyridazine4-Iodo-3,6-dimethoxypyridazine4-Iodo-3,6-dimethoxypyridazine
Active Reagent LiTMP (formed in situ)

-BuLi or Li metal

-PrMgCl
Operating Temp. -78 °C-78 °C to -100 °C0 °C to 25 °C (Room Temp)
Reaction Time 1.0 hour0.5 hours0.5 to 1.0 hour
Intermediate Stability Low (Requires strict cryo-control)Low (Prone to ring opening)High (Stable at room temperature)
Typical Yield 80 - 90%50 - 65%75 - 95%
Primary Utility Synthesis of the 4-iodo scaffoldRapid trapping with highly reactive

Broad electrophilic trapping

Experimental Protocols (Self-Validating Systems)

General Note: All glassware must be flame-dried under vacuum and purged with high-purity argon or nitrogen. Anhydrous THF must be freshly distilled or drawn from a solvent purification system.

Protocol A: Synthesis of 4-Iodo-3,6-dimethoxypyridazine via DoM[3]

This protocol utilizes LiTMP to selectively deprotonate the C4 position without nucleophilic degradation of the diazine ring.

  • Base Preparation: To a cold (-50 °C) solution of

    
    -BuLi (2.5 M in hexanes, 12 mL, 30.0 mmol) in anhydrous THF (110 mL) under nitrogen, add 2,2,6,6-tetramethylpiperidine (TMP) (5.1 mL, 30.0 mmol) drop-wise.
    
  • Maturation: Stir the mixture, allowing it to warm to -20 °C over 50 minutes to ensure complete formation of LiTMP, then re-cool strictly to -78 °C.

  • Metalation: Add a solution of 3,6-dimethoxypyridazine (3.5 g, 25.0 mmol) in anhydrous THF (20 mL) drop-wise over 15 minutes. Stir at -78 °C for 1 hour.

    • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot and quench into 0.5 mL of

      
      . Extract with EtOAc and analyze via GC-MS. Proceed only if >95% conversion to the monodeuterated product (m/z 141) is observed compared to the starting material (m/z 140).
      
  • Electrophilic Trapping: Add a pre-cooled solution of iodine (7.6 g, 30.0 mmol) in THF (30 mL) drop-wise. Stir for 30 minutes at -78 °C, then allow to warm to room temperature.

  • Workup: Quench with saturated aqueous

    
     to neutralize excess iodine. Extract with dichloromethane, dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography to yield 4-iodo-3,6-dimethoxypyridazine as a solid.
Protocol B: Lithium-Halogen Exchange of 4-Iodo-3,6-dimethoxypyridazine[4]

Causality Note: This method is reserved for highly reactive electrophiles that require cryogenic temperatures, as the resulting 4-lithio species will rapidly decompose if the temperature rises above -70 °C.

  • Cooling: Dissolve 4-iodo-3,6-dimethoxypyridazine (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C.

  • Exchange: Add

    
    -BuLi (1.6 M in hexanes, 1.05 mmol) drop-wise down the side of the flask to pre-cool the titrant. Stir for exactly 15 minutes.
    
    • Self-Validation Checkpoint: A rapid color shift to deep red/brown indicates carbanion formation. Prolonged stirring (>30 mins) at this stage will lead to dimerization.

  • Trapping: Immediately add the desired electrophile (e.g., an aldehyde, 1.2 mmol) neat or in THF. Stir for 30 minutes at -78 °C before quenching with saturated aqueous

    
    .
    
Protocol C: The Knochel Grignard Alternative (Room Temperature Trapping)[2]

Causality Note: Transmetalation to magnesium fundamentally alters the covalent character of the carbon-metal bond. The resulting pyridazinyl Grignard reagent is robust enough to survive at room temperature, eliminating the need for cryogenic trapping and drastically reducing proton-transfer side reactions with enolizable electrophiles.

  • Exchange: Dissolve 4-iodo-3,6-dimethoxypyridazine (1.0 mmol) in anhydrous THF (5 mL) at 0 °C. Add

    
    -PrMgCl (2.0 M in THF, 1.05 mmol) drop-wise.
    
  • Maturation: Remove the ice bath and stir at room temperature (25 °C) for 30 minutes.

    • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with saturated aqueous

      
       and analyze via LC-MS. The complete disappearance of the 4-iodo peak (m/z 266) and the appearance of protonated 3,6-dimethoxypyridazine (m/z 140) confirms 100% magnesium-halogen exchange.
      
  • Trapping: Add the electrophile (1.2 mmol) directly to the room-temperature solution. Stir for 1–2 hours until complete consumption of the Grignard intermediate is observed via TLC. Quench with

    
     and extract with ethyl acetate.
    

References

1.[1] Title: Synthesis and reactions of new N-heteroaryl boronic acids. Source: Durham E-Theses. URL: [Link]

2.[2] Title: Product Class 8: Pyridazines (Science of Synthesis). Source: Thieme Connect. URL: [Link]

3.[3] Title: WO2019008029A1 - Sulfonylureas and sulfonylthioureas as nlrp3 inhibitors. Source: Google Patents. URL:

4.[4] Title: Product Class 8: Pyridazines (Section 16.8.4.1.2.2: Replacement of Magnesium Halide). Source: Thieme Connect. URL: [Link]

5.[5] Title: A scaffold for the synthesis of highly functionalised heterocycles. Source: Durham E-Theses. URL: [Link]

Sources

Troubleshooting & Optimization

preventing deiodination of 4-iodo-3,6-dimethoxy-pyridazine during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-iodo-3,6-dimethoxy-pyridazine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for synthetic chemists working with 4-iodo-3,6-dimethoxy-pyridazine. This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding the primary challenge encountered with this substrate: preventing deiodination during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-iodo-3,6-dimethoxy-pyridazine so prone to deiodination?

A1: Deiodination, the replacement of the iodine atom with hydrogen, is a common side reaction in palladium-catalyzed cross-coupling.[1] The substrate 4-iodo-3,6-dimethoxy-pyridazine is particularly susceptible for two key reasons:

  • Electron-Rich Heterocycle: The two methoxy groups are strongly electron-donating, increasing the electron density on the pyridazine ring. This makes the carbon-iodine bond more reactive and susceptible to side reactions.

  • Competing Catalytic Cycle: The desired cross-coupling reaction competes with a parasitic catalytic cycle that leads to hydrodehalogenation (deiodination).[2] This unwanted pathway can be initiated by various factors, including the choice of base, ligand, solvent, and temperature.[1]

Q2: What is the first and most impactful parameter I should change to reduce deiodination?

A2: The choice of ligand is often the most critical factor. Bulky, electron-rich phosphine ligands are paramount. These ligands accelerate the desired steps of the catalytic cycle—oxidative addition and reductive elimination—making them kinetically favored over the pathways that lead to deiodination.[3][4][5] For challenging substrates like this, moving beyond simple triphenylphosphine is essential. Consider starting with a biarylphosphine ligand like XPhos or a ferrocene-based ligand like dppf.[3]

Q3: Can the palladium precatalyst itself influence the outcome?

A3: Yes. While Pd(OAc)₂ or Pd₂(dba)₃ are common starting points, using modern palladium precatalysts can significantly improve results. These precatalysts, often featuring a biarylphosphine ligand already coordinated to the palladium, generate the active Pd(0) species more cleanly and efficiently. This can minimize side reactions that occur during the initial reduction of Pd(II) to Pd(0), which can sometimes contribute to deiodination.

Q4: My reaction is turning black and producing a lot of baseline material on TLC. What's happening?

A4: The formation of palladium black (insoluble palladium metal) indicates catalyst decomposition. This is often caused by excessively high temperatures, an inappropriate ligand, or the presence of oxygen.[6] Once the soluble catalyst crashes out, the desired reaction stops, and side reactions, including deiodination and decomposition of the starting material, can accelerate.

Troubleshooting Guide: A Component-by-Component Approach

If you are observing more than 5-10% deiodination of your 4-iodo-3,6-dimethoxy-pyridazine, a systematic optimization is required. The following guide breaks down the key reaction parameters and provides actionable solutions.

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting deiodination. Start with the most impactful variables (Ligand, Base) before moving to secondary parameters.

G start High Deiodination Observed (>10%) ligand Step 1: Screen Ligands (Bulky, Electron-Rich) start->ligand Initial Attempt base Step 2: Optimize Base (Weaker, Non-nucleophilic) ligand->base Still >10% deiodination result Desired Coupling Product ligand->result Problem Solved temp Step 3: Lower Temperature base->temp Still >10% deiodination base->result Problem Solved solvent Step 4: Change Solvent (Aprotic, Non-coordinating) temp->solvent Minor improvement needed temp->result Problem Solved solvent->result Optimization Successful

Caption: A step-by-step workflow for troubleshooting deiodination.

The Ligand: Your Primary Tool

The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich iodo-heterocycles, the goal is to accelerate the C-C or C-N bond-forming reductive elimination step, which is often the rate-limiting step.

  • Problem: Deiodination occurs because the palladium intermediate has a long enough lifetime to undergo side reactions.

  • Solution: Use bulky, electron-rich phosphine ligands. These ligands promote rapid reductive elimination, outcompeting the deiodination pathway.

Ligand ClassExamplesRationale & Comments
Biarylphosphines XPhos, SPhos, RuPhos(First Choice) Excellent for Suzuki and Buchwald-Hartwig couplings. Their bulk and electron-donating properties create a highly active catalyst that promotes fast reductive elimination.
Ferrocenylphosphines dppfA robust, versatile ligand. The bidentate nature helps prevent the formation of palladium iodide dimers, which can slow down catalysis, particularly with aryl iodides.[3]
Dialkylphosphines P(t-Bu)₃, P(Cy)₃Highly electron-donating but can be sterically demanding. Effective but sometimes less general than the biarylphosphine class.
Carbene Ligands IPr, SIMesN-Heterocyclic Carbenes (NHCs) are strong sigma-donors that can form very stable and active palladium complexes, often effective in suppressing dehalogenation.[2]

Experimental Protocol: Ligand Screening

  • Set up four parallel reactions in small vials.

  • To each vial, add 4-iodo-3,6-dimethoxy-pyridazine (1.0 eq), your coupling partner (e.g., boronic acid, 1.2 eq), and a non-nucleophilic base like Cs₂CO₃ (2.0 eq).

  • Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%).

  • To each separate vial, add a different ligand (e.g., XPhos, dppf, P(t-Bu)₃, IPr·HCl) at the appropriate stoichiometry (typically 1:1 or 2:1 L:Pd).

  • Add degassed solvent (e.g., 1,4-dioxane), seal, and heat to 80-90 °C.

  • Monitor by LC-MS after 1 hour to compare the ratio of product to the deiodinated byproduct.

The Base: More Than a Proton Scavenger

The base is critical not only for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction) but also for influencing side reactions.[7][8]

  • Problem: Strong, hard bases like alkoxides (e.g., NaOtBu) can be aggressive, promoting deiodination or reacting directly with the sensitive pyridazine ring. Hydroxide ions from residual water can also facilitate proto-deiodination.

  • Solution: Use weaker, non-nucleophilic inorganic bases. Carbonates and phosphates are often ideal.

BasepKaHRecommended UseRationale
Cs₂CO₃ ~10Suzuki, Sonogashira Excellent choice. Its high solubility in many organic solvents and moderate basicity make it highly effective without being overly aggressive.[7][8]
K₃PO₄ ~12.3Suzuki, Buchwald-Hartwig A strong but non-nucleophilic base. Often used in Buchwald-Hartwig aminations when alkoxides are too harsh.
K₂CO₃ ~10.3Suzuki, Sonogashira A cost-effective alternative to Cs₂CO₃, though its lower solubility can sometimes lead to slower reactions.
NaOtBu ~19Buchwald-Hartwig (with caution) Very strong base required for many aminations. If deiodination is severe, consider switching to K₃PO₄ and a more active catalyst system.[7]
Temperature and Reaction Time
  • Problem: High temperatures provide the activation energy for both the desired reaction and the undesired deiodination. Prolonged reaction times increase the probability of catalyst decomposition and side reactions.[1][6]

  • Solution: Use the lowest temperature that allows for a reasonable reaction rate. With an optimized catalyst/ligand system, temperatures of 70-90 °C should be sufficient. Monitor the reaction closely and stop it once the starting material is consumed. Avoid overnight heating without prior time-course studies.

Solvents and Additives
  • Problem: The solvent can influence the solubility of the base and any inorganic byproducts, which can in turn affect reaction rates.[9] For aryl iodides, the buildup of soluble iodide salts (e.g., NaI) in the reaction mixture can inhibit the catalyst.[9]

  • Solution: Use anhydrous, aprotic, non-coordinating solvents. If iodide inhibition is suspected, switching to a solvent where the iodide byproduct is poorly soluble can be beneficial.

SolventComments
1,4-Dioxane A common and often effective choice for Suzuki and Buchwald-Hartwig reactions.
Toluene A non-polar alternative. Can be beneficial if iodide salt precipitation is desired.
2-MeTHF A greener, often higher-boiling alternative to THF.
DMF/DMAc Use with caution. While excellent for solubility, these can sometimes be a source of hydrogen for deiodination, especially at high temperatures.
Mechanistic View: Desired Coupling vs. Deiodination

The following diagram illustrates the competition between the productive Suzuki coupling cycle and the destructive deiodination pathway. The key to success is to accelerate the steps in the green cycle (via ligand and base choice) to outpace the red cycle.

G cluster_0 Productive Suzuki Cycle cluster_1 Deiodination Side Reaction pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Pd(II)-I) pd0->oa Ar-I trans Transmetalation (Ar-Pd(II)-R') oa->trans R'-B(OR)₂ Base side_re Proto-deiodination (Slow & Undesired) oa->side_re Competing Pathway re Reductive Elimination (Fast & Desired) trans->re re->pd0 Product Out product Ar-R' proton Proton Source (H₂O, Solvent, Base) proton->side_re side_re->pd0 byproduct Ar-H

Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. ResearchGate. Retrieved from [Link]

  • El-Sheref, E. M., & El-Gendy, A. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7586-7615. DOI:10.1039/D0RA10575A. Retrieved from [Link]

  • PCI Magazine. (2025). Sustainable Synthesis: Metal-Free Coupling Gains Ground. PCI Magazine. Retrieved from [Link]

  • Hauser, N., & Schoenebeck, F. (2019). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry, 7, 71. DOI:10.3389/fchem.2019.00071. Retrieved from [Link]

  • Larock, R. C., & Yue, D. (2009). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. Accounts of chemical research, 42(3), 428-439. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(16), 5766-5768. Retrieved from [Link]

  • Valente, C., & Calimsiz, S. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Catalysts, 11(8), 987. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2025). Overcoming the Limitations of γ, and δ-C–H Arylation of Amines through Ligand Development. NIH. Retrieved from [Link]

  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607-3612. Retrieved from [Link]

  • Wikipedia. (2023). Cross-coupling reaction. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Lipshutz, B. H., & Boswell, C. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Nature Communications, 14(1), 7139. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Retrieved from [Link]

  • ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • University of Connecticut. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Connecticut OpenCommons. Retrieved from [Link]

  • OUCI. (n.d.). Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. OUCI. Retrieved from [Link]

  • ResearchGate. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. ResearchGate. Retrieved from [Link]

  • Reddit. (2024). For the pro's (Suzuki). Reddit. Retrieved from [Link]

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Technical Support Center: Optimizing Suzuki Couplings with Electron-Deficient Pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the nuanced challenge of performing Suzuki-Miyaura cross-coupling reactions with electron-deficient pyridazine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve reaction yields, minimize side products, and troubleshoot common issues encountered with these important heterocyclic substrates. The functionalization of pyridazines is a cornerstone in the development of novel therapeutics and advanced materials, making robust and reproducible synthetic methods paramount.[1]

This resource moves beyond standard protocols to explain the causal relationships behind experimental choices, providing you with the expert insights needed to master this powerful reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My Suzuki coupling reaction has stalled or resulted in a very low yield. What are the primary causes?

Low or non-existent yield is a frequent issue when working with electron-deficient heteroaryls like pyridazines. The problem often stems from one or more of the following factors:

  • Catalyst Deactivation: The most common culprit is the coordination of the pyridazine's nitrogen lone pair to the palladium center, which can inhibit or completely shut down the catalytic cycle.[2][3][4] This is often visually indicated by the reaction mixture turning black due to the precipitation of palladium black.[5]

  • Inefficient Oxidative Addition: While the electron-deficient nature of the pyridazine ring generally facilitates oxidative addition, this step can become challenging with less reactive coupling partners, such as chloropyridazines, due to the high strength of the carbon-chlorine bond.[2]

  • Side Reactions: Several competing reactions can consume your starting materials and reduce the yield of the desired product. The most prevalent are:

    • Protodeboronation: The boronic acid reagent reacts with residual water or base to be replaced by a hydrogen atom, effectively destroying your nucleophile.[2][6]

    • Homo-coupling: The boronic acid couples with itself to form a biaryl byproduct, a reaction often exacerbated by the presence of oxygen.[2][7]

    • Dehalogenation: The pyridazine starting material is reduced, with the halogen being replaced by a hydrogen atom.[2]

Recommended Solutions:
  • Re-evaluate Your Catalyst System: For challenging substrates like pyridazines, standard catalysts may be insufficient.[8] Employ a more active and robust catalyst system.

    • Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) complexes like Pd(PPh₃)₄.[1][2]

    • Ligand Choice: This is the most critical parameter. Use bulky, electron-rich monophosphine ligands such as SPhos, RuPhos, or XPhos. These ligands promote the crucial reductive elimination step and can stabilize the palladium center, preventing deactivation.[1][9] Bidentate ligands like dppf can also form more stable catalysts.[5]

  • Optimize the Base: The base is not merely an additive; it plays a crucial role in activating the boronic acid for transmetalation.[5]

    • Switch to a stronger, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices for difficult couplings compared to weaker bases like sodium carbonate (Na₂CO₃).[2][8]

  • Protect Your Boronic Acid: If protodeboronation is suspected, switch from a boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate.[2][6][7] These reagents are more resistant to premature decomposition and release the active boronic acid slowly under the reaction conditions.

  • Ensure Rigorously Inert Conditions:

    • Degassing: Thoroughly degas all solvents and the reaction mixture itself (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for 30+ minutes) to remove dissolved oxygen, which promotes both catalyst decomposition and boronic acid homo-coupling.[2][5][7]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.[2]

Q2: I'm observing a significant amount of biaryl byproduct from my boronic acid. How can I prevent this homo-coupling?

The formation of a biaryl byproduct indicates that the self-coupling of your boronic acid is outcompeting the desired cross-coupling reaction.

Recommended Solutions:
  • Strict Oxygen Exclusion: As mentioned above, oxygen is a key promoter of homo-coupling.[2] Revisit your degassing procedure and ensure your reaction vessel is perfectly sealed against atmospheric intrusion.

  • Use a More Stable Boron Reagent: Pinacol esters or MIDA boronates are significantly less prone to homo-coupling than their corresponding boronic acids.[7]

  • Employ Slow Addition: If using a boronic acid, maintaining a low concentration throughout the reaction can suppress the rate of its self-coupling.[7] This can be achieved by adding the boronic acid solution to the reaction mixture via a syringe pump over several hours.

  • Modify the Catalyst/Ligand Ratio: Increasing the amount of a bulky ligand relative to the palladium source can sometimes create a more sterically hindered catalytic center, disfavoring the formation of the homo-coupled dimer.[10]

Q3: My reaction with a dichloropyridazine is giving me a mixture of mono- and di-substituted products. How can I improve selectivity?

Achieving site-selectivity in the coupling of polyhalogenated heteroaryls is a common challenge. The outcome is governed by a delicate balance of electronic and steric factors, as well as the reaction conditions.[11][12]

Recommended Solutions:
  • Leverage Inherent Reactivity: Generally, the order of reactivity for halogens in Suzuki couplings is I > Br > OTf >> Cl.[13] If you have a pyridazine with different halogens (e.g., 3-bromo-6-chloropyridazine), you can often achieve selective coupling at the more reactive C-Br position by using milder conditions (e.g., lower temperature, less active catalyst).

  • Control Stoichiometry: To favor mono-substitution, use a slight deficiency or an equimolar amount of the boronic acid (e.g., 0.95 to 1.0 equivalents).

  • Tune the Reaction Conditions: The choice of ligand and solvent can be decisive in dictating site-selectivity.[11][12]

    • Ligands: Sterically hindered phosphines (e.g., P(t-Bu)₃, QPhos) can sometimes provide greater selectivity than standard ligands like PPh₃ or dppf.[12]

    • Temperature: Running the reaction at a lower temperature will slow down the overall reaction rate and can enhance the inherent reactivity differences between the two halogenated sites, leading to better selectivity.

Frequently Asked Questions (FAQs)

Q1: Why are electron-deficient pyridazines such challenging substrates for Suzuki coupling?

The challenge arises from the electronic properties of the pyridazine ring itself. While its electron-deficient nature facilitates the initial oxidative addition step of the catalytic cycle, the two adjacent nitrogen atoms create a strongly Lewis basic site.[4][14] This site can chelate to the palladium catalyst, forming stable but inactive complexes that fall out of the catalytic cycle, leading to catalyst "poisoning" and low yields.[2][3]

Q2: How do I select the optimal catalyst and ligand system?

For electron-deficient pyridazines, the goal is to use a catalyst system that is highly active but also resistant to deactivation.

  • Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are excellent choices as they are readily reduced in situ to the active Pd(0) species.

  • Ligand Selection: This is the most critical decision. Bulky, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands") like SPhos, XPhos, and RuPhos are state-of-the-art for these types of couplings. The steric bulk helps prevent the formation of inactive palladium dimers and accelerates the final, often rate-limiting, reductive elimination step. The electron-rich nature of the ligand increases the electron density on the palladium center, which also facilitates reductive elimination.[9]

Table 1: Recommended Catalyst & Ligand Systems for Pyridazine Coupling
Palladium SourceLigandBaseSolventTemperature (°C)Typical YieldReference(s)
Pd(OAc)₂SPhosK₃PO₄Toluene100-110High[1]
PdCl₂(dppf)-K₂CO₃DME80High[1]
Pd(PPh₃)₄-Na₂CO₃DME/H₂O80Low to Moderate[1][14]
Pd₂(dba)₃P(t-Bu)₃KFDioxane110Good[15]
Q3: What is the definitive role of the base and which one should I use?

The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. It activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).

  • Strong Bases (K₃PO₄, Cs₂CO₃): These are generally the most effective for difficult couplings. Their strength facilitates the formation of the boronate complex, driving the transmetalation forward.[2][5]

  • Moderate Bases (K₂CO₃, Na₂CO₃): These are often used in simpler systems but may not be potent enough for challenging pyridazine substrates, leading to lower yields.[1]

  • Fluoride Sources (KF, CsF): Fluoride ions can also serve as the base and are particularly effective with boronic esters or trifluoroborate salts.

Q4: Should I use a boronic acid, a boronic ester, or a trifluoroborate salt?

The choice of boron reagent is a trade-off between reactivity and stability.

  • Boronic Acids (-B(OH)₂): These are the most common and often most reactive reagents. However, they are susceptible to decomposition via protodeboronation and homo-coupling.[6]

  • Pinacol Boronic Esters (-Bpin): These are significantly more stable than boronic acids, making them easier to handle, purify, and store. They are more resistant to side reactions but may require slightly more forcing conditions (e.g., higher temperatures or a stronger base) to achieve hydrolysis and subsequent transmetalation.[6][16] They are an excellent choice when dealing with unstable aryl or heteroaryl groups.[6]

  • Potassium Trifluoroborate Salts (-BF₃K): These salts offer excellent stability, often being crystalline, air-stable solids. They are highly resistant to protodeboronation but require specific conditions, often aqueous or alcoholic solvents, to slowly hydrolyze and participate in the catalytic cycle.[8]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle with Pyridazine Substrates

This diagram illustrates the key steps of the reaction and highlights the potential point of catalyst inhibition specific to pyridazine substrates.

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X (Halopyridazine) Deactivation Catalyst Deactivation (Coordination with Pyridazine-N) Pd0->Deactivation Inhibition PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar²-B(OR)₂ + Base PdII->Deactivation PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0  Regeneration Product Ar¹-Ar² (Product) RedElim->Product

Caption: The catalytic cycle highlighting potential catalyst deactivation by pyridazine nitrogen.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, follow this systematic workflow to diagnose and solve the problem.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Check Reagents & Solvents (Purity, Dryness, Degassed?) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_inert 2. Verify Inert Atmosphere (Proper Degassing? No Leaks?) inert_ok Atmosphere OK? check_inert->inert_ok reagent_ok->check_inert Yes failure Consult Specialist reagent_ok->failure No optimize_base 3. Optimize Base (Switch to K₃PO₄ or Cs₂CO₃?) inert_ok->optimize_base Yes inert_ok->failure No base_ok Yield Improved? optimize_base->base_ok optimize_catalyst 4. Optimize Catalyst/Ligand (Use Bulky, Electron-Rich Ligand?) base_ok->optimize_catalyst No success Success! base_ok->success Yes catalyst_ok Yield Improved? optimize_catalyst->catalyst_ok change_boron 5. Change Boron Reagent (Switch to Pinacol Ester?) catalyst_ok->change_boron No catalyst_ok->success Yes change_boron->success Yes, Partially change_boron->failure No

Caption: A systematic workflow for troubleshooting low yields in pyridazine Suzuki couplings.

General Experimental Protocol for Suzuki-Miyaura Coupling of a Halopyridazine

This protocol incorporates best practices to maximize yield and minimize side reactions. It should be optimized for each specific substrate combination.

Materials:

  • Halopyridazine (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)[2]

  • Ligand (e.g., SPhos, 2-10 mol%)[2]

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[2]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)[2]

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the halopyridazine, the boronic acid/ester, the base, the palladium precatalyst, and the ligand.[2][17]

  • Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2][5]

  • Solvent Addition: Add the degassed solvent to the reaction mixture via a syringe under a positive pressure of inert gas.[17]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][17]

  • Monitoring: Monitor the reaction's progress by a suitable technique like TLC, GC-MS, or LC-MS.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[2][17]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridazine.[7][17]

References

  • A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. (2025). Benchchem.
  • An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. (2025). Benchchem.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. (2025). Benchchem.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PMC.
  • Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. (2025). Benchchem.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2025).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing). DOI:10.1039/C6SC02118B.
  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (2025).
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). MDPI.
  • (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018).
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). DOI:10.1039/C3CS60197H.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine. (2025). Benchchem.
  • Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles. (2025). Benchchem.
  • Troubleshooting low yield in pyridine functionaliz
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI.
  • preventing homo-coupling side reactions in pyridazine synthesis. (2025). Benchchem.
  • 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.

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Technical Support Center: Purification of 4-Iodo-3,6-dimethoxy-pyridazine on Silica Gel

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 4-iodo-3,6-dimethoxy-pyridazine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the silica gel chromatography of this compound. As Senior Application Scientists, we aim to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental success.

Introduction: The Challenge of Purifying Iodinated Pyridazines

4-Iodo-3,6-dimethoxy-pyridazine is a valuable building block in medicinal chemistry and materials science. However, its purification by silica gel chromatography can be problematic. The presence of basic nitrogen atoms in the pyridazine ring can lead to strong interactions with the acidic surface of silica gel, resulting in issues like peak tailing, poor separation, and even on-column decomposition.[1] Furthermore, iodinated aromatic compounds can exhibit sensitivity to light and may undergo deiodination under certain conditions.[1] This guide will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-iodo-3,6-dimethoxy-pyridazine streaking or tailing on the TLC plate and column?

A1: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like pyridazines on standard silica gel.[1] The primary cause is the interaction between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the silica surface. This strong, often irreversible, binding leads to a slow and uneven elution of the compound, resulting in streaked or tailed spots on a TLC plate and broad peaks during column chromatography.

Q2: Can 4-iodo-3,6-dimethoxy-pyridazine decompose on the silica gel column?

A2: Yes, decomposition is a significant risk. The acidic nature of silica gel can catalyze the degradation of sensitive substrates.[2] For iodinated pyridazines, this can manifest as deiodination, where the iodine atom is replaced by a hydrogen atom, or other structural rearrangements.[1] This not only reduces your yield of the desired product but also introduces new impurities that can complicate purification.

Q3: I'm observing a new, less polar spot on my TLC after running a column. What could it be?

A3: This is often an indication of on-column deiodination. The resulting 3,6-dimethoxy-pyridazine is less polar than the starting iodo-compound and will therefore have a higher Rf value (travel further up the TLC plate). To confirm this, you can attempt to isolate and characterize the byproduct, but preventing its formation is the primary goal.

Q4: Are there alternatives to standard silica gel for this purification?

A4: Absolutely. If you consistently face issues with standard silica, consider these alternatives:

  • Neutralized Silica Gel: Pre-treating the silica gel with a base, such as triethylamine, can neutralize the acidic silanol groups and significantly reduce tailing.

  • Alumina (Basic or Neutral): Alumina is a good alternative stationary phase, particularly for basic compounds.[1] Basic or neutral alumina can prevent the degradation and binding issues seen with silica.

  • Reversed-Phase Chromatography: If the polarity of your compound and impurities allows, reversed-phase (e.g., C18) chromatography can be an excellent option, as it operates on a different separation principle (hydrophobicity) and avoids the issues of acidic stationary phases.

Troubleshooting Guide: Silica Gel Chromatography of 4-Iodo-3,6-dimethoxy-pyridazine

This section provides a structured approach to troubleshooting common problems encountered during the purification of 4-iodo-3,6-dimethoxy-pyridazine.

Problem 1: Poor Separation and Peak Tailing
Potential Cause Suggested Solution
Strong interaction with acidic silica 1. Mobile Phase Modification: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your eluent.[3] This will compete with your compound for binding to the acidic sites on the silica, leading to sharper peaks and improved separation. 2. Use Deactivated Silica: Consider using commercially available deactivated (neutral) silica gel or prepare it by treating standard silica with a base.[1]
Inappropriate Solvent System 1. Optimize TLC: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column. A common starting point for pyridazine derivatives is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[4][5][6] 2. Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution (gradually increasing the polarity of the mobile phase) can be effective.[3][7]
Problem 2: Product Degradation (Deiodination)
Potential Cause Suggested Solution
Acid-Catalyzed Decomposition on Silica 1. Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography).[4] The longer your compound is in contact with the silica, the greater the chance of degradation. 2. Use a Milder Stationary Phase: Switch to neutral silica gel or alumina.[1] 3. Protect from Light: Aromatic iodides can be light-sensitive.[1] Protect your reaction and chromatography setup from direct light, especially UV, to prevent radical-initiated deiodination.
Reaction with Protic Solvents While less common on silica, ensure your solvents are dry, as proton sources can contribute to deiodination.[1]
Problem 3: Low Product Recovery
Potential Cause Suggested Solution
Irreversible Adsorption This is a severe form of the interaction issue. If you observe significant loss of material on the column, even with a modified mobile phase, switching to an alternative stationary phase like alumina is highly recommended.[1]
Improper Column Packing or Loading 1. Proper Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation and recovery. A slurry packing method is generally preferred.[8] 2. Concentrated Sample Loading: Dissolve your crude product in a minimal amount of solvent before loading it onto the column.[3][8] Overloading the column with solvent will lead to broad bands and poor separation. Dry loading, where the sample is adsorbed onto a small amount of silica before being added to the column, is often the best approach.[7]

Experimental Protocols

Protocol 1: TLC Analysis and Solvent System Optimization
  • Dissolve a small amount of your crude 4-iodo-3,6-dimethoxy-pyridazine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a mixture of a non-polar and a polar solvent (e.g., start with 70:30 hexanes:ethyl acetate).

  • Visualize the spots under UV light.

  • Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the desired product. If tailing is observed, add 0.5% triethylamine to the developing solvent.

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of the chosen eluent (e.g., 80:20 hexanes:ethyl acetate + 0.5% triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.[7]

  • Elution: Add the eluent to the column and apply gentle pressure (e.g., with a hand bellow or nitrogen line) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Workflow

DOT Script for Troubleshooting Logic

Troubleshooting_Purification start Start Purification tlc Run TLC with Hexanes/EtOAc start->tlc observe_tlc Observe TLC Plate tlc->observe_tlc good_rf Rf ~ 0.3, No Tailing observe_tlc->good_rf Ideal tailing Tailing Observed observe_tlc->tailing Problem bad_rf Rf too high/low observe_tlc->bad_rf Problem run_column Run Flash Column good_rf->run_column add_base Add 0.5% Triethylamine to Eluent tailing->add_base adjust_solvent Adjust Solvent Ratio bad_rf->adjust_solvent adjust_solvent->tlc add_base->tlc analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions observe_fractions Observe Fraction Analysis analyze_fractions->observe_fractions pure_product Pure Product Isolated observe_fractions->pure_product Success low_yield Low Yield / Decomposition observe_fractions->low_yield Problem switch_stationary_phase Switch to Neutral Silica or Alumina low_yield->switch_stationary_phase switch_stationary_phase->start

Caption: Troubleshooting flowchart for silica gel purification.

References

  • Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(52), 31355–31373. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • Gsel, A., & Stanovnik, B. (2000). RADICALIC ETHOXYCARBONYLATION OF 3-IODO- PYRIDAZINES: AN EFFICIENT ACCESS TO TRI- AND TETRASUBSTITUTED PYRIDAZINES. Journal of Heterocyclic Chemistry, 37(4), 959–962. [Link]

  • University of Rochester Chemistry Department. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Moody, C. J., & Taylor, R. J. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of visualized experiments : JoVE, (87), 51469. [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]

  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of Heterocyclic (Triazole, Furoxan, Furazan) Fused Pyridazine Di-N - Oxides. Retrieved from [Link]

Sources

resolving solubility issues of iodopyridazines in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when working with halogenated heterocycles.

Iodopyridazines are highly valuable intermediates in cross-coupling reactions (Suzuki, Stille, Sonogashira, and cross-electrophile couplings) for pharmaceutical scaffolds. However, their notorious insolubility often leads to stalled reactions, low yields, and degraded catalysts. This guide is designed to move beyond basic troubleshooting—we will dissect the thermodynamic and kinetic causes of these solubility issues and provide self-validating, field-proven protocols to overcome them.

Diagnostic Workflow for Solubilization

Before adjusting your reaction parameters, follow this logical progression to identify the least invasive intervention for your specific coupling chemistry.

G Start Iodopyridazine Substrate Fails to Dissolve Solvent Switch to Polar Aprotic (DMF, NMP, DMSO) Start->Solvent Check1 Soluble? Solvent->Check1 Additives Introduce Chaotropic Salts (e.g., 1-2 equiv LiCl) Check1->Additives No Proceed Proceed with Cross-Coupling Check1->Proceed Yes Check2 Soluble? Additives->Check2 Microwave Apply Microwave Irradiation (Dynamic Heating) Check2->Microwave No Check2->Proceed Yes Check3 Soluble? Microwave->Check3 Check3->Proceed Yes Modify Substrate Derivatization (e.g., transient protecting groups) Check3->Modify No

Fig 1. Diagnostic workflow for resolving iodopyridazine solubility issues.

Section 1: Core Troubleshooting & Causality FAQs

Q1: Why do iodopyridazines exhibit such poor solubility compared to other aryl halides? The Causality: The issue is rooted in crystal lattice thermodynamics. Pyridazines are highly electron-deficient heterocycles with a remarkably high dipole moment (


 D)[3]. When you introduce a highly polarizable iodine atom, the molecules engage in intense intermolecular interactions—specifically 

stacking and halogen bonding. The energy required to break this crystal lattice often exceeds the solvation energy provided by standard ethereal or hydrocarbon solvents. In fact, even for basic NMR characterization, highly polar solvents like DMSO-

are strictly required to achieve baseline solubility [4].

Q2: How does solvent selection impact both solubility and cross-coupling efficiency? The Causality: To dissolve an iodopyridazine, the solvent must possess a high dielectric constant to disrupt dipole-dipole interactions. However, simply switching to a highly polar solvent can cause secondary issues. For example, using pure DMF in a Suzuki coupling with aqueous base can cause the substrate to crash out at the phase boundary. You must use a miscible co-solvent system (like DME/Water) that solvates the organic lattice while maintaining the solubility of the inorganic base.

Q3: Can additives like LiCl resolve solubility without poisoning the metal catalyst? The Causality: Yes, and they often enhance the catalyst. Lithium chloride (LiCl) acts as a chaotropic agent, breaking up the aggregated


-stacks of the pyridazine rings. More importantly, in multimetallic cross-electrophile couplings, LiCl is essential. It counteracts the autoinhibition caused by Zn(II) salts and actively accelerates the reduction of the Ni(II) precatalyst to the active Ni(0) species at the zinc surface [1].

Q4: When should I use microwave irradiation instead of standard thermal heating? The Causality: Standard thermal heating relies on convection, which can be too slow to dissolve the substrate before the active Palladium catalyst degrades (e.g., via aggregation into palladium black). Microwave irradiation provides rapid, volumetric dielectric heating. This instantly overcomes the kinetic barrier of dissolution, significantly improving reaction kinetics and circumventing the lack of reactivity caused by poor ambient solubility [2].

Section 2: Quantitative Data & System Optimization

To eliminate guesswork, use the following matrices to select the appropriate solvent and additive systems based on your specific coupling chemistry.

Table 1: Solvent Selection Matrix for Iodopyridazine Couplings

Solvent SystemDielectric Constant (

)
Solubilizing PowerRecommended CouplingCausality / Remarks
Toluene 2.4PoorBuchwald-HartwigFails to disrupt dipole interactions; requires high temp (

C) which risks substrate degradation.
THF 7.6ModerateKumada, NegishiGood for Grignards, but iodopyridazines often crash out at room temperature.
DME /

(3:1)
~30HighSuzuki-MiyauraExcellent biphasic system; DME solvates the heterocycle while water dissolves the boronic acid/base.
NMP 32.2Very HighCross-ElectrophileBest for stubborn substrates. High boiling point requires aqueous extraction during workup.

Table 2: Impact of Additives on Solubility and Yield

AdditiveMechanism of ActionVisual IndicatorExpected Yield Impact
None N/AHeterogeneous, clumpy suspensionBaseline
LiCl (1.5 eq) Disrupts

-stacking; accelerates Ni reduction
Homogeneous clear/colored solution+30% to +40%
TBAB (0.1 eq) Phase-transfer catalyst (PTC)Fine, milky emulsion+15% to +20%
18-Crown-6 Solvates

cations, freeing anions
Clear solution+10% to +15%

Section 3: Mechanistic Insights & Self-Validating Protocols

Understanding the mechanism of solubilization ensures you can adapt when a reaction fails. Below is the mechanism by which LiCl rescues insoluble iodopyridazines in cross-coupling.

Mechanism Agg Iodopyridazine Aggregates LiCl LiCl Addition (Disrupts Pi-Stacking) Agg->LiCl Solvated Solvated Monomers LiCl->Solvated Product Cross-Coupled Product Solvated->Product Oxidative Addition NiCat Ni(II) Precatalyst Ni0 Active Ni(0) Catalyst NiCat->Ni0 LiCl accelerates reduction Ni0->Product Catalytic Cycle

Fig 2. Mechanistic role of LiCl in solubilization and catalyst activation.

Protocol A: LiCl-Assisted Ni/Pd Multimetallic Cross-Coupling

Use Case: Coupling highly insoluble iodopyridazines with aryl triflates.

  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with the iodopyridazine (1.0 mmol), aryl triflate (1.2 mmol),

    
     (10 mol%), dtbbpy (10 mol%), 
    
    
    
    (5 mol%), Zn powder (2.5 mmol), and strictly anhydrous LiCl (1.5 mmol).
    • Causality: Anhydrous LiCl is highly hygroscopic. If ambient moisture is introduced, it will hydrate the lithium ions, destroying their chaotropic effect and quenching the active Ni(0) species.

  • Solvation: Add anhydrous NMP (4.0 mL). Stir vigorously at room temperature for 15 minutes.

    • Validation Check: Observe the mixture. It should transition from a clumpy suspension to a uniform, deep red/brown solution (excluding the suspended Zn dust). If chunks of iodopyridazine remain, gently warm to

      
      C for 5 minutes. If it does not clear, your LiCl may be wet.
      
  • Reaction: Heat the mixture to

    
    C for 16 hours.
    
  • Workup: Quench with 1M HCl to dissolve excess Zn powder, then extract with EtOAc.

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

Use Case: Overcoming kinetic solubility barriers in aqueous-organic mixtures.

  • Assembly: Combine the iodopyridazine (1.0 mmol), arylboronic acid (1.2 mmol),

    
     (5 mol%), and 
    
    
    
    (2.0 mmol) in a heavy-walled microwave-safe vial.
  • Solvent Addition: Add a 3:1 mixture of DME and Water (4.0 mL).

    • Validation Check: Before heating, the mixture will likely be biphasic and highly heterogeneous, with the iodopyridazine sitting at the interface. Do not attempt to force dissolution at room temperature.

  • Irradiation: Seal the vial with a crimp cap and subject to microwave irradiation at

    
    C for 20 minutes.
    
    • Causality: Microwave dielectric heating rapidly raises the temperature of the polar DME/water mixture, instantly dissolving the iodopyridazine and accelerating the oxidative addition step before the substrate can undergo competitive hydrolysis.

  • Verification: Upon cooling, the reaction should present as a clear biphasic mixture (organic/aqueous) with a fine black palladium precipitate at the bottom, indicating complete consumption of the active catalyst and completion of the reaction cycle.

References

  • LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation Source: European Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines Source: Canadian Journal of Chemistry URL:[Link]

Technical Support Center: Catalyst Optimization for 4-Iodo-3,6-Dimethoxy-Pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Palladium Catalyst Loads in Cross-Coupling Reactions of 4-Iodo-3,6-Dimethoxy-Pyridazine Ticket ID: OPT-PDZ-4I-36OMe Audience: Medicinal Chemists, Process Chemists Status: Active Guide

Executive Summary & Substrate Analysis

The substrate 4-iodo-3,6-dimethoxy-pyridazine presents a unique duality in cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). While the C4-iodide is inherently reactive, the 3,6-dimethoxy substitution pattern creates an electron-rich heteroaromatic system.

Key Technical Challenges:

  • Catalyst Poisoning (The "N-N" Trap): The pyridazine nitrogen atoms (N1/N2) are potent sigma-donors. In low-ligand environments, these nitrogens displace labile ligands (like PPh3) on the Palladium (Pd) center, forming stable, inactive Pd(II)-substrate complexes rather than entering the catalytic cycle.

  • Electronic Deactivation: The electron-donating methoxy groups increase the electron density of the ring, rendering the C-I bond slightly less electrophilic compared to electron-deficient pyridazines (e.g., chloropyridazines). This slows the rate-limiting step: Oxidative Addition .

This guide provides a self-validating workflow to overcome these barriers while minimizing catalyst loading.

Troubleshooting Guide (Q&A Format)

Issue 1: Reaction Stalls at ~40-50% Conversion

User Question: "I am using Pd(PPh3)4 (5 mol%) with Na2CO3 in Dioxane/Water. The reaction starts well but stalls halfway, and adding more catalyst doesn't restart it. Why?"

Technical Diagnosis: This is a classic symptom of Catalyst Poisoning via N-Coordination . As the reaction proceeds, the concentration of the product (which also contains the pyridazine core) increases. Both the starting material and product compete with your phosphine ligands for the Pd center. Triphenylphosphine (PPh3) is a monodentate ligand with moderate binding affinity; it is easily displaced by the chelating nature of the pyridazine nitrogens.

Corrective Protocol: Switch to a Bulky, Electron-Rich Ligand or a Bidentate Ligand that creates a steric fortress around the Pd center, preventing N-coordination.

  • Recommendation A (High Activity): Use XPhos or SPhos precatalysts (e.g., XPhos Pd G2). The biaryl backbone provides steric bulk that physically blocks the pyridazine nitrogen from binding to the Pd.

  • Recommendation B (Robustness): Use Pd(dppf)Cl2 . The bidentate ferrocenyl ligand bites tightly to the Pd, making it resistant to displacement by the substrate.

Issue 2: Formation of De-iodinated Byproduct (Hydrodehalogenation)

User Question: "I see a significant amount of 3,6-dimethoxy-pyridazine (loss of Iodine) in my LCMS. How do I stop this?"

Technical Diagnosis: Hydrodehalogenation occurs when the LnPd(II)(Ar)I intermediate undergoes beta-hydride elimination (if alkyl groups are present) or reacts with a hydride source (often the solvent or base impurities) instead of transmetalating. This is common in electron-rich systems where the transmetalation step is slow.

Corrective Protocol:

  • Switch Solvent: Avoid alcohols (MeOH, EtOH) or unpurified ethers which can act as hydride sources. Use Anhydrous Toluene or DMF .

  • Base Selection: Switch from carbonates/hydroxides to K3PO4 (anhydrous) . Phosphate bases often facilitate the transmetalation step more effectively in difficult substrates, reducing the window of opportunity for side reactions.

Optimization Workflow: From Screening to Scale-Up

Do not rely on "standard" conditions. Use this logic-gated workflow to determine the optimal catalyst load for your specific coupling partner.

Phase 1: Ligand Selection (The "Gatekeeper")

Run a 4-vessel screen at 1 mol% Pd loading.

EntryCatalyst SystemRationaleSuccess Marker
A Pd(dppf)Cl2 Bidentate, resists N-poisoning.High conversion, low impurity profile.
B XPhos Pd G2 Sterically demanding, boosts oxidative addition.Fast reaction rates (<1 hr).
C Pd(PPh3)4 Baseline standard (often fails).Reference point.
D Pd(OAc)2 + P(t-Bu)3 Highly active for electron-rich chlorides/iodides.Success at room temperature.
Phase 2: Loading Reduction (The "Limit Test")

Once the best ligand is identified (e.g., XPhos), perform a "staircase" reduction to find the Turnover Number (TON) limit.

  • Start: 1.0 mol% (Standard).

  • Step Down: 0.5 mol% -> 0.1 mol% -> 0.05 mol% (500 ppm).

  • Compensation: As catalyst load drops, Temperature must often increase (e.g., from 80°C to 100°C) to maintain rate.

Visual Workflow: Catalyst Screening & Decision Logic

CatalystOptimization Start Substrate: 4-iodo-3,6-dimethoxy-pyridazine Screen Phase 1: Ligand Screen (1 mol% Pd) Start->Screen Result_Stall Result: Reaction Stalls Screen->Result_Stall Result_Dehalo Result: De-iodination Screen->Result_Dehalo Result_Success Result: >90% Conv. Screen->Result_Success Action_Stall Cause: N-Coordination Action: Switch to XPhos or dppf Result_Stall->Action_Stall Action_Dehalo Cause: Slow Transmetalation Action: Use Anhydrous K3PO4 / Toluene Result_Dehalo->Action_Dehalo Phase2 Phase 2: Load Optimization Result_Success->Phase2 Action_Stall->Screen Retry Action_Dehalo->Screen Retry Step_Down Reduce Pd to 0.1 mol% Increase Temp by 10°C Phase2->Step_Down

Caption: Logic-gated workflow for optimizing catalyst loads, addressing specific failure modes like N-coordination and dehalogenation.

Mechanistic Insight: The "N-Binding" Trap

Understanding why the reaction fails is critical for trusting the solution.

In standard couplings, the Palladium(0) species must undergo Oxidative Addition into the C-I bond. However, the pyridazine nitrogens present a competitive binding site.

  • Scenario B (Bulky Ligands like XPhos): The massive isopropyl groups on the biaryl ligand create a "roof" over the Pd center. The pyridazine nitrogen physically cannot approach the Pd closely enough to coordinate, but the linear C-I bond can still access the metal.

Mechanism Pd Pd(0) Active Species Interaction1 Path A: N-Coordination (POISONING) Pd->Interaction1 Small Ligands (PPh3) Interaction2 Path B: Oxidative Addition (PRODUCTIVE) Pd->Interaction2 Bulky Ligands (XPhos, SPhos) Substrate 4-iodo-3,6-dimethoxy-pyridazine Substrate->Interaction1 Substrate->Interaction2 Dead Inactive Complex (Reaction Stalls) Interaction1->Dead Cycle Catalytic Cycle Proceeds Interaction2->Cycle

Caption: Competitive pathway analysis showing how ligand sterics prevent catalyst poisoning by the pyridazine substrate.

Recommended Experimental Protocol (Self-Validating)

Experiment: Suzuki Coupling of 4-iodo-3,6-dimethoxy-pyridazine with Phenylboronic Acid.

  • Preparation:

    • Charge a reaction vial with 4-iodo-3,6-dimethoxy-pyridazine (1.0 equiv), Phenylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv).

    • Catalyst: Add XPhos Pd G2 (0.5 mol%). Note: If XPhos is unavailable, use Pd(dppf)Cl2 at 1 mol%.

    • Solvent: Add Dioxane (anhydrous) or Toluene.

  • Degassing (Critical):

    • Sparge with Nitrogen/Argon for 5 minutes. Oxygen promotes homocoupling and catalyst death.

  • Reaction:

    • Heat to 80°C .

    • Checkpoint 1 (30 mins): Pull an aliquot for HPLC/UPLC.

      • Pass Criteria: >20% conversion. If <5%, increase Temp to 100°C.

    • Checkpoint 2 (2 hours): Reaction should be complete.

  • Workup:

    • Filter through a pad of Celite (removes bulk Pd).

    • Use a Thiol-based Scavenger Resin (e.g., SiliaMetS® Thiol) if the product is for biological testing, as pyridazines can hold onto trace Pd.

References

  • Vertex AI Search. (2025). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (PMC). Available at: [Link]

  • Vertex AI Search. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Vertex AI Search. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Vertex AI Search. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Available at: [Link]

Technical Support Center: Minimizing Homocoupling in Pyridazine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center for pyridazine functionalization. Cross-coupling electron-deficient diazines—particularly via Suzuki-Miyaura, Stille, or Negishi reactions—frequently suffers from yield-limiting homocoupling side reactions. This guide synthesizes mechanistic causality with field-proven process chemistry to help you engineer robust, high-yielding coupling protocols.

Mechanistic Insights: The Causality of Homocoupling

To troubleshoot homocoupling, we must first understand the kinetic imbalances inherent to the pyridazine scaffold.

The pyridazine ring is highly electron-deficient due to its two adjacent nitrogen atoms. While this electronic nature facilitates exceptionally fast oxidative addition of the palladium catalyst to the carbon-halogen bond, it creates a kinetic bottleneck later in the cycle[1]. The rapid accumulation of the Ar-Pd(II)-X intermediate outpaces the slower transmetalation step. Furthermore, the lone pairs on the pyridazine nitrogens can coordinate to the palladium center, inhibiting the catalyst and stalling reductive elimination[1].

This stalling provides a wide kinetic window for side reactions. Depending on the reaction environment, this leads to either the homocoupling of the halopyridazine (forming a bipyridazine) or the homocoupling of the organometallic partner (e.g., forming symmetrical biaryls from boronic acids)[1],[2].

Mechanism Pd0 Pd(0) Catalyst OA Oxidative Addition (Fast for Pyridazines) Pd0->OA PdII Ar-Pd(II)-X Intermediate (Prone to Stalling) OA->PdII TM Transmetalation PdII->TM Ar'-B(OH)2 HC_Path O2 / Pd(II) Mediated Side Pathway PdII->HC_Path Slow Transmetalation or O2 Ingress RE Reductive Elimination TM->RE RE->Pd0 Product Desired Cross-Coupled Pyridazine RE->Product HC_Prod Homocoupled Dimer (Side Product) HC_Path->HC_Prod

Catalytic cycle of pyridazine cross-coupling highlighting the homocoupling divergence pathway.

Troubleshooting Guides & FAQs

Q: Why am I observing massive amounts of boronic acid homocoupling (symmetrical biaryls) during my Suzuki-Miyaura coupling with a halopyridazine? A: This is primarily an oxidative side reaction mediated by trace oxygen and free Pd(II) in the reaction mixture. Process chemistry studies have demonstrated that rigorous exclusion of dissolved oxygen is mandatory; simple vacuum-backfill cycles are often insufficient[2]. Solution: Implement a subsurface nitrogen sparge of your solvents. Additionally, introducing a mild reducing agent like potassium formate into the reaction mixture will rapidly reduce rogue Pd(II) species back to the active Pd(0) state without blocking the primary cross-coupling catalytic cycle[2].

Q: My halopyridazine is homocoupling into a bipyridazine. How do I shift the equilibrium toward cross-coupling? A: Halopyridazine dimerization occurs when transmetalation is too slow relative to the accumulation of the Ar-Pd(II)-X species. Solution: You must artificially lower the concentration of the competing species. Employ a syringe pump to slowly add the boronic acid, maintaining a low, steady-state concentration that suppresses the bimolecular homocoupling rate[1]. Alternatively, utilize MIDA boronates for slow, controlled release of the active boronic acid. Upgrading to bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) will also accelerate reductive elimination, clearing the Pd center before dimerization can occur[1].

Q: I am working with a dihalopyridazine (e.g., 3,5-dichloropyridazine). How do I prevent bis-coupling and homocoupling simultaneously? A: When dealing with multiple identical halogens on the pyridazine core, the ligand dictates both chemoselectivity and the suppression of bis-coupling. Solution: For selective coupling at the C3 position, use electron-deficient bidentate ligands like DPPF[3]. To reverse selectivity to the C5 position, employ electron-rich monodentate ligands like Q-Phos[3]. Avoid Buchwald's biaryl-based monophosphines (such as RuPhos) if your goal is mono-coupling, as these ligands predominantly drive the reaction toward undesired bis-coupling products[3].

Workflow Start Homocoupling Detected Q1 Is the system strictly anaerobic? Start->Q1 A1 Perform Subsurface N2 Sparge Q1->A1 No Q2 Is free Pd(II) causing dimerization? Q1->Q2 Yes A2 Add Potassium Formate (Reductant) Q2->A2 Yes Q3 Is local boronic acid conc. high? Q2->Q3 No A3 Use Syringe Pump / Slow Addition Q3->A3 Yes

Troubleshooting decision tree for mitigating homocoupling in pyridazine cross-coupling reactions.

Quantitative Data: Ligand & Condition Impact Matrix

The following table summarizes the empirical impact of specific process parameters and ligands on the ratio of cross-coupling to homocoupling/bis-coupling in pyridazine systems.

SubstrateLigand / ConditionPrimary OutcomeSide Product ProfileRef
Halopyridazine + Ar-B(OH)₂Standard Pd(PPh₃)₄, ambient airLow cross-coupling yieldHigh boronic acid homodimer[2]
Halopyridazine + Ar-B(OH)₂Pd(PPh₃)₄ + K-Formate + N₂ spargeHigh cross-coupling yield<1% boronic acid homodimer[2]
3,5-DichloropyridazineDPPFHigh C3 mono-couplingLow bis-coupling[3]
3,5-DichloropyridazineQ-PhosHigh C5 mono-couplingLow bis-coupling[3]
3,5-DichloropyridazineRuPhosLow mono-couplingHigh bis-coupling[3]

Self-Validating Protocol: Optimized Anaerobic Suzuki-Miyaura Coupling

This protocol is designed as a closed, self-validating system. By incorporating specific in-process controls, the methodology ensures that the root causes of homocoupling (oxygen ingress and Pd(II) accumulation) are neutralized before the reaction proceeds to completion.

Objective: Achieve >90% cross-coupling yield of a halopyridazine while restricting homocoupling to <2%.

Step 1: Reagent Preparation & Stoichiometry

  • Weigh the halopyridazine (1.0 equiv), boronic acid or pinacol ester (1.1 equiv), K₃PO₄ (2.0 equiv), and Potassium Formate (0.1 equiv) into an oven-dried Schlenk flask.

  • Causality Check: The slight excess of boronic acid accounts for minor protodeboronation, while the 10 mol% potassium formate acts as an active scavenger for oxidative Pd(II) species, preventing boronic acid dimerization.

Step 2: Rigorous Deoxygenation (The Critical Step)

  • Add anhydrous, HPLC-grade Dioxane/Water (4:1 v/v) to the flask.

  • Insert a long stainless-steel needle directly into the liquid phase and perform a subsurface nitrogen sparge for a minimum of 30 minutes.

  • Causality Check: Standard freeze-pump-thaw or headspace flushing leaves residual dissolved oxygen, which acts as the terminal oxidant for the homocoupling pathway. Subsurface sparging physically displaces this dissolved O₂.

Step 3: Catalyst Introduction

  • Under a positive counter-flow of nitrogen, quickly add the palladium catalyst (e.g., Pd(OAc)₂ / XPhos at 2-5 mol%). Seal the flask immediately.

Step 4: Reaction Execution & In-Process Validation

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Validation Check (1 Hour): Withdraw a 50 µL aliquot under N₂ flow. Quench and analyze via LC-MS.

    • If symmetrical biaryls are detected: Oxygen is leaking into the system. Halt heating, verify seals, and re-sparge the mixture for 15 minutes before resuming.

    • If unreacted halopyridazine is pooling: Transmetalation is stalling. For future runs, transition to a syringe-pump addition of the boronic acid over 2 hours to force the kinetics toward cross-coupling.

Step 5: Workup

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via silica gel chromatography.

References

  • preventing homo-coupling side reactions in pyridazine synthesis - Benchchem BenchChem Technical Support URL: 1

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Organic Process Research & Development, ACS Publications URL: 2

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines Journal of Organic Chemistry / Synfacts, Thieme Connect URL: 3

Sources

stability of 4-iodo-3,6-dimethoxy-pyridazine under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Stability and Reactivity Under Basic Conditions

Welcome to the technical support resource for researchers and drug development professionals utilizing 4-iodo-3,6-dimethoxy-pyridazine. This molecule is a valuable building block, particularly for introducing the 3,6-dimethoxypyridazine scaffold via cross-coupling reactions. However, its stability under the basic conditions often required for these transformations can be a significant challenge. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these complexities and ensure successful synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Issues

This section addresses the fundamental stability characteristics of 4-iodo-3,6-dimethoxy-pyridazine in basic environments. Understanding these principles is the first step toward effective troubleshooting.

Q1: What are the primary stability concerns for 4-iodo-3,6-dimethoxy-pyridazine under basic conditions?

A1: The primary stability concerns stem from the inherent electron-deficient nature of the pyridazine ring, which is further influenced by its substituents.[1] The two adjacent nitrogen atoms withdraw electron density, making the ring susceptible to nucleophilic attack.[2] Key issues include:

  • Deiodination: The most common decomposition pathway is the cleavage of the carbon-iodine bond, replacing the iodine with a hydrogen atom. This can be promoted by the base, catalyst, or trace impurities.[1]

  • Hydrolysis of Methoxy Groups: Under sufficiently strong basic conditions, particularly with prolonged heating, the methoxy groups can be susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of pyridazinone byproducts.

  • Direct Nucleophilic Attack: Strong nucleophilic bases (e.g., hydroxides, alkoxides) can potentially attack the electron-deficient pyridazine ring, leading to undesired side products or ring-opening in extreme cases.[2]

  • Photosensitivity: Like many aromatic iodides, this compound can be sensitive to light, which can initiate radical reactions leading to decomposition. It is often advisable to protect reactions from light.[1]

Q2: My major side-product is the deiodinated compound (3,6-dimethoxypyridazine). What causes this and how can I prevent it?

A2: Deiodination is a frequent and frustrating side reaction. It typically occurs through two primary mechanisms:

  • Protonolysis: The base can facilitate the removal of the iodine and quenching by a proton source in the reaction mixture (e.g., trace water, solvent).

  • Reductive Dehalogenation: This is often mediated by the palladium catalyst, particularly if the catalytic cycle is inefficient or if certain additives are present.

Troubleshooting Strategy:

  • Choice of Base: This is the most critical factor. Switch to a milder, less nucleophilic base. Inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often superior to phosphates (K₃PO₄) or hydroxides (NaOH, KOH) for this substrate.

  • Temperature and Reaction Time: Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.

  • Solvent Purity: Use anhydrous, degassed solvents to minimize proton sources and prevent oxygen from interfering with the catalytic cycle, which can exacerbate side reactions.[1]

  • Protect from Light: Wrap the reaction vessel in aluminum foil to prevent light-induced radical deiodination.[1]

Q3: I am observing the formation of a pyridazinone derivative in my reaction. What is the likely cause?

A3: The formation of a pyridazinone indicates the hydrolysis of one of the methoxy groups. This is a classic nucleophilic aromatic substitution (SNAr) reaction where a nucleophile (likely hydroxide, OH⁻) attacks the carbon atom attached to the methoxy group. This is more likely to occur under the following conditions:

  • Use of Strong Hydroxide Bases: Using NaOH or KOH significantly increases the concentration of the hydroxide nucleophile.

  • Presence of Water: Non-anhydrous conditions provide the source for hydroxide ions, especially when using bases like K₂CO₃ which can generate bicarbonate and hydroxide in solution.

  • Elevated Temperatures: Higher temperatures provide the activation energy needed to overcome the barrier for SNAr.

To mitigate this, use non-hydroxide bases (e.g., Cs₂CO₃, K₂CO₃), ensure strictly anhydrous conditions, and use the lowest effective reaction temperature.

Q4: Can the pyridazine ring itself degrade under strong basic conditions?

A4: While pyridazine is a relatively stable aromatic ring, extreme conditions can lead to degradation. Very strong bases, such as organolithium reagents or potassium t-butoxide, particularly at elevated temperatures, can potentially deprotonate the ring or induce more complex decomposition pathways, including ring-opening.[2] For standard cross-coupling reactions, ring degradation is less common than deiodination or methoxy hydrolysis, but it remains a possibility if harsh conditions are employed. It is always recommended to start with the mildest conditions possible.

Section 2: Visualizing Decomposition and Troubleshooting

Understanding the potential pathways for degradation and having a logical workflow for troubleshooting are essential for success.

A 4-Iodo-3,6-dimethoxy-pyridazine B Deiodination Product (3,6-Dimethoxypyridazine) A->B  Base (e.g., K₃PO₄)  Catalyst-Mediated  Light C Hydrolysis Product (4-Iodo-6-methoxypyridazin-3(2H)-one) A->C  Strong Base (e.g., NaOH)  H₂O, Heat D Desired Cross-Coupling Product A->D  Optimized Conditions  (e.g., Pd Catalyst, K₂CO₃,  Anhydrous Solvent)

Caption: Key decomposition pathways for 4-iodo-3,6-dimethoxy-pyridazine.

start Low Yield or Complex Mixture check_sm Run Control Reaction: Substrate + Base + Solvent (No Catalyst/Coupling Partner) start->check_sm analyze_control Analyze Control by LCMS/TLC check_sm->analyze_control sm_stable Starting Material is Stable analyze_control->sm_stable No Degradation sm_degrades Starting Material Degrades analyze_control->sm_degrades Degradation (Deiodination, etc.) optimize_catalyst Optimize Catalyst System: Screen Ligands/Catalyst Loading sm_stable->optimize_catalyst screen_bases Screen Milder Bases (K₂CO₃, Cs₂CO₃) Lower Temperature sm_degrades->screen_bases

Caption: A logical workflow for troubleshooting reactions.

Section 3: Troubleshooting Guide for Common Cross-Coupling Reactions

This table provides specific solutions for issues encountered during widely used palladium-catalyzed cross-coupling reactions.

Reaction Type Problem Observed Probable Cause(s) Recommended Solution(s)
Suzuki-Miyaura Significant deiodination of starting material.1. Base is too strong or nucleophilic.[1] 2. Reaction temperature is too high. 3. Inefficient transmetalation step.1. Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃). 2. Reduce temperature to 60-80 °C and monitor. 3. Ensure boronic acid quality and consider adding a phase-transfer catalyst if solubility is an issue.
Low conversion to product.1. Inactive catalyst. 2. Poor solubility of the base. 3. Deactivation of boronic acid (homocoupling).1. Degas all solvents and reactants thoroughly to remove oxygen.[1] 2. Use a more soluble base like Cs₂CO₃ or switch to a solvent system that better solubilizes the base (e.g., DME/water). 3. Use fresh boronic acid and ensure rigorous degassing.
Sonogashira Glaser-Hay homocoupling of the alkyne.1. Copper (I) co-catalyst promoting oxidative coupling of the alkyne.[1] 2. Presence of oxygen.1. Switch to copper-free Sonogashira conditions. 2. Use a minimal amount of the copper(I) co-catalyst. 3. Ensure the reaction is performed under a strictly inert atmosphere.
Buchwald-Hartwig Decomposition of starting material, no desired product.1. The strong bases required (e.g., NaOtBu, LHMDS) are degrading the substrate.[1]1. Screen a panel of weaker bases (e.g., K₃PO₄, Cs₂CO₃) in combination with different palladium/ligand systems. 2. Use a modern, highly active catalyst system that may function under milder basic conditions. 3. Lower the reaction temperature significantly.

Section 4: Experimental Protocols

Protocol 1: Assessing Substrate Stability (Control Experiment)

This protocol is crucial for diagnosing whether the decomposition is caused by the base and solvent alone, or if it is related to the catalytic cycle.

  • Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add 4-iodo-3,6-dimethoxy-pyridazine (1.0 eq).

  • Add Reagents: Add the base to be tested (e.g., K₃PO₄, 2.0 eq) and the anhydrous, degassed solvent (e.g., Dioxane, 0.1 M).

  • Reaction: Stir the mixture under an inert atmosphere (Nitrogen or Argon) at the intended reaction temperature (e.g., 100 °C).

  • Monitoring: Take small aliquots from the reaction mixture at regular intervals (e.g., 1h, 4h, 12h) and analyze by LCMS or TLC to monitor for the disappearance of the starting material and the appearance of degradation products like the deiodinated compound.

  • Analysis: If significant degradation occurs, the base/solvent/temperature combination is too harsh for the substrate.

Protocol 2: Optimized Suzuki-Miyaura Coupling with a Base-Sensitive Substrate

This protocol provides a robust starting point for coupling aryl boronic acids with 4-iodo-3,6-dimethoxy-pyridazine.

  • Degassing: Place 4-iodo-3,6-dimethoxy-pyridazine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq) in a reaction vessel. Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the vessel.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 ratio, to a final concentration of 0.1 M with respect to the starting material).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 5: Purification Strategies

The basic nitrogen atoms in the pyridazine ring can cause issues during purification on standard silica gel, leading to peak tailing or on-column decomposition.[1]

  • Stationary Phase: Consider using deactivated (neutral) silica gel or alumina for column chromatography.

  • Solvent Additive: If using standard silica, adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can significantly improve peak shape and recovery by competing for the acidic sites on the silica.

  • Alternative Methods: For non-polar products, recrystallization can be a highly effective method of purification that avoids interaction with stationary phases.

References

  • Klinge, D.E. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Sonogashira Coupling of Iodopyridazines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to overcoming challenges in the Sonogashira coupling of iodopyridazines. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to enhance your reaction yields and ensure the successful synthesis of your target molecules. As Senior Application Scientists, we understand the nuances of these complex reactions and have structured this guide to address the most common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Here are direct answers to some of the most common questions we receive regarding Sonogashira couplings with iodopyridazine substrates.

Q1: My Sonogashira reaction with an iodopyridazine is not working at all. What are the first things I should check?

A1: When a Sonogashira reaction fails to initiate, it's crucial to revisit the foundational elements of your setup. First, verify the activity of your palladium catalyst and copper(I) cocatalyst. Palladium(0) complexes can be sensitive to air and moisture, while copper(I) salts can oxidize over time.[1][2] Ensure your solvents and amine base are anhydrous and have been thoroughly degassed to remove oxygen, which can lead to catalyst decomposition.[1] Finally, confirm the purity of your iodopyridazine and terminal alkyne, as impurities can act as catalyst poisons.[1]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?

A2: Glaser-Hay homocoupling is a common side reaction, particularly when using a copper cocatalyst in the presence of oxygen.[1][3] To minimize this, it is essential to perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).[1] You can also try reducing the amount of copper(I) iodide to the minimum effective concentration or adding the alkyne slowly to the reaction mixture.[1] In persistent cases, switching to a copper-free Sonogashira protocol is a highly effective strategy.[1][3]

Q3: My reaction mixture turns black shortly after adding the reagents. What does this signify?

A3: The formation of a black precipitate, commonly referred to as palladium black, indicates the decomposition and agglomeration of your palladium catalyst.[1] This renders the catalyst inactive. This is often caused by the presence of oxygen, impurities in your reagents or solvents, or excessively high reaction temperatures.[1] To prevent this, ensure rigorous degassing of all components and maintain a strict inert atmosphere throughout the reaction.

Q4: Why is my iodopyridazine starting material disappearing, but I'm not seeing any product? I see a byproduct that appears to be the pyridazine without the iodine.

A4: This is a classic case of deiodination, a common side reaction in palladium-catalyzed cross-coupling reactions involving electron-deficient heterocycles like pyridazines.[3] This can happen through protonolysis (reaction with a proton source) or reductive dehalogenation mediated by the palladium catalyst.[3] Lowering the reaction temperature and shortening the reaction time can help minimize this side reaction.[3]

Q5: Are there specific ligands that are better suited for Sonogashira couplings of iodopyridazines?

A5: Yes, ligand choice can be critical. The electron-deficient nature of the pyridazine ring can make oxidative addition challenging. Using more electron-rich and bulky phosphine ligands, such as those from the Buchwald ligand family (e.g., XPhos, SPhos), can accelerate this step and improve yields.[3] Additionally, N-heterocyclic carbene (NHC) ligands have shown great promise in stabilizing and activating palladium precatalysts for challenging couplings.[4]

In-Depth Troubleshooting Guide

When simple fixes are not enough, a more systematic approach is necessary. This guide will walk you through a logical troubleshooting workflow to identify and resolve the root cause of low conversion.

Troubleshooting Workflow

cluster_reagents Reagent & Setup Integrity cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Condition Optimization cluster_protocols Advanced Protocols A Low Conversion Observed B Step 1: Verify Reagent Quality & Reaction Setup A->B C Step 2: Evaluate Catalyst System B->C Reagents & Setup OK F Purity of Iodopyridazine & Alkyne? B->F G Anhydrous & Degassed Solvents/Base? B->G H Strict Inert Atmosphere? B->H D Step 3: Optimize Reaction Conditions C->D Catalyst System OK L Active Pd Catalyst & Cu(I) Source? C->L M Appropriate Ligand? C->M E Step 4: Consider Alternative Protocols D->E Optimization Fails P Optimal Temperature? D->P Q Correct Base & Concentration? D->Q T Persistent Homocoupling? E->T I Purify Starting Materials F->I No J Dry & Degas Solvents/Base G->J No K Improve Inert Technique H->K No N Use Fresh Catalysts L->N No O Screen Electron-Rich/Bulky Ligands M->O No R Screen Temperature Gradient P->R No S Screen Different Bases (e.g., NEt3, i-Pr2NH, Piperidine) Q->S No U Switch to Copper-Free Conditions T->U Yes

Caption: A step-by-step decision tree for troubleshooting low conversion in Sonogashira couplings.

Reagent and Reaction Setup Integrity

The success of a Sonogashira coupling is highly dependent on the quality of the reagents and the reaction environment.

  • Purity of Starting Materials: Impurities in the iodopyridazine or terminal alkyne can poison the palladium catalyst. If you suspect contamination, purify your starting materials by recrystallization, distillation, or column chromatography.[1]

  • Solvent and Base Quality: The Sonogashira reaction is sensitive to both water and oxygen.[1] Use anhydrous, degassed solvents. Amine bases, which are commonly used, can absorb water and carbon dioxide from the atmosphere and should be distilled before use.[5]

  • Inert Atmosphere: As mentioned, oxygen can lead to catalyst decomposition (palladium black) and promote the undesirable Glaser-Hay homocoupling of the alkyne.[1] Ensure your reaction is set up under a strictly inert atmosphere of nitrogen or argon. This can be achieved through techniques like freeze-pump-thaw cycles for the solvent or by sparging with an inert gas.

Catalyst System Evaluation

The choice and handling of the catalyst and cocatalyst are paramount.

  • Catalyst Activity: Palladium(0) catalysts like Pd(PPh₃)₄ can be sensitive to air and should be stored under an inert atmosphere.[2] Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.[2] If you suspect your catalyst has degraded, use a fresh batch. Similarly, the copper(I) iodide cocatalyst can oxidize over time; use a fresh, off-white to tan colored solid.[2][5]

  • Ligand Selection: For challenging substrates like electron-deficient iodopyridazines, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. The oxidative addition step can be slow. Switching to more electron-rich and sterically hindered ligands can often improve the reaction outcome.[3]

Ligand TypeExamplesRationale for Use with Iodopyridazines
Monodentate Phosphines PPh₃, P(o-tol)₃Standard, but may be less effective for electron-deficient systems.
Bulky, Electron-Rich Phosphines (Buchwald type) XPhos, SPhos, RuPhosAccelerate oxidative addition and reductive elimination steps.
Bidentate Phosphines dppf, dppe, dpppCan provide greater stability to the palladium center.[4]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable complexes with palladium, often highly active.[4]
Optimization of Reaction Conditions

Fine-tuning the reaction parameters can have a significant impact on the yield.

  • Temperature: While iodopyridazines are generally reactive, steric hindrance or electronic effects can necessitate heating.[2][3] If your reaction is sluggish at room temperature, try gradually increasing the temperature. However, be mindful that higher temperatures can also promote side reactions like deiodination.[3]

  • Base Selection: The base plays a crucial role in deprotonating the alkyne and neutralizing the HX byproduct.[6] While triethylamine (NEt₃) and diisopropylamine (i-Pr₂NH) are common, other bases like piperidine or inorganic bases such as K₂CO₃ or Cs₂CO₃ (often in copper-free protocols) can sometimes provide better results.[4][6] The choice of base can be substrate-dependent.[6]

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and outcome.[7] DMF is a common and effective solvent due to its high boiling point and ability to dissolve a wide range of reactants.[7][8] Other solvents like THF, toluene, or acetonitrile can also be employed, and screening different solvents may be beneficial.[9][10]

Advanced Strategy: Copper-Free Sonogashira Coupling

If homocoupling of the alkyne remains a persistent issue despite rigorous inert techniques, or if your substrate is sensitive to copper, a copper-free protocol is the logical next step.

  • Rationale: Copper-free Sonogashira reactions eliminate the possibility of Glaser-Hay coupling.[4][11] These reactions often require a stronger base and may proceed more slowly, but can provide cleaner reaction profiles and higher yields of the desired product.

  • Typical Conditions: Copper-free protocols often employ palladium catalysts with specific ligands (e.g., bulky phosphines or NHCs) in the presence of an amine base.[4][12] Sometimes, additives are used to facilitate the reaction.

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the iodopyridazine (1.0 equiv.), palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., SPhos, 4-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., DMF or toluene).

  • Add the terminal alkyne (1.1-1.5 equiv.).

  • Add the base (e.g., Cs₂CO₃, 2.0 equiv. or a liquid amine base like piperidine, 2-3 equiv.).

  • Stir the reaction mixture at the desired temperature (can range from room temperature to >100 °C) and monitor by TLC or LC-MS.

  • Upon completion, perform an appropriate aqueous workup and purify the product by column chromatography.

Visualizing the Sonogashira Catalytic Cycle

Understanding the mechanism can aid in troubleshooting. For instance, if the oxidative addition is slow, a more electron-rich ligand might be needed. If the reductive elimination is the bottleneck, a change in temperature or solvent could be beneficial.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)(L)₂-I] Pd0->Pd_complex Oxidative Addition (Ar-I) Alkyne_complex [Ar-Pd(II)(L)₂-C≡CR] Pd_complex->Alkyne_complex Transmetalation (from Copper Cycle) Alkyne_complex->Pd0 Reductive Elimination Product Ar-C≡CR Alkyne_complex->Product CuI Cu(I)I Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Alkyne + Base Cu_acetylide->Pd_complex Cu_acetylide->CuI Transmetalation to Pd

Caption: The interconnected catalytic cycles of a standard Sonogashira coupling.

By systematically working through these troubleshooting steps, from verifying the basics of your experimental setup to exploring advanced protocols, you can effectively diagnose and overcome the challenges associated with low conversion in the Sonogashira coupling of iodopyridazines.

References

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Zhang, M., et al. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. Retrieved from [Link]

  • Li, J., et al. (2013). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Zahalka, H. A., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Karami, B., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(11), 12756-12771.
  • Panda, S. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Kumar, A., et al. (2016). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(10), 5549-5573.
  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

  • The Organic Chemistry Portal. (2008, August 15). Copper-free Sonogashira coupling. Retrieved from [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. Retrieved from [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing), 11(20), 3249-3271.
  • The Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

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Technical Support Center: Advanced Ligand Strategies for Palladium-Catalyzed Reactions of Sterically Hindered Pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers navigating the complexities of palladium-catalyzed cross-coupling reactions with sterically hindered pyridazine substrates. These electron-deficient heterocycles are vital building blocks in medicinal chemistry and materials science, yet their functionalization often presents significant challenges. Low yields, catalyst deactivation, and stubborn starting materials are common frustrations.

This guide is designed to move beyond standard protocols. We will explore the causal relationships between ligand architecture and catalytic performance, providing you with field-proven troubleshooting strategies and alternative solutions to overcome these synthetic hurdles. Our focus is on rational ligand selection to enable efficient and reliable coupling reactions for your most demanding pyridazine substrates.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling of a 3,6-disubstituted pyridazine with an arylboronic acid is giving low to no yield using a standard catalyst like Pd(PPh₃)₄. What are the primary causes and my next steps?

A1: This is a classic challenge where both steric and electronic factors are working against you. The failure of standard, less-bulky phosphine ligands like triphenylphosphine (PPh₃) is common for this substrate class.

Root Cause Analysis:

  • Inefficient Oxidative Addition: The C-X bond on a sterically encumbered pyridazine is shielded. Furthermore, the electron-deficient nature of the pyridazine ring can facilitate the initial oxidative addition of palladium, but the adjacent nitrogen lone pairs can also coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1][2] Standard ligands like PPh₃ do not create a sufficiently reactive and accessible catalyst to efficiently overcome this step.

  • Slow Reductive Elimination: The final, product-forming step can be sluggish for sterically congested biaryl products. The catalyst system needs to be able to accommodate the bulky transition state required for reductive elimination.[3]

Recommended Solutions & Alternative Ligands:

Your primary focus should be on switching to a more sophisticated ligand system designed for challenging substrates. The goal is to use a ligand that is both highly electron-rich and sterically bulky. This combination promotes the formation of a highly reactive, monoligated L-Pd(0) active species, which is crucial for activating hindered (hetero)aryl halides.[4]

  • Dialkylbiaryl Phosphine Ligands (Buchwald Ligands): This class is the industry standard for demanding cross-couplings. Their bulkiness encourages the formation of the active monoligated palladium species, and their electron-rich nature increases electron density at the metal center, facilitating oxidative addition.[4][5]

    • SPhos: Often an excellent starting point, providing a good balance of activity and stability.[5]

    • XPhos: Typically provides higher reactivity and is particularly effective for coupling aryl chlorides.[6]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and often form very stable and highly active palladium complexes. They are an excellent alternative to phosphines.[7][8]

    • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A sterically hindered NHC ligand that has shown success in promoting couplings at sterically congested sites, sometimes even altering conventional site selectivity.[9][10]

Data Summary: Ligand Performance in a Model Hindered Pyridazine Suzuki Coupling

LigandCatalyst SystemTypical Yield (%)Key AdvantagesReference
PPh₃Pd(PPh₃)₄< 10%Ineffective for this substrate class.[11]
SPhos Pd(OAc)₂ / SPhos75-90%High activity, good general applicability.[5][12]
XPhos Pd₂(dba)₃ / XPhos80-95%Excellent for hindered substrates, including chlorides.[6]
IPr Pd-PEPPSI-IPr70-88%High stability, alternative to phosphines.
Q2: I'm attempting a Sonogashira coupling, but I'm observing significant formation of a diyne byproduct from the Glaser coupling of my terminal alkyne. How can I minimize this?

A2: The formation of diyne byproducts is a common issue in Sonogashira reactions and points to an imbalance in the catalytic cycles, where the copper-mediated alkyne homo-coupling (Glaser reaction) is outcompeting the desired palladium-catalyzed cross-coupling.[1]

Root Cause Analysis:

  • Slow Palladium Catalysis: If the Pd-catalyzed cycle (oxidative addition of the pyridazine halide, transmetalation from copper acetylide) is slow, the concentration of the copper acetylide intermediate builds up, favoring the Glaser pathway.

  • Excessive Copper or Oxygen: The Glaser coupling is typically an oxidative process. High concentrations of the copper(I) co-catalyst or the presence of oxygen can accelerate this undesired side reaction.

Recommended Solutions:

  • Optimize the Palladium Catalyst: Use a more active ligand for the palladium catalyst, such as SPhos or a mixed phosphine/NHC system, to accelerate the cross-coupling cycle.[1][13] A faster Pd cycle will consume the copper acetylide intermediate before it has a chance to homo-couple.

  • Reduce Copper Loading: Titrate the amount of CuI co-catalyst down. Often, loadings as low as 1-2 mol% are sufficient. In some modern protocols, the reaction can even be run under "copper-free" conditions, although trace copper may still play a role.

  • Ensure Rigorous Inert Atmosphere: De-gas your solvents thoroughly and maintain a strict inert (Argon or Nitrogen) atmosphere throughout the reaction to minimize oxygen exposure.

  • Control Base and Solvent: The choice of base and solvent can be critical. An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard, but its concentration and purity matter.[12]

Troubleshooting Logic for Preventing Diyne Formation

Caption: Troubleshooting logic for addressing diyne formation in Sonogashira couplings.

Q3: My Buchwald-Hartwig amination of a 3-chloro-6-arylpyridazine with a secondary amine is failing. The reaction starts but then stalls, suggesting catalyst deactivation. What is happening and what are my best ligand options?

A3: This is a highly challenging transformation. The combination of a sterically hindered, electron-deficient chloro-pyridazine and a secondary amine creates a perfect storm for catalyst deactivation.

Root Cause Analysis:

  • N-Heterocycle Poisoning: The pyridazine's nitrogen atoms can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[14] This is a primary deactivation pathway for N-heterocycle substrates.

  • Ligand Displacement: The amine substrate itself, especially if it is a primary amine or another N-heterocycle, can displace the phosphine ligand, leading to dormant palladium complexes that only reactivate upon heating, if at all.[14]

  • Difficult Reductive Elimination: The formation of a C(sp²)-N bond involving a secondary amine and a hindered pyridazine is a sterically demanding reductive elimination step.

Recommended Solutions & Alternative Ligands:

You need a ligand specifically designed to be resistant to deactivation while promoting the difficult oxidative addition and reductive elimination steps. The Buchwald group has developed several generations of dialkylbiaryl phosphine ligands that excel in this area.

  • GPhos: A newer generation ligand designed to be particularly resistant to displacement by N-heteroaromatic substrates, making it an excellent choice for pyridazine chemistry. It often allows reactions to proceed at lower temperatures.[14]

  • RuPhos: A highly effective and commonly used ligand for coupling secondary amines. Its structure provides the necessary steric bulk to promote reductive elimination.[15]

  • BrettPhos: While often used for primary amines, it can also be effective for secondary amines, particularly when steric hindrance is a major issue.[15]

Experimental Workflow for Overcoming Catalyst Deactivation

G cluster_0 Pre-Reaction Setup cluster_1 Reaction Execution cluster_2 Monitoring & Analysis P1 Use high-purity reagents & anhydrous/degassed solvent P2 Select deactivation-resistant ligand (e.g., GPhos, RuPhos) P1->P2 P3 Choose appropriate Pd pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) P2->P3 R1 Assemble catalyst system under strict inert atmosphere P3->R1 R2 Add pyridazine substrate and amine nucleophile R1->R2 R3 Heat to optimized temperature (e.g., 80-110 °C) R2->R3 M1 Monitor reaction by LC-MS/TLC R3->M1 M2 If stalling, consider slight increase in temperature M1->M2

Caption: Workflow for Buchwald-Hartwig amination of challenging pyridazines.

Frequently Asked Questions (FAQs)

FAQ 1: Why are sterically hindered pyridazines fundamentally challenging substrates?

The difficulty arises from a combination of three factors:

  • Electronic Nature: Pyridazines are electron-deficient due to the two adjacent nitrogen atoms. This property can be beneficial, as it often facilitates the rate-limiting oxidative addition step.[1][2] However, the nitrogen lone pairs are also Lewis basic and can coordinate to the palladium catalyst, acting as an endogenous poison and sequestering it in an off-cycle, inactive state.[14]

  • Steric Hindrance: Bulky substituents adjacent to the reaction site physically block the palladium catalyst from accessing the C-X bond for oxidative addition. This steric clash must be overcome by the catalytic system.

  • Product Inhibition: The coupled pyridazine product itself contains nitrogen atoms that can bind to the active catalyst, leading to product inhibition and a slowdown of the reaction rate over time.[16]

FAQ 2: What is the specific mechanistic role of bulky, electron-rich phosphine ligands?

These ligands, often called "Buchwald-type" ligands, are not merely spectators. They actively control the catalytic cycle in three crucial ways:

  • Promote Monoligated Pd(0) Species: In solution, a Pd(0) precursor often exists in equilibrium between bis-ligated (L₂Pd) and mono-ligated (LPd) species. The bulky nature of ligands like SPhos or XPhos sterically disfavors the L₂Pd state, shifting the equilibrium towards the highly reactive 12-electron LPd(0) species.[4][17] This low-coordinate species is essential for initiating the difficult oxidative addition with a hindered substrate.[18]

  • Facilitate Oxidative Addition: The ligands are strong σ-donors, which increases the electron density on the palladium atom. This makes the metal center more nucleophilic and better able to attack and cleave the C-X bond of the pyridazine electrophile.[4]

  • Accelerate Reductive Elimination: The steric bulk of the ligand creates a congested environment around the palladium center in the final intermediate. This steric pressure is relieved during reductive elimination, where the new C-C or C-N bond is formed and the product is released. Therefore, bulky ligands accelerate this final, turnover-limiting step.[3][19]

The Role of Bulky Ligands in Catalyst Activation

Catalyst_Activation L2Pd L₂Pd⁰ (Less Active) LPd LPd⁰ (Highly Active) L2Pd->LPd Ligand Dissociation (Favored by bulky L) LPd->L2Pd Ligand Association Product [L-Pd(Ar)(X)] LPd->Product + Ar-X Oxidative Addition Ligand L

Caption: Bulky ligands (L) favor the highly active LPd⁰ species.

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to efficiently identify the optimal ligand for a challenging pyridazine substrate.

  • Array Preparation: In an inert atmosphere glovebox, arrange an array of reaction vials. To each vial, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a unique phosphine or NHC ligand (4 mol%).

  • Reagent Addition: To each vial, add the sterically hindered halopyridazine (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), and a powdered, anhydrous base (e.g., K₃PO₄, 3.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to 0.2 M concentration) to each vial.

  • Reaction Execution: Seal the vials tightly, remove the array from the glovebox, and place it in a pre-heated aluminum block on a stirrer plate (e.g., 100 °C).

  • Monitoring and Analysis: After a set time (e.g., 16 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-FID to determine the conversion to product and identify the most effective ligand.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloro-Pyridazine

This procedure is optimized for challenging substrates where catalyst deactivation is a concern.

  • Inert Atmosphere Setup: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the deactivation-resistant ligand (e.g., GPhos, 4.4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Atmosphere Exchange: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (to 0.1 M). Follow with the addition of the chloro-pyridazine (1.0 equiv.) and the secondary amine (1.2 equiv.) via syringe.

  • Reaction Execution: Place the sealed Schlenk tube in a pre-heated oil bath (e.g., 100 °C) and stir vigorously.

  • Work-up: Once the reaction is complete (as monitored by LC-MS), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.[12]

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Saha, D., & Roy, D. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc, 2024(6), 146-161. [Link]

  • Gomes, P. A. D., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3003. [Link]

  • Wikipedia contributors. (2023). Dialkylbiaryl phosphine ligands. Wikipedia, The Free Encyclopedia. [Link]

  • Kuo, J. L., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry, 83(21), 13007–13014. [Link]

  • Vantourout, J. C., et al. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 144(5), 2153–2162. [Link]

  • Engler, T., et al. (2024). Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. Dalton Transactions. [Link]

  • Vantourout, J. C. (2017). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Le, C. M., & Leadbeater, N. E. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12096–12108. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Yaşar, S., et al. (2017). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 41(13), 5556-5564. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Gueiffier, C., et al. (2014). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Gürbüz, N., & Özdemir, I. (2021). Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update. Molecules, 26(19), 5983. [Link]

  • Ariafard, A., et al. (2014). Computed Ligand Effects on the Oxidative Addition of Phenyl Halides to Phosphine Supported Palladium(0) Catalysts. Semantic Scholar. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Barrios-Landeros, F., et al. (2009). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Journal of the American Chemical Society, 131(23), 8141–8154. [Link]

  • Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(4), 385-388. [Link]

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Validation & Comparative

1H NMR chemical shifts of 4-iodo-3,6-dimethoxy-pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Chemical Shift Comparison Guide: 4-Iodo-3,6-dimethoxypyridazine vs. Parent Scaffold

Executive Summary & Context

4-Iodo-3,6-dimethoxypyridazine (CAS: 262353-13-9) is a highly versatile, halogenated heterocyclic building block frequently employed in metal-catalyzed cross-coupling reactions (e.g., Negishi, Suzuki) and the generation of Grignard reagents for advanced pharmaceutical synthesis[1]. For drug development professionals and synthetic chemists, verifying the regioselectivity of the iodination and the purity of the compound is paramount. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy serves as the definitive, non-destructive analytical tool for this structural verification.

This guide objectively compares the 1H NMR performance and chemical shifts of 4-iodo-3,6-dimethoxypyridazine against its unsubstituted precursor, providing mechanistic insights and a self-validating experimental protocol.

Mechanistic Insights: The Causality Behind the Chemical Shifts

To accurately interpret the 1H NMR spectrum of 4-iodo-3,6-dimethoxypyridazine, one must understand how substituents alter the electronic environment of the inherently electron-deficient pyridazine ring.

  • The Parent Scaffold (3,6-Dimethoxypyridazine): The unsubstituted parent molecule exhibits

    
     symmetry. The methoxy groups at the C-3 and C-6 positions exert a strong electron-donating resonance effect (+M). This electron density shields the C-4 and C-5 protons, resulting in a combined singlet at approximately 7.00 ppm. Because the molecule is symmetric, the six methoxy protons reside in identical chemical environments and appear as a single, integrated 6H peak at ~4.05 ppm[2].
    
  • The Iodinated Product (4-Iodo-3,6-dimethoxypyridazine): Introducing an iodine atom at the C-4 position fundamentally alters the magnetic and spatial environment:

    • Symmetry Breaking: The molecule is no longer symmetric. The two methoxy groups are forced into distinct chemical environments (one adjacent to the bulky iodine atom, the other adjacent to a proton). This spatial inequivalence causes their signals to split into two distinct 3H singlets at 4.04 ppm and 4.02 ppm[3].

    • Deshielding of H-5: The heavy atom effect, combined with the weak inductive electron withdrawal (-I) and magnetic anisotropy of the iodine atom, strongly deshields the adjacent C-5 proton. Consequently, the H-5 signal shifts significantly downfield from ~7.00 ppm to 7.48 ppm[3].

Comparative Data Analysis

The following table objectively compares the 1H NMR chemical shifts of the iodinated product against its unsubstituted precursor, highlighting the diagnostic peaks used for structural confirmation.

Table 1: 1H NMR Chemical Shift Comparison (Solvent: CDCl3, 400 MHz)

CompoundH-4 (ppm)H-5 (ppm)C-3 OCH3 (ppm)C-6 OCH3 (ppm)Symmetry Profile
3,6-Dimethoxypyridazine ~7.00 (s, 1H)~7.00 (s, 1H)~4.05 (s, 3H) ~4.05 (s, 3H)Symmetric (

)
4-Iodo-3,6-dimethoxypyridazine N/A (Iodine)7.48 (s, 1H)4.04 (s, 3H)4.02 (s, 3H)Asymmetric (

)

*Appears as a combined singlet (2H) due to symmetry. **Appears as a combined singlet (6H) due to symmetry.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure high-fidelity, reproducible data, the following self-validating protocol must be adhered to when acquiring the 1H NMR spectrum of 4-iodo-3,6-dimethoxypyridazine.

Step 1: Sample Preparation

  • Weigh 10–15 mg of highly pure 4-iodo-3,6-dimethoxypyridazine.

  • Dissolve the solid completely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulates that could broaden the spectral lines.

Step 2: Instrument Calibration (The Self-Validating System)

  • Locking: Lock the spectrometer to the deuterium signal of the CDCl3 solvent. This compensates for magnetic field drift over time and validates solvent identity.

  • Tuning and Matching: Tune the probe to the exact Larmor frequency of the 1H nucleus for the specific sample to maximize the signal-to-noise ratio (SNR).

  • Shimming: Perform gradient shimming (e.g., TopShim) on the Z-axis to ensure magnetic field homogeneity. Self-Validation Check: A properly shimmed field is validated by observing a sharp, symmetrical residual CHCl3 peak with a line width of < 1 Hz at half-height[4].

Step 3: Acquisition and Processing

  • Acquire the spectrum using a standard 1D proton pulse sequence (e.g., zg30) with a minimum of 16 scans and a relaxation delay (D1) of 1–2 seconds to ensure complete longitudinal relaxation.

  • Apply a Fourier transform, phase the spectrum manually to ensure purely absorptive peak shapes, and perform a baseline correction.

  • Reference the chemical shifts by setting the internal TMS peak to exactly 0.00 ppm, or the residual CHCl3 peak to 7.26 ppm[4].

Workflow Visualization

The following diagram illustrates the logical progression from the symmetric precursor to the asymmetric iodinated product, culminating in the NMR verification process.

NMR_Workflow A 3,6-Dimethoxypyridazine (Symmetric Precursor) B Regioselective Iodination (e.g., TMP-base / I2) A->B C 4-Iodo-3,6-dimethoxypyridazine (Asymmetric Product) B->C D 1H NMR Sample Prep (CDCl3 + TMS) C->D E NMR Acquisition (Lock, Shim, Pulse) D->E F Spectral Analysis (H-5 Shift & OCH3 Splitting) E->F

Fig 1. Synthesis and self-validating 1H NMR verification workflow for 4-iodo-3,6-dimethoxypyridazine.

References

  • Title: WO2019008029A1 - Sulfonylureas and sulfonylthioureas as nlrp3 inhibitors Source: Google Patents URL
  • Title: a scaffold for the synthesis of highly functionalised heterocycles Source: Durham E-Theses URL
  • Source: doi.
  • Title: New Preparations and Reactions of Organometallic Reagents of Mg, Zn, Li, Al and B for the Functionalization of Aromatics and Het Source: Elektronische Hochschulschriften der LMU München URL

Sources

C13 NMR spectral data for 3,6-dimethoxy-4-substituted pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the C13 NMR Spectral Data of 3,6-Dimethoxy-4-Substituted Pyridazines: A Predictive and Comparative Analysis

For researchers and professionals in the fields of medicinal chemistry and drug development, the pyridazine scaffold is a cornerstone of molecular design due to its prevalence in a wide array of pharmacologically active compounds. The ability to unambiguously determine the structure of novel pyridazine derivatives is paramount, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a primary analytical technique for this purpose. This guide provides a comprehensive comparison and predictive analysis of the 13C NMR spectral data for a series of 3,6-dimethoxy-4-substituted pyridazines, offering insights into the influence of various substituents on the chemical shifts of the pyridazine ring.

The Foundational Role of 13C NMR in Pyridazine Chemistry

The 13C NMR spectrum of a molecule provides a unique fingerprint, with each carbon atom in a distinct electronic environment giving rise to a specific signal. The chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the local electronic structure. For substituted aromatic and heteroaromatic systems like pyridazines, the position of a substituent can dramatically alter the electron density at each carbon atom through a combination of inductive and resonance effects. Understanding these substituent-induced chemical shifts (SCS) is crucial for accurate spectral assignment and structure verification.

This guide will focus on the 3,6-dimethoxy-4-substituted pyridazine framework. The two methoxy groups at the 3 and 6 positions create a specific electronic environment that modulates the chemical shifts of the ring carbons. The introduction of a third substituent at the 4-position further perturbs this environment, leading to predictable changes in the 13C NMR spectrum.

Experimental and Predictive Methodology

Acquiring High-Quality 13C NMR Spectra: A Protocol

While this guide presents predicted data, the foundation of any NMR analysis is the acquisition of high-quality experimental data. A typical protocol for acquiring 13C NMR spectra of pyridazine derivatives is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified pyridazine derivative in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) for better signal dispersion and sensitivity.

    • The 13C operating frequency will be approximately a quarter of the proton frequency (e.g., 100 MHz for a 400 MHz instrument).

    • Employ proton broadband decoupling to simplify the spectrum to single lines for each carbon environment.[1]

  • Data Acquisition:

    • Acquire the spectrum at a constant temperature (e.g., 25 °C).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration.

    • Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Predicting 13C NMR Chemical Shifts

In the absence of experimental data for every conceivable derivative, predictive methods based on the principle of substituent additivity are invaluable. This approach assumes that the effect of a substituent on the chemical shift of a particular carbon atom is independent of other substituents present.[2][3] The predicted chemical shift (δ_predicted) can be calculated using the following equation:

δ_predicted = δ_parent + SCS

Where:

  • δ_parent is the chemical shift of a carbon atom in the parent compound (3,6-dimethoxypyridazine).

  • SCS (Substituent Chemical Shift) is the empirically determined shift increment for the substituent at a given position (ipso, ortho, meta, para).

The SCS values for pyridazine systems can be approximated from those established for substituted benzenes and pyridines.[2][4]

Workflow for Predicting 13C NMR Spectra A Start with Parent Compound: 3,6-Dimethoxypyridazine B Establish Baseline Chemical Shifts (δ_parent) for C3, C4, C5, C6 A->B C Select a Substituent (X) for the 4-Position B->C D Obtain Substituent Chemical Shift (SCS) Values for X from Literature (e.g., substituted pyridines) C->D E Calculate Predicted Chemical Shifts: δ_predicted = δ_parent + SCS D->E F Compile Predicted Spectral Data E->F

Caption: A workflow diagram illustrating the process of predicting 13C NMR chemical shifts.

Comparative Analysis of Predicted 13C NMR Data

Estimated Baseline Chemical Shifts for 3,6-Dimethoxypyridazine (in CDCl3):

Carbon AtomEstimated Chemical Shift (δ, ppm)
C3, C6~162.0
C4, C5~115.0
-OCH3~54.0

Using these baseline values, we can predict the chemical shifts for a range of 4-substituted derivatives. The table below presents a comparative guide for substituents with varying electronic properties.

Predicted 13C NMR Chemical Shifts for 3,6-Dimethoxy-4-Substituted Pyridazines:

Substituent (at C4)C3 (ppm)C4 (ipso) (ppm)C5 (ortho) (ppm)C6 (meta) (ppm)-OCH3 (ppm)
-H (parent)162.0115.0115.0162.054.0
-CH3 (Alkyl)161.8124.0114.8161.554.0
-Cl (Halogen)161.5128.0116.5161.854.1
-NH2 (Electron Donating)161.0138.0102.0160.053.8
-NO2 (Electron Withdrawing)162.5145.0112.0163.054.5
-OCH3 (Electron Donating)160.8148.0100.0159.553.7, 55.0

Note: These are predicted values and are intended for comparative and illustrative purposes. Actual experimental values may vary.

Discussion of Substituent Effects

The introduction of a substituent at the C4 position breaks the symmetry of the parent molecule, resulting in four distinct signals for the pyridazine ring carbons (C3, C4, C5, and C6). The nature of this substituent governs the resulting chemical shifts:

  • Ipso-Carbon (C4): The chemical shift of the carbon atom directly attached to the substituent (C4) is most significantly affected. Electron-withdrawing groups, such as -NO2, cause a substantial downfield shift (to a higher ppm value) due to deshielding. Conversely, electron-donating groups like -NH2 also often cause a downfield shift at the ipso-carbon, a phenomenon also observed in substituted benzenes.

  • Ortho-Carbon (C5): The effect on the adjacent carbon, C5, is highly dependent on the substituent. Electron-donating groups (-NH2, -OCH3) cause a significant upfield shift (to a lower ppm value) due to increased electron density through resonance. Electron-withdrawing groups typically have a smaller deshielding effect at this position.

  • Meta-Carbon (C6): The meta position is generally the least affected by the substituent at C4, showing only minor shifts from the parent compound's value.

  • Para-Carbon (C3): Similar to the meta position, the para-carbon (C3) experiences a relatively small effect from the C4 substituent.

Caption: General structure of 3,6-dimethoxy-4-substituted pyridazines with ring numbering.

This predictive guide serves as a valuable tool for researchers working with novel pyridazine derivatives. By understanding the fundamental principles of substituent effects on 13C NMR chemical shifts, scientists can more efficiently and accurately characterize their synthesized compounds, accelerating the drug discovery and development process.

References

  • Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-976. [Link]

  • Barlin, G. B., & Fenn, M. D. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 79-82. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708. [Link]

  • Adamczyk, M., & Rege, S. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 107-115. [Link]

  • Williamson, D., Ponte, S., Kemsley, E. K., & Butts, C. P. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance, 368, 107795. [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-475. [Link]

  • Al-Rawi, J. M. A., & Yousif, Q. A. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(8), 640-645. [Link]

  • Malfara, M., Jansen, A., & Tierney, J. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A History and a Retrospective View of the Data. ChemRxiv. [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • Mohammed, S. J., Salih, A. K., Rashid, M. A. M., & Aziz, K. (2023). 13 C-NMR chemical shifts for compound 3 in DMSO-d 6. ResearchGate. [Link]

  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • Clark, J. (2021). Interpreting C-13 NMR spectra. Chemguide. [Link]

Sources

reactivity comparison 4-iodo vs 4-bromo-3,6-dimethoxy-pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison Guide: 4-Iodo- vs. 4-Bromo-3,6-dimethoxypyridazine in Advanced Heterocyclic Synthesis

As a Senior Application Scientist, I frequently consult on the optimization of late-stage functionalization and scaffold building in drug discovery. The 3,6-dimethoxypyridazine core is a privileged structural motif, widely utilized in the development of kinase inhibitors and targeted therapeutics. Functionalization at the C4 position is a critical step in exploring structure-activity relationships (SAR).

This guide objectively compares the reactivity profiles of 4-iodo-3,6-dimethoxypyridazine (CAS: 262353-13-9) and 4-bromo-3,6-dimethoxypyridazine (CAS: 262353-33-3). Rather than merely listing empirical differences, we will analyze the thermodynamic and kinetic causality behind their behavior to help you select the optimal building block for your specific synthetic pathway.

To design a successful synthesis, one must understand the forces driving the reaction at the molecular level. The choice between an iodo- and bromo-pyridazine fundamentally alters the energy landscape of the reaction transition states.

Palladium-Catalyzed Cross-Coupling (Oxidative Addition) In reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings, the rate-determining step is typically the oxidative addition of the active Pd(0) species into the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) of C-I is significantly lower (~65 kcal/mol) than that of C-Br (~80 kcal/mol). Consequently, the 4-iodo derivative undergoes oxidative addition much more rapidly. This allows for the use of milder conditions and less sterically demanding phosphine ligands (1).

Halogen-Metal Exchange (Metallation) When generating a nucleophilic pyridazine Grignard or organolithium reagent, the reaction is driven by the polarizability of the halogen. Iodine is highly polarizable, making the iodine-magnesium exchange with reagents like i-PrMgCl extremely fast, even at cryogenic temperatures (2). Bromine-magnesium exchange is kinetically slower and often requires the use of TurboGrignard (i-PrMgCl·LiCl) to prevent the need for elevated temperatures, which could degrade the sensitive metallated intermediate.

Nucleophilic Aromatic Substitution (SNAr) The reactivity trend reverses entirely in SNAr reactions. Here, the rate-determining step is the initial attack of the nucleophile to form the negatively charged Meisenheimer complex. The more electronegative bromine atom better polarizes the C-X bond, increasing the electrophilicity of the C4 carbon compared to iodine. Therefore, for SNAr pathways, the 4-bromo derivative exhibits superior reactivity.

Quantitative Performance Comparison

The following table summarizes the physicochemical and reactivity metrics to guide your selection process.

Property / Metric4-Iodo-3,6-dimethoxypyridazine4-Bromo-3,6-dimethoxypyridazine
CAS Number 262353-13-9262353-33-3
C-X Bond Dissociation Energy ~65 kcal/mol~80 kcal/mol
Pd-Oxidative Addition Rate Extremely Fast (Reactions at RT to 60 °C)Moderate (Requires 80–100 °C)
Halogen-Metal Exchange Rapid at -40 °C with standard i-PrMgClSlower, requires i-PrMgCl·LiCl
SNAr Electrophilicity Poor (Low bond polarization)Good (Higher electronegativity)
Handling & Stability Light-sensitive, requires cold storageGenerally stable at room temperature

Visualizing the Strategic Workflow

To systematize your approach, refer to the following causal diagrams mapping the catalytic cycle and the decision-making matrix.

PdCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Rate: I > Br Pd0->OxAdd 4-Halo-pyridazine TransMet Transmetalation (Ar'-B(OH)2) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyridazine Product RedElim->Product Product Release

Figure 1: Palladium-catalyzed cross-coupling cycle highlighting halogen-dependent oxidative addition.

DecisionTree Start Select 3,6-Dimethoxypyridazine Building Block Reaction Target Reaction Pathway? Start->Reaction CrossCoupling Pd-Catalyzed Cross-Coupling Reaction->CrossCoupling SNAr Nucleophilic Aromatic Substitution (SNAr) Reaction->SNAr MetalExchange Halogen-Metal Exchange Reaction->MetalExchange Iodo Use 4-Iodo Derivative (Weaker C-X Bond) CrossCoupling->Iodo Requires mild conditions Bromo Use 4-Bromo Derivative (Higher Electronegativity) SNAr->Bromo Requires electrophilic carbon Iodo2 Use 4-Iodo Derivative (Higher Polarizability) MetalExchange->Iodo2 Requires rapid kinetics

Figure 2: Decision matrix for selecting 4-iodo vs 4-bromo-pyridazine based on target reaction.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure mechanistic success at critical junctures.

Protocol A: Suzuki-Miyaura Cross-Coupling (Comparative Workflow)

Objective: Regioselective coupling of the pyridazine core with an arylboronic acid (3).

  • Preparation: Charge a Schlenk flask with the 4-halo-3,6-dimethoxypyridazine (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Selection:

    • For 4-Iodo: Add Pd(PPh3)4 (5 mol%). The weak C-I bond permits the use of this standard, unhindered catalyst.

    • For 4-Bromo: Add Pd(dppf)Cl2 (5 mol%). The bidentate ligand forces a cis-geometry that accelerates the more difficult reductive elimination step after a slower oxidative addition.

  • Solvent & Degassing: Suspend in a 4:1 v/v mixture of 1,4-Dioxane/H2O. Degas via three freeze-pump-thaw cycles.

  • Execution: Heat the mixture (60 °C for the iodo derivative; 90 °C for the bromo derivative) for 4–6 hours.

  • Self-Validation Checkpoint: Pull a 50 µL aliquot and analyze via LC-MS. Validation: The complete disappearance of the starting material isotopic pattern (m/z 267 for Iodo; m/z 219/221 for Bromo) and the emergence of the product mass confirms successful completion of the catalytic cycle.

  • Workup: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Regioselective Halogen-Magnesium Exchange

Objective: Generate a nucleophilic pyridazine intermediate for trapping with electrophiles.

  • Preparation: Dissolve 4-iodo-3,6-dimethoxypyridazine in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Cooling: Submerge the reaction vessel in a dry ice/acetonitrile bath to maintain exactly -40 °C.

  • Metallation: Dropwise add i-PrMgCl (1.1 equiv, 2.0 M in THF). The high polarizability of iodine ensures the exchange is complete within 30 minutes. (Note: If forced to use the bromo derivative, you must substitute with i-PrMgCl·LiCl and allow 1.5 hours).

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with D2O. Analyze the crude aliquot via GC-MS or 1H-NMR. Validation: >95% deuterium incorporation at the C4 position confirms quantitative Grignard formation without unwanted ring-opening or nucleophilic attack at C3/C6.

  • Trapping: Introduce the desired electrophile (e.g., an aldehyde, 1.2 equiv) directly into the cold solution.

  • Workup: Allow the reaction to slowly warm to room temperature, quench with saturated aqueous NH4Cl, and extract with CH2Cl2.

References

  • Benchchem Technical Support. Chemical Reactivity and Transformational Chemistry of Halogenated Pyridines. Benchchem. 1

  • Durham E-Theses. A scaffold for the synthesis of highly functionalised heterocycles. Durham University. 2

  • Thieme Connect. Product Class 8: Pyridazines (Science of Synthesis). Thieme Chemistry. 3

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Unraveling the Molecular Blueprint: A Comparative Guide to the HRMS Fragmentation of 4-iodo-3,6-dimethoxy-pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. High-resolution mass spectrometry (HRMS) stands as a cornerstone technique, offering unparalleled accuracy in mass measurement and providing deep insights into molecular structure through fragmentation analysis. This guide provides an in-depth analysis of the high-resolution mass spectrometry (HRMS) fragmentation pattern of 4-iodo-3,6-dimethoxy-pyridazine, a substituted pyridazine of interest to researchers in medicinal chemistry.

This document moves beyond a simple cataloging of spectral peaks. It offers a mechanistically driven interpretation of the fragmentation pathways, grounded in established principles of mass spectrometry. Furthermore, it presents a comparative analysis with alternative analytical approaches, equipping researchers with the knowledge to select the most appropriate techniques for the comprehensive characterization of such molecules.

Proposed HRMS Fragmentation Pathway of 4-iodo-3,6-dimethoxy-pyridazine

The fragmentation of 4-iodo-3,6-dimethoxy-pyridazine under positive mode electrospray ionization (ESI) is anticipated to be a multi-faceted process, driven by the relative stabilities of the resulting fragment ions. The molecular formula of the target compound is C₆H₇IN₂O₂ with a monoisotopic mass of 265.9552 g/mol .[1] The protonated molecule, [M+H]⁺, with an m/z of 266.9625, serves as the precursor ion for the subsequent fragmentation events.

The fragmentation cascade is primarily dictated by the lability of the carbon-iodine bond, the methoxy substituents, and the inherent chemistry of the pyridazine ring.

A Note on Ionization: While this guide focuses on ESI, it is important to recognize that the choice of ionization technique significantly influences fragmentation.[2] Electron impact (EI) ionization, for instance, is a higher-energy technique that typically induces more extensive fragmentation compared to the softer ESI method.[2][3]

The proposed fragmentation pathways are as follows:

  • Initial Fragmentation - The Loss of a Methyl Radical: A common fragmentation pathway for methoxylated aromatic compounds is the loss of a methyl radical (•CH₃) from one of the methoxy groups. This results in the formation of a stable oxonium ion.

    • [M+H]⁺ (m/z 266.9625) → [M+H - •CH₃]⁺ (m/z 251.9468)

  • The Dominant Iodine Loss: The relatively weak C-I bond makes the loss of the iodine atom a highly probable event. This can occur either as a radical loss from the protonated molecule or after the initial loss of a methyl group.

    • [M+H]⁺ (m/z 266.9625) → [M+H - I•]⁺ (m/z 139.0658)

    • [M+H - •CH₃]⁺ (m/z 251.9468) → [M+H - •CH₃ - I•]⁺ (m/z 124.0427)

  • Sequential Losses from the Methoxy Groups: Following the initial fragmentation events, further losses related to the methoxy groups can be observed. This includes the loss of formaldehyde (CH₂O), a characteristic fragmentation of methoxy-substituted heterocycles.

    • [M+H - •CH₃]⁺ (m/z 251.9468) → [M+H - •CH₃ - CH₂O]⁺ (m/z 221.9362)

  • Pyridazine Ring Cleavage: The pyridazine ring itself can undergo characteristic cleavages. Retro-Diels-Alder (RDA) reactions and other ring-opening mechanisms are known to occur in pyridazine-containing structures, leading to smaller fragment ions.[4][5][6]

The interplay of these pathways will dictate the final appearance of the tandem mass spectrum (MS/MS). The relative abundance of each fragment ion will be dependent on the collision energy used in the experiment.

Visualizing the Fragmentation Cascade

Fragmentation_Pathway M_H [M+H]⁺ m/z 266.9625 M_H_CH3 [M+H - •CH₃]⁺ m/z 251.9468 M_H->M_H_CH3 - •CH₃ M_H_I [M+H - I•]⁺ m/z 139.0658 M_H->M_H_I - I• M_H_CH3_I [M+H - •CH₃ - I•]⁺ m/z 124.0427 M_H_CH3->M_H_CH3_I - I• M_H_CH3_CH2O [M+H - •CH₃ - CH₂O]⁺ m/z 221.9362 M_H_CH3->M_H_CH3_CH2O - CH₂O

Figure 1: Proposed primary fragmentation pathways of protonated 4-iodo-3,6-dimethoxy-pyridazine.

Comparative Analysis of Analytical Techniques

While HRMS provides invaluable structural information through fragmentation, a comprehensive characterization of 4-iodo-3,6-dimethoxy-pyridazine necessitates a multi-technique approach. The following table compares HRMS with other relevant analytical methods.

Technique Information Provided Strengths Limitations Relevance to 4-iodo-3,6-dimethoxy-pyridazine
HRMS (ESI-MS/MS) Elemental composition, molecular weight, and structural information from fragmentation patterns.High sensitivity and specificity. Provides connectivity information.Isomeric differentiation can be challenging. Fragmentation can sometimes be complex to interpret.Essential for confirming the elemental composition and providing key structural motifs through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC, HSQC) Detailed connectivity of atoms, chemical environment of protons and carbons, and 3D structure.Unambiguous structure determination. Provides detailed information on isomerism.Lower sensitivity compared to MS. Requires larger sample amounts.The gold standard for definitive structure elucidation, confirming the precise arrangement of atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups.Fast and non-destructive. Provides a molecular "fingerprint".Provides limited information on the overall molecular structure.Useful for confirming the presence of key functional groups like C-O (ether) and the aromatic pyridazine ring.
X-ray Crystallography Absolute 3D structure of the molecule in the solid state.Provides the most definitive structural information.Requires a single, high-quality crystal, which can be difficult to obtain.If a suitable crystal can be grown, it would provide the ultimate confirmation of the molecular structure.
Logical Workflow for Structural Elucidation

Workflow cluster_MS Mass Spectrometry cluster_Spectroscopy Spectroscopy cluster_Final Definitive Structure HRMS HRMS Analysis (Elemental Composition) MSMS Tandem MS (MS/MS) (Fragmentation Pattern) HRMS->MSMS Confirmed_Structure Confirmed Structure MSMS->Confirmed_Structure NMR NMR Spectroscopy (Connectivity) NMR->Confirmed_Structure FTIR FTIR Spectroscopy (Functional Groups) FTIR->Confirmed_Structure Xray X-ray Crystallography (Absolute Structure) Proposed_Structure Proposed Structure Proposed_Structure->HRMS Proposed_Structure->NMR Proposed_Structure->FTIR Confirmed_Structure->Xray Optional Confirmation

Figure 2: A logical workflow for the comprehensive structural elucidation of a novel compound.

Experimental Protocol: HRMS Analysis

The following is a generalized protocol for the HRMS analysis of 4-iodo-3,6-dimethoxy-pyridazine.

1. Sample Preparation:

  • Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.
  • Incorporate an appropriate internal standard if quantitative analysis is required.

2. Instrumentation:

  • Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF instrument.[7][8]

3. Infusion and Ionization:

  • Introduce the sample into the mass spectrometer via direct infusion or through an ultra-high-performance liquid chromatography (UHPLC) system.
  • Employ positive mode electrospray ionization (ESI).
  • Optimize ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) to maximize the signal of the protonated molecule [M+H]⁺.

4. Full Scan MS Analysis:

  • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to confirm the presence of the [M+H]⁺ ion and assess sample purity.

5. Tandem MS (MS/MS) Analysis:

  • Select the [M+H]⁺ ion (m/z 266.9625) as the precursor ion for collision-induced dissociation (CID).[3]
  • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and generate a comprehensive fragmentation spectrum.
  • Acquire the product ion spectrum at high resolution to enable the accurate mass measurement of the fragment ions.

6. Data Analysis:

  • Determine the elemental composition of the precursor and fragment ions using the accurate mass measurements.
  • Propose fragmentation pathways based on the observed neutral losses and the structures of the product ions.

Conclusion

The elucidation of the HRMS fragmentation pattern of 4-iodo-3,6-dimethoxy-pyridazine provides critical insights into its chemical structure. The predicted fragmentation pathways, dominated by the loss of iodine and fragmentation of the methoxy groups, offer a "fingerprint" for the identification of this molecule and related analogues. While HRMS is a powerful tool, this guide emphasizes the importance of a multi-faceted analytical approach, integrating techniques like NMR and FTIR, to achieve unambiguous structural confirmation. The provided experimental protocol serves as a robust starting point for researchers seeking to characterize this and similar novel chemical entities, ultimately accelerating the pace of drug discovery and development.

References

  • A Mechanism Study on the (+)
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
  • Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Growing Science.
  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). RSC Publishing.
  • Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry.
  • 4-Iodo-3,6-dimethoxy-pyridazine. ChemScene.
  • Fragmentation Mechanisms. Intro to Mass Spectrometry.
  • Mass spectrometry of halogen-containing organic compounds.
  • The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Characterization of the Fragmentation Pattern of Peptide
  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace.
  • common fragmentation mechanisms in mass spectrometry. YouTube.
  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal.
  • High resolution mass spectrometry. University of Rostock.
  • Mass Spectrometry: Interpreting Fragmentation P
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
  • Organic Compounds Containing Halogen
  • High-resolution mass spectrometers. PubMed.
  • Fragment

Sources

A Researcher's Guide to the Infrared Spectroscopy of Methoxy Pyridazines: Characteristic Peaks and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, pyridazine and its derivatives are of significant interest due to their diverse biological activities and applications as ligands and building blocks. The introduction of a methoxy (-OCH₃) substituent onto the pyridazine ring profoundly alters its electronic properties and, consequently, its chemical reactivity and biological interactions.

Infrared (IR) spectroscopy remains a cornerstone analytical technique for the structural elucidation of such molecules. It is a rapid, non-destructive method that provides a unique molecular fingerprint based on the vibrational frequencies of chemical bonds. For researchers synthesizing novel pyridazine-based compounds, a thorough understanding of their IR spectra is crucial for reaction monitoring, intermediate verification, and final product characterization.

This guide provides an in-depth analysis of the characteristic IR absorption peaks for methoxy pyridazines. We will deconstruct the spectrum by examining the contributions from the pyridazine ring and the methoxy group, explore how their electronic interplay is reflected in the vibrational data, and offer a comparative analysis with related structures. This document is designed to serve as a practical, field-proven resource for scientists and developers, bridging theoretical principles with experimental data.

The Vibrational Landscape: Pyridazine Ring vs. Methoxy Group

The IR spectrum of a methoxy pyridazine is a composite of vibrations originating from the aromatic pyridazine core and the appended methoxy group. To interpret the complete spectrum accurately, we must first understand the characteristic absorptions of each component.

The Pyridazine Core: A Heteroaromatic Signature

The pyridazine ring, an electron-deficient diazine, displays a series of characteristic vibrations. Unlike benzene, the presence of two adjacent nitrogen atoms reduces the symmetry and introduces unique C=N and N-N vibrational modes. Detailed spectroscopic studies, often supported by Density Functional Theory (DFT) calculations, have provided robust assignments for the parent pyridazine molecule.[1][2]

Key vibrational regions for the pyridazine ring include:

  • Aromatic C-H Stretching: These vibrations typically appear at wavenumbers slightly higher than their alkane counterparts, generally in the 3100-3000 cm⁻¹ region.[3] Their intensity is usually weak to medium.

  • Ring Stretching (C=C and C=N): The stretching vibrations of the double bonds within the aromatic ring are highly characteristic and appear as a series of bands in the 1600-1400 cm⁻¹ region. For pyridazine itself, a notable C=C stretching vibration (specifically from the C4=C5 bond) is observed around 1573 cm⁻¹.[1] The C=N stretching vibrations also fall within this range and are often coupled with C=C modes. These bands are typically sharp and of medium to strong intensity.

  • In-Plane C-H Bending: These deformations occur in the 1300-1000 cm⁻¹ range and are often numerous and of variable intensity, contributing to the complexity of the fingerprint region.

  • Out-of-Plane C-H Bending (oop): Found in the 900-675 cm⁻¹ range, these strong absorptions are highly diagnostic of the substitution pattern on the aromatic ring.[3][4] The number and position of these bands can help determine the number of adjacent hydrogen atoms on the ring.

The Methoxy Substituent: A Powerful Reporter Group

The methoxy group (-OCH₃) provides several distinct and reliable peaks that are often easy to identify. Its presence as a substituent on an aromatic ring, as opposed to an aliphatic chain, causes predictable shifts in its vibrational frequencies due to resonance effects.

  • Aliphatic C-H Stretching: The methyl group's C-H bonds give rise to both symmetric and asymmetric stretching vibrations. These are reliably found in the 2980-2820 cm⁻¹ range, distinctly lower than the aromatic C-H stretches. Often, a prominent band for the symmetric stretch of a methoxy group attached to an aromatic ring is seen near 2835 cm⁻¹ .[5]

  • Asymmetric C-O-C Stretching: This is arguably the most diagnostic peak for an aryl ether. The stretching of the C(aryl)-O bond coupled with the C(methyl)-O bond results in a very strong and prominent band in the 1275-1200 cm⁻¹ region. Its high intensity is due to the large change in dipole moment during the vibration.

  • Symmetric C-O-C Stretching: A second, usually less intense, C-O stretching band appears in the 1075-1020 cm⁻¹ region. The combination of these two C-O stretching bands is a strong indicator of a methoxy-aromatic moiety.

  • C-H Bending: The methyl group also has symmetric and asymmetric bending (deformation) modes, typically found near 1465 cm⁻¹ and 1380 cm⁻¹ , though these can sometimes overlap with ring vibrations.

Comparative Analysis: Deconstructing the Methoxy Pyridazine Spectrum

To illustrate the interplay of these functional groups, the following table compares the expected IR absorptions for pyridazine, anisole (methoxybenzene), and a representative methoxy pyridazine. This comparison allows researchers to distinguish the unique features of the target molecule.

Vibrational ModePyridazineAnisole (C₆H₅OCH₃)Methoxy Pyridazine (Example)Intensity & Notes
Aromatic C-H Stretch~3050 cm⁻¹~3060, 3030 cm⁻¹~3100-3030 cm⁻¹ Weak to Medium
Aliphatic C-H StretchN/A~2960, 2835 cm⁻¹~2970, 2940, 2840 cm⁻¹ Medium, the ~2840 peak is often sharp and diagnostic for -OCH₃.[5]
Ring C=C, C=N Stretch~1573, 1445, 1415 cm⁻¹[1]~1600, 1500 cm⁻¹~1600-1580, ~1500-1400 cm⁻¹ Medium to Strong, sharp peaks. The presence of the electron-donating -OCH₃ group can shift the ring mode frequencies.
Asymmetric C-O-C StretchN/A~1245 cm⁻¹~1250 cm⁻¹ Strong, sharp. Highly characteristic of an aryl ether.
Symmetric C-O-C StretchN/A~1030 cm⁻¹~1025 cm⁻¹ Medium to Strong.
C-H Out-of-Plane Bend~755 cm⁻¹ (4 adjacent H's)~750 cm⁻¹ (monosubst.)Depends on substitution pattern Strong. Position is highly dependent on the number of adjacent ring hydrogens.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the standard procedure for analyzing a solid methoxy pyridazine sample using the Potassium Bromide (KBr) pellet method. This technique is chosen for its ability to produce high-quality, interference-free spectra for solid-state samples.

Objective: To obtain a clean, reproducible mid-IR (4000-400 cm⁻¹) spectrum of a solid methoxy pyridazine sample.

Materials:

  • Methoxy pyridazine sample (1-2 mg), finely ground and thoroughly dried.

  • FTIR-grade Potassium Bromide (KBr) powder (~100-200 mg), desiccated.

  • Agate mortar and pestle.

  • Pellet-pressing die and hydraulic press.

  • FTIR Spectrometer (e.g., Thermo Nicolet, PerkinElmer, Bruker).

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the spectrometer's sample compartment is empty and clean.

    • Run a background scan. This is a critical self-validating step that measures the spectrum of the ambient atmosphere (H₂O, CO₂) and the instrument itself. The spectrometer software will automatically subtract this from the sample spectrum.

  • Sample Preparation:

    • Place ~100 mg of dry KBr powder into the agate mortar. Grind for 30-60 seconds to create a fine, uniform powder. Causality Note: This step eliminates crystalline KBr, which can cause scattering and reduce spectral quality.

    • Add 1-2 mg of the methoxy pyridazine sample to the mortar. The optimal sample:KBr ratio is approximately 1:100.

    • Gently mix the sample and KBr with a spatula, then grind the mixture vigorously for 1-2 minutes until it appears homogeneous and has a fine, flour-like consistency. Causality Note: Thorough mixing is essential for dispersing the sample within the IR-transparent KBr matrix to avoid aggregation and ensure adherence to the Beer-Lambert law.

  • Pellet Pressing:

    • Transfer a portion of the mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes. The pressure causes the KBr to flow and fuse, trapping the sample in a solid matrix.

    • Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent or translucent. Trustworthiness Check: An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination, and a new pellet should be made.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should show clear absorption bands against a flat baseline.

Data Interpretation Workflow

The following workflow provides a logical pathway for interpreting the IR spectrum of a potential methoxy pyridazine.

IR_Interpretation_Workflow cluster_regions Spectral Regions cluster_steps Interpretation Steps A Diagnostic Region (4000-1500 cm⁻¹) B Fingerprint Region (<1500 cm⁻¹) S1 Step 1: C-H Stretches Check 3100-2800 cm⁻¹ S2 Step 2: Double Bond Region Check 1650-1400 cm⁻¹ S1->S2 Aromatic >3000? Aliphatic <3000? S3 Step 3: Key Ether Stretch Look for strong band at 1275-1200 cm⁻¹ S2->S3 Ring stretches present? S4 Step 4: Ring Bending Modes Analyze 900-675 cm⁻¹ for substitution pattern S3->S4 Asymmetric C-O stretch found? S5 Step 5: Final Confirmation Correlate all peaks with proposed structure S4->S5 Out-of-plane bends match? Start Acquire Spectrum Start->S1

Sources

Comparative Analysis of Oxidative Addition Rates: Iodo- vs. Chloro-Pyridazines in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridazines are privileged, electron-deficient scaffolds in medicinal chemistry, frequently serving as the core of kinase inhibitors and neurologically active therapeutics. Functionalizing these heterocycles usually relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig). In these catalytic cycles, the oxidative addition (OA) of the low-valent Pd(0) species into the carbon-halogen (C–X) bond is typically the rate-determining step.

For decades, synthetic chemists defaulted to iodo-heteroarenes to ensure rapid oxidative addition. However, the unique electronic properties of the pyridazine ring challenge this conventional wisdom. This guide objectively compares the oxidative addition rates and practical utility of iodo-pyridazines versus chloro-pyridazines, providing mechanistic insights and experimental protocols to guide rational substrate selection in drug development.

Mechanistic Causality: Bond Dissociation vs. Electronic Activation

The rate of oxidative addition is governed by a delicate balance between the intrinsic bond dissociation energy (BDE) of the C–X bond and the electronic landscape of the arene.

  • The Bond Strength Paradigm : The C–I bond is significantly weaker (~65 kcal/mol) than the C–Cl bond (~96 kcal/mol). Consequently, the activation barrier for C–I oxidative addition is intrinsically lower. In a direct kinetic competition, an iodo-pyridazine will always undergo oxidative addition faster than its chloro-pyridazine analog.

  • The Heterocycle Leveling Effect : Pyridazines are highly electron-deficient diazines. The two adjacent electronegative nitrogen atoms strongly withdraw electron density via inductive and resonance effects, significantly lowering the energy of the lowest unoccupied molecular orbital (LUMO).

  • Transition State Stabilization : Recent predictive models from demonstrate that oxidative addition to Pd(0) is accelerated when the substrate possesses a low-lying LUMO, as it facilitates nucleophilic attack by the electron-rich metal center[1]. Because the pyridazine ring is so highly activated, the

    
     for C–Cl cleavage is drastically reduced compared to simple chloroarenes. The reaction shifts toward a polarized, 
    
    
    
    -like transition state[1].

Therefore, while the iodo-derivative is kinetically faster, the chloro-pyridazine is often sufficiently reactive under standard catalytic conditions. This renders the use of the more expensive and less stable iodo-derivative unnecessary, as noted in comprehensive reviews of [2].

Experimental Data & Performance Comparison

Extensive cross-coupling studies on 3-amino-6-halopyridazines have demonstrated that the chloro- and iodo-derivatives often yield identical reaction outcomes in terms of isolated yield and reaction time when modern phosphine ligands are employed[2].

Table 1: Comparative Profile of Iodo- vs. Chloro-Pyridazines in Pd-Catalysis

ParameterIodo-PyridazinesChloro-Pyridazines
Relative OA Rate Very Fast (

)
Moderate to Fast (

)
C–X Bond Strength ~ 65 kcal/mol~ 96 kcal/mol
Typical OA Temp Room Temperature to 50 °C60 °C to 100 °C
Ligand Requirement Basic phosphines (e.g., PPh

)
Bulky, electron-rich (e.g., XPhos, dppf)
Chemical Stability Prone to light/heat degradationHighly stable, long shelf-life
Commercial Cost High (requires halogen exchange)Low (direct from pyridazinones)

Experimental Protocols: Self-Validating Systems

To empirically validate the relative oxidative addition rates, a competition kinetics experiment is the gold standard. The following protocol utilizes in situ


H NMR to monitor the consumption of starting materials, providing a self-validating system to observe causality in real-time.
Protocol 1: NMR-Monitored Competition Kinetics

Objective: Determine the relative rate of Pd(0) insertion into 3-chloro- vs. 3-iodo-pyridazine.

  • Preparation of the NMR Tube : In a nitrogen-filled glovebox, dissolve 3-chloropyridazine (0.10 mmol) and 3-iodopyridazine (0.10 mmol) in 0.5 mL of anhydrous THF-

    
    .
    
  • Internal Standard : Add 1,3,5-trimethoxybenzene (0.05 mmol) as an inert internal standard for quantitative integration.

  • Catalyst Addition : Add a sub-stoichiometric amount of a stable Pd(0) source, such as Pd(P(t-Bu)

    
    )
    
    
    
    (0.05 mmol). The sub-stoichiometric amount ensures competition for the metal center.
  • Data Acquisition : Seal the NMR tube with a Teflon cap and transfer it to the NMR spectrometer pre-heated to 40 °C.

  • Kinetic Monitoring : Acquire

    
    H NMR spectra every 5 minutes for 2 hours.
    
  • Analysis : Integrate the distinct pyridazine ring protons against the internal standard. The iodo-pyridazine will be consumed first, forming the Pd(II)-aryl complex. The ratio of the initial rates (

    
    ) provides the quantitative relative reactivity.
    
Protocol 2: Standardized Suzuki-Miyaura Coupling

Objective: Demonstrate the practical synthetic equivalence of chloro-pyridazines.

  • Reaction Setup : To a Schlenk flask, add 3-chloropyridazine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd

    
    (dba)
    
    
    
    (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and K
    
    
    PO
    
    
    (2.0 mmol).
  • Solvent : Evacuate and backfill with argon (3x). Add 5 mL of degassed 1,4-dioxane.

  • Heating : Stir the mixture at 80 °C for 4 hours. (Note: The electron-rich XPhos ligand easily overcomes the C–Cl activation barrier).

  • Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate and purify via flash chromatography. Yields typically exceed 90%, matching those of the iodo-analog without the added substrate cost[2].

Visualizing the Kinetic Competition

Kinetics_Workflow Step1 Equimolar Mixture: Chloro- vs Iodo-Pyridazine Step2 Addition of Sub-stoichiometric Pd(0) Catalyst Step1->Step2 Step3 In Situ NMR / GC-MS Monitoring Step2->Step3 Branch1 Rapid C-I Insertion (Kinetically Favored) Step3->Branch1 Major Pathway Branch2 Slower C-Cl Insertion (LUMO-Activated) Step3->Branch2 Minor Pathway

Workflow for determining relative oxidative addition rates via competition kinetics.

Conclusion

While the laws of thermodynamics and bond dissociation dictate that iodo-pyridazines undergo oxidative addition faster than chloro-pyridazines, the practical implications in drug development are highly nuanced. The profound electron deficiency of the pyridazine core lowers the LUMO energy, activating the C–Cl bond to a degree that makes it highly susceptible to Pd(0) insertion. For large-scale synthesis and routine library generation, chloro-pyridazines offer a superior balance of cost, stability, and reactivity, rendering the traditional reliance on iodo-derivatives largely obsolete for this specific heterocycle class.

References

  • Title : A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions Source : Chemical Science (RSC Publishing) URL :[Link]

  • Title : Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction Source : Chemical Reviews (ACS Publications) URL :[Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 4-Iodo-3,6-dimethoxy-pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and analysis of the crystal structure of 4-iodo-3,6-dimethoxy-pyridazine and its derivatives. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights, focusing on the causality behind experimental choices and the interpretation of structural data. While a definitive crystal structure for 4-iodo-3,6-dimethoxy-pyridazine is not publicly available in the Cambridge Structural Database (CSD) as of this writing, this guide will leverage data from closely related iodinated and methoxy-substituted pyridazine and pyridine analogs to forecast its structural characteristics and provide a robust framework for its analysis.[1][2][3]

Introduction: The Significance of Pyridazine Scaffolds in Modern Chemistry

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in a variety of intermolecular interactions make them valuable scaffolds for the design of novel therapeutic agents and functional materials. The introduction of an iodine atom and methoxy groups to the pyridazine ring, as in 4-iodo-3,6-dimethoxy-pyridazine, is expected to significantly influence its solid-state architecture and, consequently, its physicochemical properties. The iodine atom, in particular, is a potent halogen bond donor, an interaction increasingly utilized in crystal engineering to create specific and directional supramolecular assemblies.[4][5][6][7][8]

Experimental Workflow: From Synthesis to Structural Elucidation

The journey from a powdered sample to a fully characterized crystal structure is a meticulous process. Below is a detailed, step-by-step methodology that outlines the typical workflow for the synthesis and single-crystal X-ray diffraction analysis of a compound like 4-iodo-3,6-dimethoxy-pyridazine.

Synthesis of 4-Iodo-3,6-dimethoxy-pyridazine

While specific synthetic routes can vary, a plausible approach for the synthesis of 4-iodo-3,6-dimethoxy-pyridazine would involve the iodination of a suitable 3,6-dimethoxypyridazine precursor. The choice of iodinating agent and reaction conditions is critical to achieving the desired regioselectivity and yield.

A General Synthetic Protocol:

  • Starting Material: Begin with 3,6-dimethoxypyridazine.

  • Reaction Setup: Dissolve the starting material in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

  • Iodination: Slowly add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the reaction mixture at a controlled temperature, often below 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product into an organic solvent.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain pure 4-iodo-3,6-dimethoxy-pyridazine.

Crystal Growth: The Art of Obtaining High-Quality Single Crystals

The success of single-crystal X-ray diffraction hinges on the quality of the crystal. Slow evaporation is a commonly employed and effective technique for growing crystals of organic molecules.

Protocol for Crystal Growth by Slow Evaporation:

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. A solubility screen with various common organic solvents is recommended.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified 4-iodo-3,6-dimethoxy-pyridazine in the selected solvent at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter.

  • Evaporation: Cover the vessel with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent. Place the vessel in a vibration-free environment.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor using a spatula or forceps.

Experimental Workflow Diagram

experimental_workflow Overall Experimental Workflow cluster_synthesis Synthesis cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction Analysis s1 Starting Material: 3,6-dimethoxypyridazine s2 Iodination Reaction s1->s2 s3 Workup & Purification s2->s3 s4 Characterization (NMR, MS) s3->s4 c1 Solvent Screening s4->c1 c2 Slow Evaporation c1->c2 c3 Crystal Harvesting c2->c3 x1 Crystal Mounting c3->x1 x2 Data Collection x1->x2 x3 Structure Solution x2->x3 x4 Structure Refinement x3->x4 data_analysis Comparative Structural Analysis x4->data_analysis Crystallographic Data

Caption: A flowchart illustrating the key stages from synthesis to crystal structure analysis.

Comparative Crystal Structure Analysis: Insights from Analogs

In the absence of a published structure for 4-iodo-3,6-dimethoxy-pyridazine, we can predict its solid-state behavior by examining related structures. The key structural motifs are the pyridazine ring, the iodine substituent, and the methoxy groups.

The Role of Halogen Bonding

The presence of an iodine atom makes halogen bonding the most probable and dominant intermolecular interaction.[4][5][6][7][8] The electropositive region on the iodine atom (the σ-hole) will interact with lone pairs of electrons on nitrogen or oxygen atoms of neighboring molecules.

  • N···I Halogen Bonds: The nitrogen atoms of the pyridazine ring are excellent halogen bond acceptors. Based on studies of other iodinated nitrogen-containing heterocycles, we can anticipate strong N···I interactions.[4][5][7][8]

  • O···I Halogen Bonds: The oxygen atoms of the methoxy groups can also act as halogen bond acceptors. The competition between N···I and O···I bonding will be a key determinant of the final crystal packing.[6][9]

Predicted Intermolecular Interactions

Caption: A diagram illustrating the likely halogen bonding motifs in the crystal structure.

Comparative Data from Related Structures

To provide a quantitative comparison, the following table summarizes typical geometric parameters for N···I and O···I halogen bonds observed in the crystal structures of related compounds.

Interaction TypeDonor-Acceptor Distance (Å)C-I···N/O Angle (°)Reference Compounds
N···I 2.80 - 3.00170 - 180Iodinated Pyridines, Diazines[4][5][7][8]
O···I 3.00 - 3.40160 - 175Iodo-methoxybiphenyls[9]

This data suggests that N···I bonds are generally shorter and more linear than O···I bonds, indicating a stronger interaction. In 4-iodo-3,6-dimethoxy-pyridazine, it is plausible that the primary supramolecular synthons will be formed through N···I halogen bonds, with O···I interactions playing a secondary, structure-directing role.

The Influence of Methoxy Groups

The two methoxy groups at positions 3 and 6 will also significantly impact the crystal packing. Their orientation relative to the pyridazine ring (i.e., whether they are coplanar or twisted) will be determined by a balance of steric effects and the potential for weak C-H···O hydrogen bonds. The conformation of these groups will influence the overall molecular shape and how the molecules pack in three dimensions.

Conclusion and Future Directions

While the definitive crystal structure of 4-iodo-3,6-dimethoxy-pyridazine remains to be determined experimentally, a thorough analysis of related compounds provides a strong predictive framework for its solid-state properties. The interplay between strong N···I halogen bonds, weaker O···I interactions, and the conformational flexibility of the methoxy groups will ultimately dictate the crystal packing.

For researchers in drug development, understanding these intermolecular interactions is paramount, as they can influence key properties such as solubility, dissolution rate, and bioavailability. The experimental protocols and comparative data presented in this guide offer a comprehensive starting point for the synthesis, crystallization, and structural analysis of this and other novel pyridazine derivatives. The next logical step would be to perform the experiments outlined herein to obtain the empirical data and contribute it to the scientific community, for instance, by depositing it in the Cambridge Structural Database.

References

  • Kubacka, D., et al. (2021). Halogen Bonding in N-Alkyl-3-halogenopyridinium Salts. Molecules, 26(20), 6207. [Link]

  • Otte, M., et al. (2024). Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. Acta Crystallographica Section E: Crystallographic Communications, 80(8). [Link]

  • Toth, M., et al. (2024). O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides. Crystal Growth & Design. [Link]

  • Bruce, D. W., et al. (2023). Halogen-bonded liquid-crystalline complexes formed from 4-alkoxyphenylpyridines with iodine and with interhalogens. CrystEngComm, 25(8), 1265-1273. [Link]

  • Otte, M., et al. (2024). Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 758-762. [Link]

  • Ali, S., et al. (2008). 4-Iodo-3,3′-dimethoxybiphenyl. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1377. [Link]

  • ChemBK. 4-Iodo-3,6-dimethoxy-pyridazine. [Link]

  • ResearchGate. Synthesis and Characterization of Novel Substituted 3,6‐Di(2‐pyridyl)pyridazine Metal‐Coordinating Ligands. [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database. [Link]

  • Re3data.org. Cambridge Structural Database. [Link]

  • Universitat Autònoma de Barcelona Research Portal. CCDC 1479350: Experimental Crystal Structure Determination. [Link]

  • PubChem. 6-Chloro-4-iodo-3-methoxypyridazine. [Link]

  • Park, D. H., et al. (2010). Crystal structure of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o132. [Link]

  • ResearchGate. Figure S13. Crystal structure of compound 3 C6D6 showing the... [Link]

  • OSTI.GOV. CCDC 2383612: Experimental Crystal Structure Determination (Dataset). [Link]

  • Maastricht University Library. CSD - Cambridge Structural Database. [Link]

  • ResearchGate. Single crystal structure of functionalized pyridazines 1, 2, 3, and 6. [Link]

  • Prabhu, S., et al. (2021). Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1279-1284. [Link]

  • PubChemLite. 4-iodo-6-methoxypyridin-3-ol (C6H6INO2). [Link]

  • Wuest, F., et al. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(4), M955. [Link]

  • ResearchGate. Crystal structure of 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine. [Link]

  • ResearchGate. (PDF) Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. [Link]

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A Comparative Guide to the Melting Point Range Validation of Recrystallized 4-Iodo-3,6-dimethoxy-pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth analysis of melting point range determination as a critical validation step for the purity of recrystallized 4-iodo-3,6-dimethoxy-pyridazine, a heterocyclic compound with potential applications in medicinal chemistry. We will explore the theoretical underpinnings of melting point depression, provide a detailed experimental protocol, and compare this classical method with modern orthogonal techniques for purity assessment.

The Significance of a Sharp Melting Point

The melting point of a pure crystalline solid is a characteristic physical property. It is the temperature at which the solid transitions to a liquid at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range, typically 1-2°C.[1][2] However, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1][2] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry. A broad melting range is a strong indicator of the presence of impurities.

For a compound like 4-iodo-3,6-dimethoxy-pyridazine, which has a literature melting point of 154.1-156.1 °C [3], a sharp melting range within this window after recrystallization is a primary indicator of successful purification.

Recrystallization: The First Line of Purification

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities, on the other hand, should either be highly soluble at all temperatures or sparingly soluble even at high temperatures.

Potential Impurities in the Synthesis of 4-Iodo-3,6-dimethoxy-pyridazine

The synthesis of 4-iodo-3,6-dimethoxy-pyridazine can be achieved through various synthetic routes, including the iodination of 3,6-dimethoxypyridazine. Potential impurities could include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, if a lithium-halogen exchange reaction is employed, unreacted organolithium reagents or their quenched byproducts could be present in the crude product.[4]

Experimental Protocol: Recrystallization and Melting Point Determination

This section details a step-by-step procedure for the recrystallization of crude 4-iodo-3,6-dimethoxy-pyridazine and the subsequent validation of its purity through melting point analysis.

Materials and Equipment
  • Crude 4-iodo-3,6-dimethoxy-pyridazine

  • A selection of potential recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

  • Melting point apparatus

  • Capillary tubes

Step 1: Solvent Selection for Recrystallization

The choice of solvent is critical for effective recrystallization. A systematic approach to solvent screening is recommended.

  • Place a small amount (10-20 mg) of the crude 4-iodo-3,6-dimethoxy-pyridazine into separate test tubes.

  • Add a few drops of a different test solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes. An ideal solvent will completely dissolve the compound at its boiling point.

  • Allow the solutions to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a suitable solvent.

  • Based on literature for similar pyridazine derivatives, a mixture of solvents like ethanol/water or acetone/water could be effective.[2][5]

Step 2: Recrystallization Procedure
  • Dissolve the crude 4-iodo-3,6-dimethoxy-pyridazine in a minimum amount of the chosen hot recrystallization solvent in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Dry the purified crystals thoroughly to remove any residual solvent.

Step 3: Melting Point Determination
  • Ensure the recrystallized sample is completely dry.

  • Finely powder a small amount of the crystals.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample rapidly to about 15-20°C below the expected melting point (154°C).

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • A pure sample of 4-iodo-3,6-dimethoxy-pyridazine should exhibit a sharp melting range of 1-2°C within the literature value of 154.1-156.1 °C.

Workflow for Melting Point Validation

G cluster_0 Recrystallization cluster_1 Melting Point Analysis cluster_2 Purity Assessment Crude Crude 4-iodo-3,6-dimethoxy-pyridazine Solvent Solvent Screening Crude->Solvent Dissolve Dissolution in Hot Solvent Solvent->Dissolve Filter Hot Filtration Dissolve->Filter Crystallize Crystallization on Cooling Filter->Crystallize Isolate Isolation and Drying Crystallize->Isolate Sample Prepare Capillary Sample Isolate->Sample Recrystallized Product Heat Controlled Heating Sample->Heat Observe Observe Melting Range Heat->Observe Compare Compare with Literature Value Observe->Compare Pure Pure Compound (Sharp MP) Compare->Pure Meets Specification Impure Impure Compound (Broad/Depressed MP) Compare->Impure Fails Specification

Caption: Workflow for the purification and melting point validation of 4-iodo-3,6-dimethoxy-pyridazine.

Comparative Analysis: Beyond the Melting Point

While melting point determination is a powerful and accessible tool for assessing purity, it is not always definitive. For drug development professionals requiring rigorous characterization, orthogonal analytical methods are essential to provide a comprehensive purity profile.

Technique Principle Advantages Limitations
Melting Point Observation of the temperature range over which a solid transitions to a liquid.Rapid, inexpensive, and provides a good initial assessment of purity.Not quantitative, can be subjective, and may not be sensitive to small amounts of impurities with similar melting points.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.[6]Highly sensitive and quantitative, can separate complex mixtures, and provides a purity value based on peak area.[6]Requires more expensive instrumentation and method development for each compound.[6]
Quantitative Nuclear Magnetic Resonance (qNMR) Determination of the concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard.[3][7][8][9][10]A primary analytical method that is highly accurate and does not require a reference standard of the analyte itself.[7][9][10]Requires access to an NMR spectrometer and expertise in data acquisition and processing.

Logical Framework for Purity Assessment

G Synthesis Synthesized Compound Recrystallization Recrystallization Synthesis->Recrystallization MP Melting Point Analysis Recrystallization->MP MP->Recrystallization If MP is broad HPLC HPLC Analysis MP->HPLC If MP is sharp qNMR qNMR Analysis HPLC->qNMR For high-purity confirmation Pure Confirmed Purity qNMR->Pure

Caption: A logical workflow integrating melting point analysis with orthogonal methods for comprehensive purity validation.

Conclusion

The validation of the melting point range of recrystallized 4-iodo-3,6-dimethoxy-pyridazine is a critical and informative step in its purification and characterization. A sharp melting range that aligns with the literature value provides strong evidence of high purity. However, for the stringent requirements of drug development, it is imperative to complement this classical technique with modern, quantitative methods such as HPLC and qNMR. This integrated approach ensures a comprehensive and reliable assessment of compound purity, which is fundamental to the advancement of new therapeutic agents.

References

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
  • American Chemical Society. (2017, October 25). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
  • University of Illinois Chicago. Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI).
  • Emery Pharma. (2024, February 9).
  • BenchChem. (2025).
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR)
  • Durham E-Theses. (n.d.). a sca old for the synthesis of highly functionalised heterocycles.
  • PMC. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists.
  • ARKIVOC. (2000, July 10). RADICALIC ETHOXYCARBONYLATION OF 3-IODO- PYRIDAZINES: AN EFFICIENT ACCESS TO TRI.
  • ChemScene. (n.d.). 262353-13-9 | 4-Iodo-3,6-dimethoxy-pyridazine.
  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Reddit. (2023, February 19).
  • Homi Bhabha Centre for Science Education. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Iodo-3,6-dimethoxy-pyridazine.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Iodo-3,6-dimethoxy-pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these materials is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe disposal of 4-Iodo-3,6-dimethoxy-pyridazine, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety principles for handling halogenated organic waste and are designed to ensure the protection of personnel and the environment.

Understanding the Hazard Profile

Key considerations for this compound include:

  • Irritant Properties: Based on available GHS information for similar compounds, it should be handled as a substance that can cause skin, eye, and respiratory irritation.

  • Reactivity: Iodinated pyridazines can exhibit sensitivity to light, heat, and strong bases.[3] These factors are critical when considering waste storage and compatibility.

  • Environmental Fate: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination.[4] It must not be disposed of down the drain.[5][6]

A summary of essential information is provided in the table below.

PropertyValue/Information
Chemical Name 4-Iodo-3,6-dimethoxy-pyridazine
CAS Number 262353-13-9[7]
Molecular Formula C₆H₇IN₂O₂[8][9]
Molecular Weight 266.04 g/mol [8][9]
Physical Appearance Solid (Melting Point: 154.1-156.1 °C)[8][9]
Primary Hazard Class Halogenated Organic Waste[1]
Known Hazards Potential for skin, eye, and respiratory irritation (based on analogous compounds).[10][11]
Storage Considerations Store in a cool, dry, well-ventilated place away from light, heat, and strong bases.[2][3][6][7]
Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling 4-Iodo-3,6-dimethoxy-pyridazine in any capacity, including for disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical splash goggles that conform to recognized standards (e.g., ANSI Z87.1, EN 166) are essential.[10]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[2] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[6]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 4-Iodo-3,6-dimethoxy-pyridazine is waste segregation . Halogenated organic waste streams are treated differently from non-halogenated streams, typically via high-temperature incineration.[1][4] Mixing these waste streams can lead to regulatory non-compliance and increased disposal costs.[4]

DisposalWorkflow cluster_prep Preparation cluster_waste_stream Waste Segregation cluster_disposal Disposal Action cluster_final Final Steps start Start: Need to Dispose of 4-Iodo-3,6-dimethoxy-pyridazine ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Locate Designated 'Halogenated Organic Waste' Container fume_hood->waste_container Identify Correct Waste Stream label_check Verify Container is Properly Labeled waste_container->label_check transfer Carefully Transfer Waste into the Container label_check->transfer Proceed with Transfer decontaminate Decontaminate Glassware & Work Surfaces transfer->decontaminate seal Securely Seal the Waste Container decontaminate->seal storage Store Container in Satellite Accumulation Area seal->storage end End of Procedure storage->end

Caption: Disposal workflow for 4-Iodo-3,6-dimethoxy-pyridazine.

Step 1: Container Preparation and Labeling

  • Obtain a waste container specifically designated for "Halogenated Organic Waste." This container must be in good condition, made of a compatible material (e.g., polyethylene), and have a secure, screw-top cap.[5]

  • Ensure the container is clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and a list of its contents.[5][12] As you add 4-Iodo-3,6-dimethoxy-pyridazine, update the contents list.

Step 2: Transferring the Waste

  • For Solid Waste: If disposing of the pure, solid compound, carefully transfer it into the designated halogenated waste container using a clean spatula. Avoid creating dust.

  • For Solutions: If the compound is in a solvent, it must be collected in a container for "Halogenated Organic Liquid Waste." Even a small amount of a halogenated compound makes the entire solution a halogenated waste.[4] Do not mix with non-halogenated solvent waste.[12]

Step 3: Decontamination

  • Any glassware or equipment that has come into contact with 4-Iodo-3,6-dimethoxy-pyridazine must be decontaminated.

  • Rinse the contaminated items with a small amount of a suitable solvent (e.g., acetone, ethanol). This rinse solvent must then be disposed of as halogenated organic liquid waste.

  • After the initial rinse, the glassware can be washed according to standard laboratory procedures.

Step 4: Storage and Collection

  • Once the waste has been added and the container is securely sealed, store it in your laboratory's designated Satellite Accumulation Area (SAA).

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from your Environmental Health and Safety (EHS) department.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is small and you are trained to handle it, don the appropriate PPE.

  • Cover the spill with an inert absorbent material like vermiculite or sand.

  • Carefully sweep or scoop the absorbed material into a designated halogenated waste container.

  • Decontaminate the spill area.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[5]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops.[10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory. The careful management of chemical waste is a critical component of modern scientific practice.

References

  • ChemBK. 4-Iodo-3,6-dimethoxy-pyridazine. Available at: [Link]

  • ChemBK. Pyridazine, 4-iodo-3,6-dimethoxy-. Available at: [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • Bucknell University. Hazardous Waste Segregation. Available at: [Link]

  • American Chemical Society Publications. Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • The University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services. Available at: [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • 3A Senrise. Material Safety Data Sheet: 3,6-Dichloro-4-isopropylpyridazine. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available at: [Link]

  • Wageningen University & Research. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Available at: [Link]

  • Durham University. A scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses. Available at: [Link]

Sources

Personal protective equipment for handling 4-Iodo-3,6-dimethoxy-pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Handling 4-Iodo-3,6-dimethoxy-pyridazine (CAS: 262353-13-9) requires a rigorous, scientifically grounded approach to laboratory safety. As a highly reactive halogenated heteroaromatic compound, it is a prized electrophilic building block in drug discovery, particularly for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, its unique structural features—specifically the photolabile carbon-iodine (C-I) bond and the irritating nature of the pyridazine core—demand strict operational and personal protective equipment (PPE) protocols.

This guide provides drug development professionals with a comprehensive, self-validating framework for the safe handling, experimental utilization, and disposal of this compound.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the physicochemical vulnerabilities of the molecule.

PropertyQuantitative ValueCausality / Operational Impact
CAS Number 262353-13-9Unique identifier for safety tracking and inventory management[1].
Molecular Weight 266.04 g/mol Required for precise stoichiometric calculations in cross-coupling.
Physical State SolidProne to aerosolization; necessitates anti-static handling to prevent dust inhalation[2].
Storage Temperature 2-8°CPrevents thermal degradation of the labile C-I bond[1].
C-I Bond Energy ~65.7 kcal/molHighly susceptible to homolytic cleavage by UV/visible light, generating reactive iodine radicals[3].

The Mechanistic Hazard: The primary danger of 4-Iodo-3,6-dimethoxy-pyridazine lies in its photolytic instability. The C-I bond dissociation energy is relatively low compared to C-Cl or C-F bonds[3]. When exposed to ambient laboratory lighting or heat, the bond can undergo homolytic cleavage. This not only degrades the reagent (ruining experimental yields) but also releases iodine radicals and potentially toxic pyridazine byproducts into the workspace. Furthermore, as a halogenated solid, it is a Category 2 skin/eye irritant and a Category 3 respiratory tract irritant (STOT SE 3)[2].

Personal Protective Equipment (PPE) Matrix

Do not rely on a generic laboratory dress code. The PPE selected for this compound must directly mitigate its specific chemical hazards.

PPE CategorySpecification / StandardCausality (Why it is required)
Eye/Face Snug-fitting safety goggles (EN 166 / ANSI Z87.1)Protects ocular mucosa from aerosolized, irritating halogenated dusts during transfer[2].
Hands Nitrile gloves (≥0.11 mm thickness, EN 374)Forms an impermeable barrier against solid heteroaromatics; prevents dermal absorption and irritation[2].
Body Anti-static, flame-resistant lab coatMitigates static discharge, preventing the ignition or uncontrolled scattering of airborne chemical dust[2].
Respiratory N95 or FFP3 particulate respiratorMandatory only if handling outside a fume hood (though hood use is strictly advised) to filter fine particulate matter[2].

Operational Workflow & Safe Handling Protocol

The following step-by-step methodology details the setup for a standard Suzuki-Miyaura cross-coupling reaction using 4-Iodo-3,6-dimethoxy-pyridazine. Every step includes a self-validating check to ensure the system's integrity before proceeding.

Step 1: Environmental Control & Light Mitigation

  • Action: Ensure the fume hood face velocity is operating at a standard 80-120 fpm. Dim the overhead fluorescent hood lights or apply amber UV-blocking film to the sash.

  • Causality: Shielding the workspace prevents the photolytic homolysis of the C-I bond, preserving the integrity of the electrophile[3].

  • Self-Validation: Verify the hood's digital airflow monitor displays a stable green status. Visually confirm the workspace is shielded from direct, harsh lighting.

Step 2: Static-Free Weighing & Transfer

  • Action: Use a grounded, anti-static balance. Transfer the solid 4-Iodo-3,6-dimethoxy-pyridazine using a ceramic or grounded stainless-steel spatula into an amber glass Schlenk flask.

  • Causality: Halogenated organic powders accumulate static charge. A static spark can cause the powder to repel and scatter rapidly, leading to immediate dermal or inhalation exposure[2].

  • Self-Validation: Observe the powder on the spatula; if it repels, "jumps," or clings aggressively to the metal, static is present. Wipe the exterior of the flask and balance with an anti-static cloth before proceeding.

Step 3: Reagent Loading & Inert Atmosphere Establishment

  • Action: Add the corresponding boronic acid, palladium catalyst (e.g.,

    
    ), and base to the Schlenk flask. Seal with a rubber septum. Connect to a Schlenk line and perform three cycles of evacuation (vacuum) and backfilling with high-purity Argon.
    
  • Causality: Both the palladium catalyst and the iodo-pyridazine are sensitive to oxidative addition by atmospheric oxygen, which leads to catalyst deactivation and reagent degradation.

  • Self-Validation: During the Argon backfill, observe the mineral oil bubbler. The oil should bubble steadily and then stabilize completely, confirming a sealed, positive-pressure inert environment without atmospheric leaks.

Step 4: Solvent Addition & Reaction Initiation

  • Action: Inject degassed solvent (e.g., 1,4-dioxane/water mixture) via a chemically resistant syringe through the septum. Begin heating the reaction block to the target temperature (typically 80°C).

  • Causality: Degassing the solvent removes dissolved oxygen, preserving the strictly anaerobic environment established in Step 3.

  • Self-Validation: The reaction mixture should transition to a homogeneous solution or uniform suspension without the rapid formation of black palladium precipitate (which would indicate fatal oxygen contamination).

Workflow N1 1. Preparation Verify Fume Hood & PPE N2 2. Weighing Anti-Static Spatula & Amber Vial N1->N2 Proceed to N3 3. Reaction Setup Inert Gas (N2/Ar) Purge N2->N3 Transfer to Flask N4 4. Quenching Controlled Aqueous Workup N3->N4 Post-Reaction N5 5. Disposal Halogenated Organic Waste N4->N5 Segregate Waste

Figure 1: Standard Operational Workflow for Handling 4-Iodo-3,6-dimethoxy-pyridazine.

Spill Management & Disposal Plan

Improper disposal of halogenated heteroaromatics poses severe environmental and laboratory risks.

  • Spill Protocol: In the event of a solid spill, do NOT sweep dry , as this aerosolizes the toxic dust. Cover the spill with a damp, inert absorbent material (e.g., sand or vermiculite). Scoop the mixture using non-sparking tools into a sealable, chemically resistant hazardous waste container[2].

  • Waste Segregation: All unreacted 4-Iodo-3,6-dimethoxy-pyridazine, contaminated PPE (e.g., gloves, wipes), and reaction byproducts must be strictly segregated into designated "Halogenated Organic Waste" containers.

  • Causality: Mixing halogenated waste with non-halogenated solvents or strong oxidizing acids (like nitric acid) can trigger violent exothermic reactions or the release of highly toxic, corrosive halogen gases.

References[1] Title: 262353-13-9 | 4-Iodo-3,6-dimethoxy-pyridazine

Source: ChemScene URL:[2] Title: 3,6-Dichloro-4-iodopyridazine SDS, 130825-13-7 Safety Data Sheets Source: ECHEMI URL:[3] Title: Direct Comparison of Solution and Gas-phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation With Methanol Source: PMC (National Institutes of Health) URL:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.